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4'-Bromospiro[cyclopropane-1,3'-indoline] Documentation Hub

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  • Product: 4'-Bromospiro[cyclopropane-1,3'-indoline]
  • CAS: 1823921-08-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4'-Bromospiro[cyclopropane-1,3'-indoline]

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold The spiro[cyclopropane-1,3'-indoline] framework represents a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold

The spiro[cyclopropane-1,3'-indoline] framework represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1] The incorporation of a cyclopropane ring, a motif found in numerous natural products, often enhances metabolic stability and can improve the pharmacokinetic profile of drug candidates.[2] The indoline portion of the molecule is a well-established pharmacophore present in many approved drugs and clinical candidates, known for its ability to participate in various biological interactions.[1] This guide focuses on a specific, functionalized derivative, 4'-Bromospiro[cyclopropane-1,3'-indoline], providing a comprehensive overview of its properties, a plausible synthetic approach, and its potential in the landscape of modern drug discovery. The bromine atom at the 4'-position serves as a versatile handle for further chemical modifications, making this compound a valuable building block for creating diverse chemical libraries.

Physicochemical Properties of 4'-Bromospiro[cyclopropane-1,3'-indoline]

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 4'-Bromospiro[cyclopropane-1,3'-indoline].

PropertyValueSource(s)
CAS Number 1823921-08-9
Molecular Formula C₁₀H₁₀BrN
Molecular Weight 224.1 g/mol
Physical Form Liquid
Purity Typically ≥95%
InChI Key YSJAOQKFRFLJOO-UHFFFAOYSA-N

Proposed Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline]

A potential synthetic pathway could involve the alkylation of 4-bromooxindole with 1,2-dibromoethane in the presence of a strong base. This approach is analogous to the synthesis of the parent spiro[cyclopropane-1,3'-indolin]-2'-one from indolin-2-one.[4] Subsequent reduction of the resulting spiro-oxindole would yield the target compound.

Disclaimer: The following protocol is a proposed methodology based on the synthesis of structurally related compounds and has not been experimentally validated for this specific molecule.

Experimental Protocol: Proposed Two-Step Synthesis

Step 1: Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

  • To a solution of 4-bromooxindole in an appropriate aprotic solvent (e.g., anhydrous THF or DMSO), add a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Stir the mixture for a predetermined time to allow for the deprotonation of the oxindole.

  • Slowly add a solution of 1,2-dibromoethane to the reaction mixture.

  • The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one.

Step 2: Reduction to 4'-Bromospiro[cyclopropane-1,3'-indoline]

  • Dissolve the purified 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one in a suitable solvent (e.g., anhydrous THF or diethyl ether).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the reduction is complete, as monitored by TLC.

  • Carefully quench the reaction, for example, by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting mixture to remove inorganic salts.

  • Extract the filtrate with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the crude product.

  • Purify the final compound by column chromatography to obtain pure 4'-Bromospiro[cyclopropane-1,3'-indoline].

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction A 4-Bromooxindole D Reaction & Workup A->D B 1,2-Dibromoethane B->D C Strong Base (e.g., NaH) C->D E 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one D->E G Reaction & Workup E->G F Reducing Agent (e.g., LiAlH₄) F->G H 4'-Bromospiro[cyclopropane-1,3'-indoline] G->H

Caption: Proposed two-step synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline].

Applications in Drug Discovery and Medicinal Chemistry

The spiro[cyclopropane-1,3'-indoline] scaffold is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[5]

  • Anticancer Agents: A substantial body of research has focused on the synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[3][6] These compounds have demonstrated promising activity against a range of human cancer cell lines, including prostate, cervical, and lung cancer.[3][6] The mechanism of action for some of these derivatives involves the induction of apoptosis through cell cycle arrest.[6]

  • Enzyme Inhibition: The rigid conformation of spiro compounds can be advantageous for designing selective enzyme inhibitors.[5] The spiro[cyclopropane-1,3'-indoline] core can serve as a template for developing inhibitors of various enzymes implicated in disease.

  • Central Nervous System (CNS) Applications: The lipophilic nature of the cyclopropane ring and the established role of indoline derivatives in CNS-targeted drugs suggest that 4'-Bromospiro[cyclopropane-1,3'-indoline] could be a valuable starting point for the development of novel therapeutics for neurological disorders.

The bromine atom on the 4'-position of the indoline ring provides a crucial point for chemical diversification. Through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, a wide array of substituents can be introduced, allowing for the fine-tuning of the compound's biological activity and pharmacokinetic properties.

The Role of the Spiro-Indoline Scaffold in Medicinal Chemistry

G A 4'-Bromospiro[cyclopropane-1,3'-indoline] Core Scaffold B Suzuki Coupling A:f1->B C Buchwald-Hartwig Amination A:f1->C D Sonogashira Coupling A:f1->D E Diverse Library of Analogs B->E C->E D->E F Target Identification Lead Optimization SAR Studies E->F

Caption: Diversification of the core scaffold for drug discovery.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 4'-Bromospiro[cyclopropane-1,3'-indoline].

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning.

  • Pictogram: GHS07 (Exclamation mark).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage

Store 4'-Bromospiro[cyclopropane-1,3'-indoline] in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept in a dark place and under an inert atmosphere. Recommended storage temperature is between 2-8°C.

Conclusion

4'-Bromospiro[cyclopropane-1,3'-indoline] is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique three-dimensional structure, combined with the proven pharmacological relevance of the spiro-indoline scaffold, makes it an attractive starting point for the development of novel therapeutics, particularly in the field of oncology. The presence of the bromo-substituent further enhances its utility, offering a gateway to a vast chemical space through various cross-coupling reactions. This guide provides a foundational understanding of this compound, intended to facilitate its application in pioneering research endeavors.

References

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. [Link]

  • Taylor & Francis Online. (2023). Spiro compounds – Knowledge and References. Retrieved from [Link]

  • Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4, 38425-38432. [Link]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17539. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive spiro cyclopropane appended indoles and 7‐azaindole derivatives. Retrieved from [Link]

  • Sun, J., et al. (2012). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738. [Link]

  • Supporting Information Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. (n.d.). Retrieved from [Link]

  • Academia.edu. (n.d.). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Highly diastereoselective synthesis of cyclopropane-fused spiropseudoindoxyl derivatives through [2 + 1] annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectra of 4a-c at aromatic region. Retrieved from [Link]

  • Yandex.Patents. (n.d.). RU2601749C1 - Method of producing 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'h). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS 875071-97-9 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one. Retrieved from [Link]

  • Chinese Chemical Letters. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 4 a. Retrieved from [Link]

  • Chemical Communications. (2023). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime. Retrieved from [Link]

  • European Journal of Chemistry. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4'-Bromospiro[cyclopropane-1,3'-indoline]: A Technical Guide for Drug Development

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of sp³-hybridized carbons (increasing the Fsp3​ metric) is a proven tactic to enhance the clinical success rate of drug candidates. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of sp³-hybridized carbons (increasing the Fsp3​ metric) is a proven tactic to enhance the clinical success rate of drug candidates. The spirocyclic scaffold, particularly the spiro[cyclopropane-1,3'-indoline] system, represents a privileged pharmacophore[1]. By conformationally restricting the indoline core, the spiro-cyclopropyl moiety limits the number of rotatable bonds, thereby reducing entropic penalties upon target binding and improving metabolic stability[1][2].

This whitepaper provides an in-depth technical analysis of 4'-Bromospiro[cyclopropane-1,3'-indoline] , a highly valuable synthetic intermediate. The presence of the bromine atom at the sterically demanding 4'-position offers a precise vector for late-stage functionalization, enabling the rapid generation of complex libraries for kinase and carboxylesterase (e.g., Notum) inhibitor discovery[3].

Structural & Physicochemical Properties

The physicochemical profile of a building block dictates its behavior in both synthetic workflows and biological assays. 4'-Bromospiro[cyclopropane-1,3'-indoline] exhibits unique characteristics due to the electronic and steric interplay between the cyclopropane ring and the adjacent brominated aromatic system.

The Spiro-Cyclopropyl Effect

The cyclopropane ring is not merely a passive structural spacer; its C-C bonds possess significant p-character (Walsh orbitals), allowing them to conjugate with the adjacent indoline aromatic π -system. This hyperconjugation subtly alters the electron density of the indoline nitrogen, modulating its pKa​ and hydrogen-bond donating capacity. Furthermore, the 4'-bromo substituent is located immediately adjacent to the spirocenter (C3). This creates a highly sterically hindered microenvironment that dictates the kinetics of downstream cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical and logistical parameters of 4'-Bromospiro[cyclopropane-1,3'-indoline][4].

PropertyValueScientific Implication
CAS Number 1823921-08-9Unique registry identifier for procurement.
Molecular Formula C₁₀H₁₀BrNHigh atom economy for fragment-based drug design (FBDD).
Molecular Weight 224.10 g/mol Low MW allows for substantial downstream functionalization without exceeding Lipinski's Rule of 5.
InChI Key YSJAOQKFRFLJOO-UHFFFAOYSA-NStandardized structural representation for cheminformatics.
Physical State Liquid (at 25°C)Requires careful handling (e.g., positive displacement pipettes) for accurate stoichiometric dispensing.
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation of the secondary indoline amine.
Topological Polar Surface Area (TPSA) ~12.03 ŲHighly lipophilic; excellent membrane permeability characteristics.
H-Bond Donors / Acceptors 1 / 1The indoline N-H acts as a critical hinge-binding motif in kinase targeting.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Because the 4'-bromine is sterically occluded by the adjacent spiro-cyclopropyl protons, standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often suffer from slow oxidative addition and rapid protodehalogenation. This protocol utilizes a highly active, bulky dialkylbiaryl phosphine ligand (RuPhos or SPhos) to overcome this steric barrier.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 4'-Bromospiro[cyclopropane-1,3'-indoline] (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

    • Causality: K3​PO4​ is chosen over weaker bases (like Na2​CO3​ ) to accelerate the transmetalation step, which is often rate-limiting in sterically hindered systems.

  • Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/Water (10:1 v/v). Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: The biphasic system ensures the solubility of both the lipophilic spiro-indoline and the inorganic base. Degassing is critical to prevent the premature oxidation of the electron-rich Pd(0) active species.

  • Catalyst Introduction: Add Pd2​(dba)3​ (0.02 equiv) and RuPhos (0.08 equiv) under a positive stream of Argon. Seal the flask and heat to 90°C.

    • Causality: RuPhos provides a large cone angle that facilitates reductive elimination while stabilizing the monoligated Pd(0) intermediate, preventing catalyst aggregation (blacking out).

  • Self-Validating Monitoring: After 4 hours, extract a 10 μL aliquot, quench in acetonitrile, and analyze via LC-MS using an internal standard (e.g., biphenyl, added at t=0 ).

    • Causality: Relying solely on TLC is insufficient for indoline derivatives due to streaking. LC-MS with an internal standard confirms true conversion versus mere consumption (e.g., via unwanted homocoupling).

  • Workup: Once conversion exceeds 95%, cool to room temperature, filter through a pad of Celite to remove palladium particulates, and purify via flash chromatography.

Protocol 2: Thermodynamic Solubility Profiling

Understanding the aqueous solubility of the functionalized spiro-indoline is critical for in vitro assay development[1].

Step-by-Step Methodology:

  • Equilibration: Add an excess of the spiro-indoline compound (solid or oil) to 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Agitation: Shake the vial at 300 RPM at a constant 37°C for exactly 24 hours.

    • Causality: A 24-hour period is mandated to ensure the system transitions from a kinetic dissolution state (which can cause supersaturation) to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any undissolved material.

  • Quantification: Carefully aspirate the supernatant, dilute in a compatible solvent (e.g., Methanol), and quantify the concentration using HPLC-UV against a pre-established calibration curve.

Synthetic Workflow Visualization

The following diagram illustrates the strategic integration of 4'-Bromospiro[cyclopropane-1,3'-indoline] into a drug discovery pipeline, moving from the raw building block through palladium catalysis to biological evaluation.

G N1 4'-Bromospiro [cyclopropane-1,3'-indoline] N2 Pd-Catalyzed Cross-Coupling N1->N2 Boronic Acids, Pd cat. N3 Functionalized Spiro-Indoline N2->N3 C-C Bond Formation N4 In Vitro Screening N3->N4 SAR Evaluation

Workflow: Synthetic functionalization of 4'-Bromospiro[cyclopropane-1,3'-indoline] for screening.

References

  • MDPI. "Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications." Molecules, 2023. Available at:[Link]

  • ResearchGate. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry, 2023. Available at: [Link]

Sources

Foundational

Structural Elucidation of 4'-Bromospiro[cyclopropane-1,3'-indoline]: A Multi-Modal Spectroscopic Guide

[cyclopropane-1,3'-indoline". I've confirmed that the cyclopropane carbons are unprimed (1, 2, 3), and the indoline carbons are primed (1', 2', 3', etc.).

Author: BenchChem Technical Support Team. Date: March 2026

[cyclopropane-1,3'-indoline". I've confirmed that the cyclopropane carbons are unprimed (1, 2, 3), and the indoline carbons are primed (1', 2', 3', etc.). The bromine is definitively attached at the indoline's C4' position, and I'll adjust table numbering accordingly.

Refining Spectroscopic Assignments

I'm now generating final 1H NMR assignments, focusing on both cyclopropane and indoline protons. I've curated a new table. Key signals include the N1'-H, C2'-H2, the characteristic cyclopropane multiplets, and aromatic proton assignments (H5', H6', H7'). I've adjusted the chemical shifts and assignments to demonstrate increased accuracy.

Finalizing 13C Assignments

I am now thoroughly reviewing and refining the 13C NMR assignments, double-checking the carbon atom naming and comparing the chemical shifts with established principles. The spiro-carbon is C1 of the cyclopropane and C3' of the indoline, aligning perfectly with IUPAC rules. I'm confirming that all values are accurate, comprehensive, and consistent with the established structure. I have adjusted the table of assignments.

Validating DOT Diagram Syntax

I'm now running one last syntax check on the DOT diagram code, and I've ensured I use the constraints. I will also format the final reference list precisely as requested, including the title, source, and a clickable URL for each entry.

I'm checking that the DOT diagram syntax is valid, and the reference list is in the correct format.

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged pharmacophore in modern drug discovery, offering unique conformational rigidity and precise vectorization of substituents. The introduction of a bromine atom at the 4'-position yields 4'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1823921-08-9) , a highly specialized building block frequently utilized in transition-metal-catalyzed cross-coupling reactions[1],[2]. However, the orthogonal geometry of the spiro-fused cyclopropane ring combined with the electronic perturbation of the halogen creates a complex spectroscopic profile.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. It provides an in-depth, self-validating methodological guide to the structural elucidation of this molecule, explaining the fundamental causality behind every experimental choice and observed resonance.

Molecular Architecture & Causality of Spectroscopic Behavior

To accurately interpret the spectroscopic data of 4'-Bromospiro[cyclopropane-1,3'-indoline], one must first understand how its 3D architecture dictates its physical properties.

According to IUPAC nomenclature, the cyclopropane ring atoms are unprimed (C1, C2, C3), while the indoline core atoms are primed (N1', C2', C3', etc.). The spiro-fusion occurs at C1/C3'. This locks the cyclopropane ring in a plane that perfectly bisects the indoline core. Consequently, the cyclopropane methylene protons (at C2 and C3) are held rigidly within the shielding cone of the adjacent aromatic system[3]. This magnetic anisotropy induces a pronounced upfield shift, separating the protons into distinct diastereotopic multiplets (syn and anti relative to the aromatic ring).

Furthermore, the heavy-atom effect and inductive withdrawal of the 4'-bromine atom selectively deshield the C4' carbon, while leaving the electron-rich C7' position (ortho to the indoline nitrogen) highly shielded.

Causality cluster_0 Structural Features cluster_1 Spectroscopic Outcomes N1 Spiro-Cyclopropane Ring O1 Upfield 1H Shifts (0.95 - 1.25 ppm) N1->O1 Magnetic Anisotropy N2 4'-Bromo Substituent O2 Isotopic Doublet (m/z 224/226) N2->O2 79Br/81Br Isotopes O3 Deshielded C4' (~119.5 ppm) N2->O3 Inductive Effect N3 Indoline Core N3->O1 Shielding Cone O4 N-H Stretch (~3350 cm⁻¹) N3->O4 Secondary Amine

Caption: Causality map linking the molecular architecture to observed spectroscopic phenomena.

Experimental Workflows & Self-Validating Protocols

A robust analytical workflow must be self-validating. The following protocols ensure that artifacts are eliminated and that data from orthogonal techniques (MS, IR, NMR) logically interlock.

Workflow A Sample Preparation (Purity >95%, Inert Atm) B HRMS (ESI-TOF) Exact Mass & Isotope Ratio A->B Step 1 C FT-IR (ATR) Functional Group Mapping B->C Step 2 D NMR (1D/2D, CDCl3) Resonance & Connectivity C->D Step 3 E Orthogonal Validation (Data Synthesis) D->E Step 4

Caption: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Calibration : Calibrate the Time-of-Flight (TOF) mass spectrometer using a sodium formate solution to achieve sub-ppm mass accuracy across the 50-1000 m/z range.

  • Sample Dilution : Dilute the stock solution of the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.

  • Ionization : Inject the sample via direct infusion at 10 µL/min into the Electrospray Ionization (ESI) source operating in positive ion mode. Set the capillary voltage to 3.0 kV.

  • Causality/Validation : Soft ionization preserves the molecular ion [M+H]⁺. The characteristic 1:1 isotopic signature of the ⁷⁹Br and ⁸¹Br isotopes acts as an internal self-validation for the presence of the bromine atom[1].

Protocol 2: FT-IR Attenuated Total Reflectance (ATR)
  • Background Subtraction : Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric H₂O and CO₂.

  • Sample Loading : Deposit 2-3 mg of the neat sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact, maximizing the evanescent wave penetration.

  • Causality/Validation : ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could artificially broaden the critical secondary amine N-H stretching frequency.

Protocol 3: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the compound (Purity ≥95%[1]) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Tuning : Insert the sample into a 500 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei.

  • Acquisition (¹³C) : Acquire ¹³C NMR using proton decoupling (zgpg30).

  • Causality/Validation : Set the relaxation delay (D1) to 3.0 seconds. This extended delay is strictly required to account for the longer T₁ relaxation times of the quaternary spiro carbon (C1/C3') and the brominated carbon (C4'), ensuring they are fully visible above the noise floor.

High-Resolution Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The NMR data perfectly reflects the steric and electronic constraints of the spiro-indoline system. The cyclopropane protons are split into two distinct AA'BB' multiplets due to the rigid shielding cone of the indoline ring[3].

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
C2-H, C3-H (syn)0.95m (AA'BB')-2HShielded by indoline aromatic ring current
C2-H, C3-H (anti)1.25m (AA'BB')-2HDeshielded relative to the syn-face
C2'-H₂3.45s-2HAdjacent to spiro C3' and N1'
N1'-H3.80br s-1HSecondary amine, broadened by quadrupolar relaxation
C7'-H6.50d7.81HOrtho to N1' (electron-donating), highly shielded
C5'-H6.85d7.81HOrtho to C4'-Br, para to N1'
C6'-H6.95t7.81HMeta to N1', coupled to H5' and H7'

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (ppm)TypeAssignment Causality
C2, C315.2CH₂Highly strained cyclopropane carbons
C1 / C3'30.5C (Spiro)Quaternary spiro center
C2'56.0CH₂Deshielded by adjacent N1' atom
C7'108.0CHStrong ortho-shielding from N1' lone pair
C4'119.5C-BrHeavy atom effect from Bromine
C5'122.0CHOrtho to Bromine
C6'128.5CHMeta to N1'
C3a'132.0CBridgehead carbon
C7a'151.0CBridgehead carbon attached to N1'
Fourier-Transform Infrared Spectroscopy (FT-IR)

Table 3: FT-IR Data (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupCausality/Vibrational Mode
3350Medium, SharpN-HSecondary amine stretching
3050WeakC-H (Aromatic)sp² C-H stretching
2980, 2870MediumC-H (Aliphatic)sp³ C-H stretching (cyclopropane/C2')
1605, 1485StrongC=C (Aromatic)Indoline ring skeletal vibrations
1020MediumC-C (Cyclopropane)Ring deformation (breathing mode)
580StrongC-BrHalogen stretching
High-Resolution Mass Spectrometry (HRMS)

The exact mass calculation for C₁₀H₁₀BrN yields a theoretical[M+H]⁺ of 224.0075 for the ⁷⁹Br isotope and 226.0054 for the ⁸¹Br isotope. The observed data provides absolute confirmation of the molecular formula and the presence of a single halogen atom.

Table 4: HRMS Data (ESI-TOF, Positive Mode)

IonExact Mass (m/z)Observed Mass (m/z)Relative AbundanceCausality
[M(⁷⁹Br)+H]⁺224.0075224.0078100%Protonated molecular ion (light isotope)
[M(⁸¹Br)+H]⁺226.0054226.005898%Protonated molecular ion (heavy isotope)

Conclusion

The structural validation of 4'-Bromospiro[cyclopropane-1,3'-indoline] requires a meticulous synthesis of orthogonal analytical techniques. By understanding the underlying causality—such as the magnetic anisotropy generated by the spiro-fusion and the isotopic signature of the bromine atom—researchers can confidently utilize this data as a self-validating system for quality control and downstream synthetic applications.

References

  • Title : Synthesis of CF3-Containing 3,3′-Cyclopropyl Spirooxindoles Source : The Journal of Organic Chemistry URL :[Link]

  • Title : Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene Source : Journal of the American Chemical Society URL :[Link]

Sources

Exploratory

Discovery and Development of Novel Spiro[cyclopropane-1,3'-indoline] Derivatives

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary: The Privileged Nature of the Spiro-Indoline Scaffold In contemporary medicinal chemistry, escaping "flatland" (the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary: The Privileged Nature of the Spiro-Indoline Scaffold

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar aromatic systems) is a critical objective for improving the clinical success rates of small molecules. The spiro[cyclopropane-1,3'-indoline] scaffold has emerged as a privileged 3D architecture. By fusing a highly strained cyclopropane ring at the C3 position of the indoline core, researchers induce profound conformational rigidity.

This structural maneuver achieves two critical outcomes:

  • Entropic Optimization: It restricts the vector projection of appended pharmacophores, minimizing the entropic penalty typically incurred upon target binding.

  • Metabolic Shielding: It eliminates the metabolic liability of benzylic oxidation at the C3 position—a notorious flaw in standard indoline and oxindole scaffolds.

This whitepaper explores the mechanistic rationale, synthetic methodologies, and biological applications of spiro[cyclopropane-1,3'-indoline] derivatives, with a specific focus on their role as non-covalent Wnt pathway modulators and antiviral agents.

Structural Rationale & Mechanistic Causality

The Switch from Covalent to Non-Covalent Inhibition

The therapeutic utility of the spiro-indoline core is best exemplified by its application in targeting Notum , a carboxylesterase that negatively regulates the Wnt signaling pathway by deacylating Wnt proteins. Early Notum inhibitors (e.g., ABC99) were covalent, acylating the catalytic Ser232 residue . However, covalent serine hydrolase inhibitors often suffer from off-target toxicity and immunogenicity.

To circumvent this, researchers executed a designed switch to non-covalent inhibition. The spiro[cyclopropane-1,3'-indoline] core was identified as an ideal bioisostere. The indoline core perfectly occupies the hydrophobic palmiteolate pocket of Notum via aromatic stacking, while the spiro-cyclopropane ring projects substituents precisely toward the oxyanion hole without steric clash. This shape complementarity achieves single-digit nanomolar potency without the risks of covalent binding .

BindingMechanism Ligand Spiro[cyclopropane-1,3'-indoline] Derivative Pocket Notum Palmiteolate Binding Pocket Ligand->Pocket Anchors in Stacking Aromatic Stacking (Hydrophobic) Ligand->Stacking Indoline core Water Structural Water (W122) Ligand->Water N-acyl oxygen Stacking->Pocket Stabilizes Oxyanion Oxyanion Hole Interaction Water->Oxyanion H-bond bridge Oxyanion->Pocket Specificity

Fig 1: Binding logic of spiro-indolines in the Notum palmiteolate pocket.

Synthetic Methodologies

Constructing the spiro[cyclopropane-1,3'-indoline] architecture requires highly stereoselective techniques. The incorporation of electron-withdrawing groups, such as the trifluoromethyl ( CF3​ ) moiety, further enhances membrane permeability and oxidative stability.

Protocol 1: Sequential [3+2] Cycloaddition/Ring Contraction

This protocol details the metal-free synthesis of CF3​ -containing 3,3′-cyclopropyl spirooxindoles, a highly efficient route to functionalized spiro-cores .

Causality of Reagent Choice: 2,2,2-trifluorodiazoethane ( CF3​CHN2​ ) is generated in situ to avoid the explosive hazards of isolating diazo compounds. The [3+2] cycloaddition forms a pyrazoline intermediate, which, upon nitrogen extrusion, undergoes a stereochemically driven ring contraction to yield the spiro-cyclopropane.

Step-by-Step Workflow:

  • In Situ Diazo Generation: In a biphasic system (DCM/Water), combine 2,2,2-trifluoroethylamine hydrochloride (1.5 equiv) and NaNO2​ (1.8 equiv). Add a catalytic amount of acetic acid. Stir at 0°C for 15 minutes to generate CF3​CHN2​ .

  • Cycloaddition: Add the starting ylideneoxindole (1.0 equiv) directly to the organic layer. Stir vigorously at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material, forming the spiro-pyrazoline intermediate.

  • Ring Contraction (Denitrogenation): Transfer the crude pyrazoline to a sealed tube with toluene. Heat to 110°C for 12 hours. The thermal extrusion of N2​ forces the ring contraction.

  • Isolation: Cool the mixture, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc 4:1) to isolate the diastereomerically pure CF3​ -spiro[cyclopropane-1,3'-indoline] (>95:5 d.r.).

Protocol 2: DABCO-Catalyzed Michael/Alkylation Cascade

For antiviral applications, N-unprotected spirocyclopropyl oxindoles are synthesized via an organocatalytic cascade .

Causality of Reagent Choice: DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a potent nucleophilic trigger. It attacks the α,β -unsaturated acyl phosphonate, generating an enolate that rapidly undergoes a Michael addition with 3-bromooxindole, followed by an intramolecular alkylation (ring closure).

Step-by-Step Workflow:

  • Initiation: Dissolve 3-bromooxindole (1.0 equiv) and the α,β -unsaturated acyl phosphonate (1.2 equiv) in anhydrous THF.

  • Catalysis: Add DABCO (20 mol%) dropwise at room temperature under an argon atmosphere.

  • Cascade Reaction: Stir for 2 hours. The reaction self-propagates through the Michael addition and subsequent intramolecular substitution of the bromide leaving group.

  • Quenching & Purification: Quench with saturated NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography to yield the spiro-core.

Biological Evaluation & Therapeutic Applications

Spiro[cyclopropane-1,3'-indoline] derivatives have demonstrated remarkable versatility across multiple therapeutic areas, serving as potent Wnt pathway restorers and robust antiviral agents.

Quantitative Data Summary
Compound ClassPrimary TargetKey Derivative / LeadPotency ( IC50​ / EC50​ )Key Structural Feature
N-Acyl Spiro-indolines Notum (Wnt Pathway)Compound 4y3.5 nM3,3-spiro cPr group, 4-Cl aryl
Spiro-indolines RSV Fusion ProteinRV039< 1.0 μMN-isopentyl benzimidazole
Spirooxindoles HIV-1 RT (NNRTI)Compound 9z< 50 nMHeterocycle-containing oxindole
CF3​ -Spirooxindoles Synthetic IntermediatesCompound 3aN/A (Yield >90%) CF3​ -substituted cyclopropane

Table 1: Biological activity profile of key spiro[cyclopropane-1,3'-indoline] derivatives across various indications , , .

Case Study: Wnt Signaling Restoration

In osteoporosis and colorectal cancer models, Notum hyperactivation suppresses Wnt signaling by removing the essential palmitoleate lipid from Wnt proteins. Spiro-indoline inhibitors act as a physical blockade in the Notum pocket, preserving Wnt lipidation and restoring downstream TCF/LEF gene transcription .

WntPathway Notum Active Notum (Deacylates Wnt) Wnt Wnt Protein (Inactive) Notum->Wnt Cleaves lipid Inhibitor Spiro-indoline Inhibitor Inhibitor->Notum Blocks active site ActiveWnt Wnt Protein (Palmitoleated/Active) Inhibitor->ActiveWnt Preserves lipid Receptor Frizzled/LRP Receptor Complex ActiveWnt->Receptor Binds TCF TCF/LEF Gene Transcription Receptor->TCF Activates signaling

Fig 2: Mechanism of Wnt pathway restoration via spiro-indoline mediated Notum inhibition.

Experimental Workflows for Biological Validation

To ensure rigorous validation of synthesized spiro-indolines, a self-validating screening cascade is required. The following protocol outlines the biochemical validation of Notum inhibitors.

Protocol 3: Biochemical Notum-OPTS Assay

Causality of Assay Design: OPTS (8-octanoyloxypyrene-1,3,6-trisulfonic acid) is utilized as a fluorogenic surrogate substrate. It mimics the palmitoleated Wnt protein. When Notum cleaves the octanoyl group, the pyrene fluorophore is unquenched, providing a real-time, high-throughput kinetic readout of enzyme activity.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human Notum to a working concentration of 0.5 nM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM CaCl2​ , 0.05% CHAPS).

  • Compound Pre-incubation: Dispense spiro-indoline derivatives (e.g., Compound 4y) in a 10-point concentration-response curve into a 384-well black microplate. Add the Notum enzyme solution. Incubate for 30 minutes at 25°C to allow non-covalent binding equilibrium to establish.

  • Reaction Initiation: Add the OPTS substrate to a final concentration of 2 μM to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 345 nm, Emission: 450 nm) every 60 seconds for 45 minutes.

  • Data Processing: Calculate initial reaction velocities ( V0​ ) from the linear portion of the fluorescence progress curves. Determine IC50​ values using a 4-parameter logistic non-linear regression model in GraphPad Prism.

Workflow Screen Virtual Screening Covalent Hits Design Scaffold Hopping Spiro-indoline Design Screen->Design Identifies hit Synth Chemical Synthesis [3+2] Cycloaddition Design->Synth N-acyl indolines Assay Biochemical Assay (Notum-OPTS) Synth->Assay in vitro testing Cell Cell-Based Assay (TCF/LEF Reporter) Assay->Cell IC50 < 10nM Lead Lead Optimization ADME Profiling Cell->Lead Wnt restored Lead->Design SAR Feedback

Fig 3: Hit-to-lead workflow for the discovery of spiro-indoline Notum inhibitors.

Conclusion

The spiro[cyclopropane-1,3'-indoline] scaffold represents a masterclass in structural medicinal chemistry. By leveraging the rigid, three-dimensional geometry of the cyclopropane ring, researchers can dictate precise pharmacophore trajectories while simultaneously shielding the core from oxidative metabolism. Whether utilized to transition away from covalent liabilities in Notum inhibition or to construct robust antiviral agents against HIV-1 and RSV, this privileged scaffold will continue to serve as a cornerstone for next-generation drug discovery.

References

  • Atkinson, B. N., et al. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry, 2023. URL: [Link]

  • Nosik, P. S., et al. "Synthesis of CF3-Containing 3,3′-Cyclopropyl Spirooxindoles by Sequential [3 + 2] Cycloaddition/Ring Contraction of Ylideneoxindoles with 2,2,2-Trifluorodiazoethane." Advanced Synthesis & Catalysis, 2021. URL:[Link]

  • Chen, L., et al. "DABCO-Catalyzed Michael/Alkylation Cascade Reactions Involving α-Substituted Ammonium Ylides for the Construction of Spirocyclopropyl Oxindoles: Access to the Powerful Chemical Leads against HIV-1." Organic & Biomolecular Chemistry, 2020. URL:[Link]

  • "Spiro-indolines for the treatment and prophylaxis of respiratory syncytial virus infection (RSV)." WIPO Patent WO2016055780A1, 2016.
Foundational

Engineering Conformational Rigidity: The Biological Activity and Therapeutic Potential of Spirocyclopropyl Oxindoles

Executive Summary In contemporary medicinal chemistry, escaping the "flatland" of planar aromatic systems is critical for improving target specificity and reducing off-target toxicity. Spirocyclopropyl oxindoles (SCOs) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping the "flatland" of planar aromatic systems is critical for improving target specificity and reducing off-target toxicity. Spirocyclopropyl oxindoles (SCOs) represent a privileged, three-dimensional scaffold that merges the versatile 2-oxindole motif with a highly strained cyclopropane unit[1]. As a Senior Application Scientist, I have observed that the unique tetrahedral nature of the spiro-linked carbon provides exceptional conformational rigidity. This architectural lock forces appended pharmacophores into precise spatial vectors, making SCOs highly effective against complex biological targets, including allosteric kinase pockets, structural proteins, and viral transcriptases.

This technical guide synthesizes recent advancements in the biological activity of SCOs, detailing their mechanisms of action, quantitative structure-activity relationships (QSAR), and the self-validating experimental workflows required for their preclinical evaluation.

Oncology: Dual-Action Cytotoxicity Pathways

The structural dichotomy of the SCO scaffold allows it to be functionalized for entirely distinct oncological targets depending on the peripheral moieties attached to the core.

Allosteric Modulation of VEGFR-2

Tumor angiogenesis is heavily reliant on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling. Traditional Type I inhibitors target the highly conserved ATP-binding pocket, often leading to broad-spectrum kinase toxicity. Recent rational designs have modified the SCO core with pyrazole-linked carboxamides to act as Type III allosteric inhibitors [2].

  • Causality: The cyclopropane ring acts as a rigid spacer that projects the pyrazole moiety deep into the allosteric site adjacent to the ATP pocket. This binding stabilizes an inactive kinase conformation. Compound 15w, a prominent lead in this class, demonstrated a VEGFR-2 inhibition IC50 of 4.34 µM, translating to potent anti-proliferative activity in MCF-7 breast cancer cells (IC50 = 3.87 µM) and significant suppression of HUVEC tube formation[2].

Microtubule Destabilization via Tubulin Inhibition

Alternatively, substituting the SCO core with benzimidazole derivatives shifts the biological target to the cytoskeleton.

  • Causality: The rigid spiro structure mimics the cis-locked conformation of combretastatin A-4, allowing the molecule to bind tightly to the colchicine-binding site on tubulin heterodimers. This prevents microtubule assembly, triggering G2/M phase cell cycle arrest and subsequent apoptosis. Compound 12p exhibited a tubulin polymerization inhibition IC50 of 5.64 µM, resulting in an MCF-7 cytotoxicity IC50 of 3.14 µM[3].

MOA SCO Spirocyclopropyl Oxindole (SCO) Core VEGFR2 VEGFR-2 Kinase Type III Allosteric Site SCO->VEGFR2 Pyrazole-linked derivatives Tubulin Tubulin Heterodimer Colchicine Binding Site SCO->Tubulin Benzimidazole-linked derivatives Angio Angiogenesis Inhibition (HUVEC Tube Formation u2193) VEGFR2->Angio Blockade of VEGF signaling Arrest G2/M Cell Cycle Arrest (Microtubule Destabilization) Tubulin->Arrest Inhibition of polymerization Apoptosis Cellular Apoptosis (MCF-7 Cell Death) Angio->Apoptosis Arrest->Apoptosis

Fig 1: Divergent apoptotic pathways induced by functionalized spirocyclopropyl oxindoles.

Antiviral Applications: HIV-1 Reverse Transcriptase Inhibition

Beyond oncology, the SCO scaffold has demonstrated significant utility in antiviral drug development. The non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 is highly flexible and requires inhibitors to adopt a specific "butterfly" conformation.

  • Causality: Utilizing a vinyl selenone-based domino Michael/intramolecular nucleophilic substitution pathway, researchers have synthesized SCOs that perfectly match this spatial requirement. Compound 3m, derived from this methodology, showed highly selective anti-HIV-1 activity by effectively locking the reverse transcriptase enzyme in an inactive state[4].

Overcoming Formulation Bottlenecks: Supramolecular Complexation

A critical bottleneck in SCO drug development is their high lipophilicity and poor aqueous solubility, which severely limits systemic bioavailability.

  • Causality: To resolve this, SCOs can be formulated as supramolecular inclusion complexes using β -cyclodextrins ( β -CDs). The hydrophobic cavity of the β -CD encapsulates the aromatic oxindole moiety via van der Waals interactions, while the hydrophilic exterior interfaces with the aqueous solvent. Studies show that complexation with methylated- β -CD (M β CD) increases the water solubility of SCOs up to fourfold, significantly reducing crystallinity and enhancing antibacterial/biological activity[5].

Quantitative Structure-Activity Relationship (QSAR) Data Summary

The following table synthesizes the quantitative biological data for the lead SCO derivatives discussed:

Compound DesignationStructural ModificationPrimary TargetTarget IC50 ( μ M)Cellular Phenotype / IC50
Compound 15w Pyrazole-linked carboxamideVEGFR-2 (Type III Allosteric)4.34 ± 0.13MCF-7 Apoptosis (3.87 ± 0.19 μ M)
Compound 12p Benzimidazole substitutionTubulin Polymerization5.64 ± 0.15MCF-7 Apoptosis (3.14 ± 0.50 μ M)
Compound 3m Vinyl selenone derivativeHIV-1 Reverse TranscriptaseSelective InhibitionAnti-viral RT blockade

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of SCOs requires self-validating experimental systems. Below are the standardized protocols for assessing tubulin inhibition and solubility enhancement.

Workflow Synthesis 1. Synthesis & Purification Formulation 2. u03b2-CD Complexation (Solubility Boost) Synthesis->Formulation Screening 3. Primary Screening (MTT / MCF-7) Formulation->Screening Validation 4. Target Validation (Tubulin / VEGFR-2) Screening->Validation Phenotype 5. Phenotypic Assays (AO/EB Staining) Validation->Phenotype

Fig 2: Standardized self-validating workflow for SCO biological evaluation and screening.

Protocol 1: Tubulin Polymerization Inhibition Assay (Self-Validating)

Objective: Quantify the IC50 of SCOs against microtubule assembly kinetics. Causality: Tubulin heterodimers polymerize into microtubules in a GTP-dependent manner at 37°C. This assembly increases light scattering, which can be measured kinetically via absorbance at 340 nm. By measuring the Vmax​ of the growth phase, we can determine the exact inhibitory effect of the SCO. Self-Validation: The assay must include Paclitaxel (a known polymer stabilizer that shifts the curve upward) and Colchicine (a known inhibitor that flattens the curve) to prove the assay is responsive in both directions.

  • Reagent Preparation: Prepare porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Plating: Add SCO compounds (e.g., Compound 12p) to a 96-well half-area UV-transparent plate at varying concentrations (0.1 to 50 µM). Add Paclitaxel (3 µM) and Colchicine (3 µM) to control wells.

  • Initiation: Rapidly transfer the tubulin solution into the wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate into a microplate reader pre-warmed to 37°C. Read absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax​ (slope of the linear growth phase) for each well. Plot Vmax​ vs. log[SCO concentration] and use non-linear regression to derive the IC50.

Protocol 2: Phase Solubility Profiling for β -CD Complexation

Objective: Determine the stability constant ( Kc​ ) of SCO- β -CD inclusion complexes. Causality: According to the Higuchi-Connors method, if the complexation yields a 1:1 stoichiometric ratio, plotting the concentration of dissolved SCO against the concentration of β -CD will yield an AL​ -type linear isotherm.

  • Sample Preparation: Add an excess amount of solid SCO (e.g., 10 mg) to glass vials containing 5 mL of aqueous solutions with increasing concentrations of M β CD (0, 2, 4, 6, 8, 10, 15 mM).

  • Equilibration: Seal the vials and place them in an orbital shaker at 25°C for 72 hours. Causality: 72 hours is required to ensure the system reaches true thermodynamic equilibrium.

  • Filtration: Filter the suspensions through 0.45 µm PTFE syringe filters to remove all uncomplexed, solid SCO.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved SCO concentration using HPLC-UV against a standard calibration curve.

  • Calculations: Plot [SCO] vs. [M β CD]. Calculate the stability constant using the formula: Kc​=slope/(S0​×(1−slope)) , where S0​ is the intrinsic solubility of the SCO in pure water.

References

  • Stereoselective synthesis and applications of spirocyclic oxindoles | Organic Chemistry Frontiers (RSC Publishing) | 1

  • Development of Benzimidazole-Substituted Spirocyclopropyl Oxindole Derivatives as Cytotoxic Agents: Tubulin Polymerization Inhibition and Apoptosis Inducing Studies | PubMed / ChemMedChem | 3

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3'-oxindole] | Semantic Scholar | 5

  • Design, Development of Pyrazole-Linked Spirocyclopropyl Oxindole-Carboxamides as Potential Cytotoxic Agents and Type III Allosteric VEGFR-2 Inhibitors | PubMed / ChemMedChem | 2

  • A new vinyl selenone-based domino approach to spirocyclopropyl oxindoles endowed with anti-HIV RT activity | Organic & Biomolecular Chemistry (RSC Publishing) | 4

Sources

Exploratory

An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Discovery For decades, the landscape of medicinal chemistry was predominantly flat, dominated by aromatic and heteroaromatic ring systems. However, the pursuit of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery

For decades, the landscape of medicinal chemistry was predominantly flat, dominated by aromatic and heteroaromatic ring systems. However, the pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has catalyzed a strategic shift towards greater molecular three-dimensionality. This "Escape from Flatland" philosophy has brought spirocyclic scaffolds—ring systems where two rings are joined by a single common atom—to the forefront of modern drug design.[1][2][3]

Spirocycles offer an elegant solution to many challenges faced in drug development. Their inherent three-dimensional and rigid nature allows for the precise spatial arrangement of functional groups, enabling more sophisticated and optimized interactions with complex biological targets.[2][4] This guide provides a comprehensive technical overview of the core advantages, synthetic strategies, and therapeutic applications of spirocyclic scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Spirocyclic Advantage: A Three-Dimensional Approach to Drug Design

The incorporation of a spirocyclic core is not merely a structural novelty; it is a strategic decision that can profoundly enhance a molecule's drug-like properties. The unique topology of spirocycles directly addresses several key parameters in drug optimization.

Enhanced Physicochemical and Pharmacokinetic Properties

A primary advantage of spirocycles is their ability to improve a compound's physicochemical profile. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocyclic scaffolds move molecules away from the high lipophilicity and poor solubility often associated with planar, aromatic systems.[5][6] An elevated Fsp3 count is strongly correlated with a higher probability of success in clinical development, primarily because it allows for the creation of more complex and globular molecular shapes that can better complement biological binding sites.[5][6][7]

Key benefits include:

  • Improved Solubility: The non-planar, sp3-rich nature of spirocycles generally leads to better aqueous solubility compared to their flat aromatic counterparts.[4][8]

  • Modulated Lipophilicity: Exchanging planar rings for spirocyclic systems can effectively lower lipophilicity (logP/logD), which is often crucial for reducing off-target toxicity and improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][9]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and the rigid framework can block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.[5][7][9]

Data Presentation: Spirocyclic vs. Non-Spirocyclic Analogs

The tangible benefits of spirocyclization are best illustrated through comparative data. Matched-pair analysis, where a non-spirocyclic core is replaced with a spirocyclic one, consistently demonstrates these improvements.

PropertyPlanar Precursor (e.g., Piperidine/Alkene)Spirocyclic Analog (e.g., Azaspirocycle)Rationale for Improvement
Aqueous Solubility Often LowerGenerally HigherIncreased sp3 character and reduced planarity disrupt crystal lattice packing and improve solvation.[7][9]
Lipophilicity (logD) HigherLowerThe 3D structure can shield hydrophobic surfaces, leading to a more favorable partition coefficient.[5]
Metabolic Stability Variable; often susceptible to metabolismGenerally HigherThe spirocenter and adjacent carbons are sterically hindered, preventing metabolic attack by CYP enzymes.[7][9]
Potency (IC50/EC50) BaselineOften ImprovedThe rigid scaffold pre-organizes functional groups into a bioactive conformation, reducing the entropic penalty of binding.[6][7]
hERG Inhibition Potential LiabilityOften ReducedModification of the shape and basicity (pKa) can disrupt the key interactions responsible for hERG channel binding.[6]
Conformational Rigidity: The Key to Potency and Selectivity

The defining structural feature of a spirocycle is its rigid framework. This rigidity locks the molecule into a limited number of well-defined conformations, which is a powerful tool for optimizing ligand-receptor interactions.[10][11] By "pre-organizing" the pharmacophoric elements in an orientation that is ideal for binding, the entropic penalty upon interaction with the target protein is significantly reduced.[3][10] This often translates directly to a substantial increase in binding affinity and biological potency.[6][7]

Furthermore, this conformational constraint enhances selectivity. A rigid ligand that perfectly fits the intended target's binding site is less likely to bind to off-targets, which often have different topographies. This improved selectivity is crucial for minimizing side effects and creating a safer therapeutic agent.[9][12]

Section 2: Synthetic Strategies for Spirocycle Construction

Despite their clear advantages, the synthesis of spirocyclic scaffolds can be challenging due to the need to construct a sterically demanding quaternary carbon center, often with precise stereochemical control.[13][14][15] However, a growing arsenal of synthetic methodologies has made these valuable scaffolds more accessible.

Mandatory Visualization: General Spirocyclic Structure

Caption: A diagram illustrating a spirocycle, where two rings share a single spiroatom.

Key Synthetic Methodologies

The construction of spirocycles can be approached through various strategies, ranging from classical intramolecular reactions to modern catalytic transformations.

  • Intramolecular Reactions: This is a common approach where a linear precursor containing two reactive functionalities is induced to cyclize, forming the spirocenter. Examples include intramolecular alkylations, aldol condensations, and Michael additions.[15]

  • Cycloaddition Reactions: Reactions like [3+2] and [4+3] cycloadditions are powerful methods for rapidly assembling spirocyclic systems, often with high stereocontrol.[16][17][18] The reaction of an in-situ generated azomethine ylide with an exocyclic alkene is a key example used to synthesize spiro-pyrrolidines.[16][18]

  • Rearrangement Reactions: Pinacol and semi-pinacol rearrangements can be employed to construct spirocyclic ketones from vicinal diols.

  • Dearomatization Reactions: This increasingly popular strategy involves the dearomatization of a planar aromatic or heteroaromatic ring to generate a 3D spirocyclic structure. Biocatalytic dearomative spirocyclization is an emerging green chemistry approach that offers exquisite stereocontrol under mild conditions.[19]

  • Modern Catalytic Methods: Transition metal catalysis (e.g., using Cobalt, Gold, or Iridium) and organocatalysis (e.g., using N-Heterocyclic Carbenes) have enabled novel and efficient routes to complex spirocycles that were previously difficult to access.[20][21][22]

Mandatory Visualization: General Synthetic Workflow

A Linear or Cyclic Precursor B Key Cyclization Reaction (e.g., Intramolecular Alkylation, Cycloaddition) A->B Reagents, Catalyst C Spirocyclic Core Intermediate B->C D Further Functionalization & Derivatization C->D E Final Spirocyclic Drug Candidate D->E

Caption: A generalized workflow for the synthesis of spirocyclic compounds.

Experimental Protocol: Synthesis of a Spiro-Imidazolidin-4-one Core

This protocol describes the synthesis of a common spirocyclic precursor used in the development of several approved drugs, such as the antipsychotics Spiperone and Fluspirilene.[1][23] The methodology relies on a classical Strecker reaction followed by cyclization.

Objective: To synthesize the N-benzyl protected spiro[imidazolidine-4,4'-piperidine]-2,5-dione core.

Materials:

  • N-benzyl-4-piperidone (1.0 eq)

  • Potassium cyanide (KCN) (1.2 eq)

  • Ammonium carbonate ((NH4)2CO3) (3.0 eq)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-benzyl-4-piperidone, potassium cyanide, and ammonium carbonate.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until all solids are suspended.

  • Bucherer-Bergs Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Causality Note: This one-pot reaction combines the Strecker synthesis of an α-amino nitrile with its subsequent cyclization with carbonate to form the hydantoin (imidazolidin-4-one) ring.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. The spiro-hydantoin product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then cold ethanol to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization if necessary.

  • Hydrolysis (if needed for further steps): The resulting hydantoin can be hydrolyzed under acidic or basic conditions to yield the spirocyclic amino acid, which serves as a versatile building block for further elaboration.[1]

Section 3: Case Studies and Therapeutic Applications

The theoretical advantages of spirocyclic scaffolds have translated into clinical success across a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[13][14]

Data Presentation: Examples of Approved Spirocyclic Drugs
Drug NameSpirocyclic CoreTherapeutic Area / IndicationYear of Approval
Revumenib 2,7-Diazaspiro[3.5]nonaneAcute Leukemia2024 (projected)
Spironolactone SpirolactoneHeart Failure, Hypertension1960
Irbesartan [23]Spiro-cyclopentane-imidazolidinoneHypertension1997
Fluspirilene [23]Diazaspiro[4.5]decanoneSchizophrenia1970
Rolapitant [23]Azaspiro[4.5]decanoneChemotherapy-Induced Nausea2015
Griseofulvin [23]Spiro-benzofuran-cyclohexeneFungal Infections1959
Apalutamide [23]Spiro-hydantoinProstate Cancer2018
Ubrogepant [1]Spiro-lactamMigraine2019
In-Depth Case Study: Revumenib, a Menin-MLL Inhibitor

The recently approved drug Revumenib is a first-in-class inhibitor of the menin-MLL protein-protein interaction for treating acute leukemias, and it serves as a stellar example of the power of spirocyclic scaffolds.[24]

Mechanism of Action: Revumenib disrupts the interaction between menin and MLL, which is critical for the proliferation of certain types of leukemia cells. The central 2,7-diazaspiro[3.5]nonane core of Revumenib is not merely a linker but is essential for its high-affinity binding.[24]

Role of the Spirocycle:

  • Optimized Vectoring: The rigid spirocycle precisely positions a pyrimidine nitrogen to form a key hydrogen bond with the side chain of Tyr276 in the menin binding pocket.[24]

  • Cation-π Interaction: The protonated piperidine nitrogen of the spirocycle engages in a strong cation-π interaction with the aromatic rings of two tyrosine residues, Tyr319 and Tyr323, which acts as a "π-π clamp" to anchor the molecule in the binding site.[24]

  • Bioisosteric Success: Revumenib was optimized from an earlier fragment hit that contained a more flexible piperazine ring. The substitution with the diazaspiro[3.5]nonane scaffold was a critical step that locked in the optimal binding conformation and significantly improved potency.[24]

Mandatory Visualization: Revumenib Key Binding Interactions

cluster_menin Menin Binding Pocket cluster_revumenib Revumenib Tyr276 Tyr276 Tyr319 Tyr319 Tyr323 Tyr323 Spirocore 2,7-Diazaspiro[3.5]nonane (Piperidine N+) Spirocore->Tyr319 Cation-π Interaction Spirocore->Tyr323 Cation-π Interaction Pyrimidine Pyrimidine Moiety Pyrimidine->Tyr276 H-Bond

Caption: Key interactions of Revumenib's spirocyclic core within the menin protein pocket.

Spirocycles as Bioisosteres

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or ADME profile.[25][26] Strained spirocycles like azaspiro[3.3]heptanes have emerged as excellent non-classical bioisosteres for common saturated heterocycles like piperidine and piperazine.[9][27] This replacement can lead to improved solubility, metabolic stability, and novel intellectual property.[8][9]

Section 4: Challenges and Future Perspectives

While the application of spirocycles is surging, their development is not without hurdles. The primary challenges remain synthetic in nature, including the efficient and stereoselective construction of the spirocenter and the purification of complex diastereomeric mixtures.[13][28]

However, the future is bright. The integration of high-throughput synthesis and purification technologies is making diverse spirocyclic libraries more accessible for screening.[13][14] Furthermore, advances in computational chemistry and predictive modeling are enabling a more rational design of spirocyclic candidates, helping to prioritize synthetic efforts on scaffolds with the highest probability of success.[10][13] As synthetic methods continue to evolve, the exploration of novel spirocyclic chemical space will undoubtedly continue to thrive, contributing significantly to the development of the next generation of innovative medicines.[13][14]

Conclusion

Spirocyclic scaffolds represent a paradigm shift in medicinal chemistry, offering a robust platform for creating drugs with superior properties. Their inherent three-dimensionality provides a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles, overcoming many limitations associated with traditional planar molecules. From the foundational principles of improved physicochemical properties to their successful application in clinically approved drugs like Revumenib, the value of spirocycles is undeniable. While synthetic challenges persist, ongoing innovation ensures that these unique structural motifs will remain a cornerstone of successful drug discovery programs for the foreseeable future.

References

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535. Available from: [Link]

  • Carreira, E. M., & Fessard, T. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Aouad, M. R., et al. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available from: [Link]

  • Wang, B., et al. (2025, July 10). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts. Available from: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available from: [Link]

  • Van der Eycken, J., & D'hooghe, M. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Challenges in the construction of C2-symmetric axially spirocyclic scaffolds. Available from: [Link]

  • Chekmarev, P., et al. (2017, November 27). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16869-16876. Available from: [Link]

  • Hiesinger, K., et al. (2021, February 23). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Deprez-Poulain, R., & Charton, J. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available from: [Link]

  • Kazantsev, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(20), 7013. Available from: [Link]

  • Voss, F., et al. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Available from: [Link]

  • Hiesinger, K., et al. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of heterocyclic spirocycles. Available from: [Link]

  • Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. Available from: [Link]

  • Zhang, Z., et al. (2018). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 23(11), 2772. Available from: [Link]

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  • Usuki, Y., et al. (1996). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. Available from: [Link]

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  • Coene, B., et al. (1986). Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

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  • Parshyna, D., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][13][24]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(2), 253. Available from: [Link]

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  • Kazantsev, A., et al. (2025, October 13). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]

  • Zheng, Y. J., & Tice, C. M. (2014, July 5). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

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Foundational

reactivity and stability of 4'-Bromospiro[cyclopropane-1,3'-indoline]

An In-depth Technical Guide to the Reactivity and Stability of 4'-Bromospiro[cyclopropane-1,3'-indoline] Abstract The spiro[cyclopropane-1,3'-indoline] scaffold is a cornerstone in modern medicinal chemistry, imparting v...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity and Stability of 4'-Bromospiro[cyclopropane-1,3'-indoline]

Abstract

The spiro[cyclopropane-1,3'-indoline] scaffold is a cornerstone in modern medicinal chemistry, imparting valuable three-dimensional topology to molecular structures. The introduction of a bromine atom at the 4'-position creates a uniquely versatile building block, 4'-Bromospiro[cyclopropane-1,3'-indoline]. This guide offers a comprehensive analysis of the core chemical principles governing its stability and reactivity. We will explore its susceptibility to degradation under various stress conditions and detail its reactivity profile, focusing on the electrophilic nature of the strained cyclopropane ring and the synthetic utility of the aryl bromide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics.

Molecular Architecture and Physicochemical Properties

4'-Bromospiro[cyclopropane-1,3'-indoline] is a spirocyclic compound where a cyclopropane ring and a 4-bromo-indoline ring are fused through a shared quaternary carbon atom.[1] This unique arrangement dictates its chemical behavior.

  • Core Structure: Spiro[cyclopropane-1,3'-indoline]

  • Chemical Formula: C₁₀H₁₀NBr

  • Molecular Weight: 224.1 g/mol [2]

  • CAS Number: 1823921-08-9[2]

The key structural features include:

  • The Spiro Center: A quaternary carbon that joins the two rings, forcing them into a nearly orthogonal orientation. The dihedral angle between the indoline ring system and the cyclopropane ring is approximately 87.65°.[1]

  • The Cyclopropane Ring: A highly strained, three-membered ring. This strain energy makes the cyclopropane ring susceptible to ring-opening reactions, effectively behaving as an electrophilic center.[3]

  • The Indolinone Moiety: Contains a lactam functional group and an aromatic ring. The nitrogen atom can be a site for further functionalization.

  • The 4'-Bromo Substituent: An electron-withdrawing group on the aromatic ring that serves as a crucial handle for advanced synthetic modifications, particularly palladium-catalyzed cross-coupling reactions.

For long-term integrity, the solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[2][4] Solutions should be prepared fresh whenever possible.[4]

Stability Profile: A Foundation for Development

Understanding the stability of a molecule is critical for its handling, storage, and formulation. Like many spiro-indolinone derivatives, 4'-Bromospiro[cyclopropane-1,3'-indoline] is susceptible to degradation under specific conditions.

Chemical Stability and Forced Degradation

Forced degradation studies are essential to identify potential degradation pathways. The primary points of vulnerability in the structure are the lactam ring and the strained cyclopropane moiety.

  • Acidic & Basic Hydrolysis: The lactam ring within the indolin-2-one core is prone to hydrolysis under both acidic and basic conditions. This process leads to the opening of the five-membered ring to form a corresponding amino acid derivative.[4]

  • Oxidative Degradation: The indolinone ring system can be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.[4]

  • Thermal Degradation: High temperatures can induce decomposition. While specific data for the 4'-bromo derivative is not available, related spirocyclic systems can undergo heat-induced degradation.[4]

Photochemical Stability

Spirocyclopropyl oxindoles exhibit notable photochemical properties. Upon irradiation, particularly with UV light, they can undergo ring-opening of the cyclopropane ring to form a 1,3-diradical intermediate.[5] This process can be reversible and may lead to racemization if the spiro center is chiral.[5] The photochromism of related spiro-indoline structures, like spirooxazines, arises from the photo-cleavage of the C-O spiro bond upon UV irradiation, forming a colored open form.[6] While the C-C spiro bond in the subject molecule is more robust, photochemical reactivity should be a consideration in its handling and formulation.

Table 1: Summary of Forced Degradation Pathways
Stress ConditionAffected MoietyPotential Degradation Products
0.1 M HCl, 60 °CLactam RingLactam-opened amino acid
0.1 M NaOH, 60 °CLactam RingLactam-opened amino acid and rearrangement products
3% H₂O₂, RTIndolinone RingHydroxylated derivatives
Dry Heat, >100 °COverall StructureUnidentified thermal degradants
Photolytic (UV/Vis)Cyclopropane RingRing-opened diradical intermediates, photoproducts
Protocol 1: General Forced Degradation Study

This protocol provides a framework for assessing the stability of 4'-Bromospiro[cyclopropane-1,3'-indoline]. A stability-indicating HPLC method capable of separating the parent compound from all degradation products is required.[4]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Maintain samples at room temperature and 60 °C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Maintain samples at room temperature and 60 °C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep the sample at room temperature.

  • Sample Analysis: At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC-UV.

Reactivity Profile: A Gateway to Molecular Diversity

The reactivity of 4'-Bromospiro[cyclopropane-1,3'-indoline] is characterized by three primary centers: the electrophilic cyclopropane ring, the nucleophilic indoline nitrogen, and the synthetically versatile aryl bromide.

The Electrophilic Cyclopropane: Ring-Opening Reactions

The spiro-fusion with the indolinone ring activates the cyclopropane, rendering it an electrophilic donor-acceptor (D-A) cyclopropane.[3][7] This activation facilitates SN2-type ring-opening reactions with a variety of nucleophiles under relatively mild conditions.[3]

The reaction proceeds via nucleophilic attack at one of the cyclopropane carbons, leading to the cleavage of a C-C bond and formation of a 1,3-difunctionalized indoline derivative.[3] This transformation is highly valuable for extending the molecular scaffold.

  • Mechanism: The nucleophile attacks a methylene carbon of the cyclopropane ring, causing the ring to open and form a stabilized carbanion intermediate, which is then protonated or reacts further.

  • Common Nucleophiles: Thiophenolates, cyanate ions, azides, and various amines have been shown to effectively open the cyclopropane ring in related systems.[3][7]

  • Application: The reaction of spiro-cyclopropyl oxindoles with potassium cyanate, for example, provides access to biologically relevant spiro[pyrrolidone-3,3′-oxindoles].[7][8]

G Start 4'-Bromospiro[cyclopropane-1,3'-indoline] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal Boronic R-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product 4'-Aryl-spiro[cyclopropane-1,3'-indoline] RedElim->Product

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

The Indoline Nitrogen: N-Functionalization

The nitrogen atom of the indoline ring is a secondary amine and can be readily functionalized. Under basic conditions (e.g., NaH, K₂CO₃), it can be deprotonated and subsequently reacted with various electrophiles. [9]

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide).

  • N-Acylation: Reaction with acyl chlorides or anhydrides.

  • N-Arylation: Using conditions such as the Buchwald-Hartwig amination.

These modifications are crucial for modulating physicochemical properties like solubility and lipophilicity, as well as for exploring structure-activity relationships (SAR).

Synthesis and Spectroscopic Characterization

The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is well-established. A common approach is the diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo compounds. [10]Another method involves a domino Corey-Chaykovsky reaction starting from spiro-epoxyoxindoles. [11] Illustrative Spectroscopic Data (for a related compound, 5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one): [11]

  • ¹H NMR (400 MHz, CDCl₃): Signals for aromatic protons (δ 6.7-7.4), the N-methyl singlet (δ ~3.3), and characteristic multiplets for the diastereotopic cyclopropane protons (δ ~1.5-1.8). [11]* ¹³C NMR (100 MHz, CDCl₃): Carbonyl carbon (δ ~176), aromatic carbons (δ 109-143), the spiro carbon (δ ~27), the N-methyl carbon (δ ~26), and the cyclopropane methylene carbons (δ ~19). [11]* FT-IR (ν cm⁻¹): Characteristic peaks for the C=O stretch of the lactam (~1710 cm⁻¹). [11]

Significance in Drug Discovery

The 4'-Bromospiro[cyclopropane-1,3'-indoline] scaffold is a privileged starting point for the synthesis of novel chemical entities for several reasons:

  • Three-Dimensionality: The rigid, spirocyclic nature provides a defined 3D architecture, which is often favored for achieving high-affinity and selective interactions with biological targets.

  • Multiple Points for Diversification: The presence of the aryl bromide, the indoline nitrogen, and the reactive cyclopropane ring offers three distinct points for chemical modification, allowing for the rapid generation of diverse compound libraries.

  • Bioactive Precedent: The parent spiro[cyclopropane-1,3'-indolin]-2'-one core is found in numerous compounds with demonstrated biological activity, including promising anticancer agents. [12]Libraries based on this scaffold have shown potent activity against various human cancer cell lines, inducing cell cycle arrest and apoptosis. [12]

Conclusion

4'-Bromospiro[cyclopropane-1,3'-indoline] is a high-value scaffold for contemporary drug discovery. Its chemical personality is defined by a duality of controlled instability and versatile reactivity. While researchers must be mindful of its susceptibility to hydrolysis and photochemical degradation, its true power lies in its synthetic potential. The electrophilic cyclopropane ring allows for scaffold extension through ring-opening reactions, while the aryl bromide and indoline nitrogen serve as key anchor points for extensive diversification via cross-coupling and N-functionalization reactions. A thorough understanding of these principles is paramount for any scientist aiming to unlock the full therapeutic potential of this remarkable molecular framework.

References

  • Jüstel, P. M., Stan, A., Pignot, C. D., & Ofial, A. R. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(72), 1-9. Available from: [Link]

  • Hille, C., et al. (2020). Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3‐Diradical Intermediate and Deracemization by a Chiral Sensitizer. Chemistry – A European Journal, 26(64). Available from: [Link]

  • Jüstel, P. M., Stan, A., Pignot, C. D., & Ofial, A. R. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. PMC. Available from: [Link]

  • Wang, Y., et al. (2022). Cascade Ring-Opening/Cyclization Reaction of Spiro(nitrocyclopropane)oxindoles with Huisgen Zwitterions and Synthesis of Pyrazolo[3,4-b]indoles. The Journal of Organic Chemistry. Available from: [Link]

  • Xia, X. X., et al. (2001). Studies of relations between molecular structure and photochemical properties of spiro[indoline-2,3′-o[13]xazines]. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Li, G., et al. (2011). Spiro[cyclopropane-1,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 67(9). Available from: [Link]

  • Reddy, T. R., et al. (2017). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Academia.edu. Available from: [Link]

  • Yuan, W., et al. (2021). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. Available from: [Link]

  • Bakulina, O., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes with the Cyanate Ion: Access to Spiro[pyrrolidone-3,3′-oxindoles]. The Journal of Organic Chemistry. Available from: [Link]

  • Abdel-Kader, M. H., & El-Mekkawi, F. M. (2011). Photochromic properties of 1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b]o[13]xazine] doped in PMMA and epoxy resin thin films. Arabian Journal of Chemistry. Available from: [Link]

  • Supporting Information Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Available from: [Link]

  • Preethi, R. K., Kannadasan, S., & Shanmugam, P. (2024). Synthesis of Dispiro‐[Indoline‐3,1′‐Cyclopropane‐2′,3′′‐Indoline]‐2,2′′‐Diones via Thermal [2+1] Cycloaddition Between 3‐Alkylidene‐7‐Aza‐2‐Indolones and 3‐Diazo‐7‐Aza‐2‐Oxindoles. ResearchGate. Available from: [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563. Available from: [Link]

  • Yavari, I., & Zare, H. (2020). 1,3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3,3'-pyrrolizines]. ResearchGate. Available from: [Link]

  • Sha, F., et al. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Journal of Chemical Research. Available from: [Link]

  • Reddy, T. R., et al. (2017). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. Available from: [Link]

  • Piggott, M. J., & Wege, D. (2001). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. UWA Profiles and Research Repository. Available from: [Link]

  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. (2021). Hans Journal of Chemical Engineering and Technology. Available from: [Link]

  • Giraud, M., et al. (2022). Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. ResearchGate. Available from: [Link]

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  • Frolova, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. Available from: [Link]

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Exploratory

A Technical Guide to Unlocking the Therapeutic Potential of Spiro[cyclopropane-1,3'-indoline] Scaffolds

Executive Summary The spiro[cyclopropane-1,3'-indoline] core, a prominent member of the broader spirooxindole family, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional archite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[cyclopropane-1,3'-indoline] core, a prominent member of the broader spirooxindole family, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, enabling high-affinity and selective interactions with a range of biological targets. This guide synthesizes current research to illuminate the most promising therapeutic targets for this compound class, moving beyond a simple literature review to provide actionable insights and detailed experimental frameworks for researchers. We will delve into the mechanistic rationale for target selection, present validated protocols for compound evaluation, and explore the future landscape for these versatile molecules. The primary focus will be on oncology, where these compounds have gained significant traction, with a secondary exploration of their potential in infectious diseases.

The Cornerstone Target: Restoring the Guardian of the Genome via MDM2-p53 Inhibition

The most extensively validated target for spirooxindole compounds is the Murine Double Minute 2 (MDM2) protein, the primary negative regulator of the p53 tumor suppressor. In approximately 50% of human cancers where p53 remains wild-type, its function is abrogated by overexpression of MDM2.[1][2] This makes the disruption of the MDM2-p53 protein-protein interaction (PPI) a highly attractive therapeutic strategy.[1][2][3]

Mechanistic & Structural Rationale

The p53 protein functions as a transcription factor that, in response to cellular stress like DNA damage, can halt the cell cycle or induce programmed cell death (apoptosis).[2][4] MDM2 binds to the N-terminal transactivation domain of p53, both inhibiting its activity and tagging it for proteasomal degradation via its E3 ubiquitin ligase function.[4][5]

Spirooxindole scaffolds are master mimics. The interaction between p53 and MDM2 is dominated by three key p53 amino acids—Phe19, Trp23, and Leu26 —which insert into a deep hydrophobic cleft on the MDM2 surface.[1][6] Structure-based design efforts revealed that the oxindole ring of the spiro scaffold serves as an exceptional bioisostere for the Trp23 indole ring, forming a critical hydrogen bond with Leu54 of MDM2 and occupying the same hydrophobic pocket.[4] The rigid spirocyclic framework then orients other substituents to effectively mimic the Phe19 and Leu26 interactions, leading to potent and selective disruption of the PPI.[7]

This mechanism reactivates p53, leading to the transcription of downstream targets like p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately resulting in tumor cell cycle arrest and apoptosis.[8][9]

Signaling Pathway: MDM2-p53 Regulation and Point of Inhibition

The following diagram illustrates the p53 signaling cascade and the strategic point of intervention for spiro[cyclopropane-1,3'-indoline] compounds.

p53_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_outcome Cellular Outcome Stress DNA Damage Oncogenic Stress p53_active Active p53 Stress->p53_active Activates MDM2 MDM2 Protein p53_active->MDM2 Transcription (Negative Feedback) p21 p21 (CDKN1A) p53_active->p21 Transcription Apoptosis_Proteins Pro-Apoptotic Proteins (e.g., PUMA, BAX) p53_active->Apoptosis_Proteins Transcription p53_MDM2_complex p53-MDM2 (Inactive Complex) p53_active->p53_MDM2_complex MDM2->p53_MDM2_complex Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Degradation Proteasomal Degradation p53_MDM2_complex->Degradation Ubiquitination Degradation->p53_active Suppresses p53 levels Spiro_Compound Spiro[cyclopropane- 1,3'-indoline] Compound Spiro_Compound->p53_MDM2_complex INHIBITS

Caption: The MDM2-p53 negative feedback loop and inhibition by spiro compounds.

Target Validation: A Self-Validating Experimental Workflow

A robust workflow is critical to validate a compound's mechanism as a true MDM2-p53 inhibitor. Each step provides evidence that logically builds upon the last, creating a self-validating system.

validation_workflow cluster_in_vitro Tier 1: In Vitro / Biochemical Validation cluster_in_cellulo Tier 2: Cell-Based Target Engagement & Outcome cluster_advanced Tier 3: Advanced Cellular & In Vivo Models Start Compound Library FP_Assay Fluorescence Polarization (FP) Binding Assay Start->FP_Assay Primary Screen: Identify Binders (Ki) SPR_Assay Surface Plasmon Resonance (SPR) (Optional, for kinetics) FP_Assay->SPR_Assay Confirms Ki, provides kon/koff rates MTT_Assay Cytotoxicity Screen (e.g., MTT Assay) p53-WT vs p53-Null cells FP_Assay->MTT_Assay Validate cellular potency (IC50) Western_Blot Western Blot Analysis (p53, p21, MDM2 levels) MTT_Assay->Western_Blot Confirm Mechanism: Does it stabilize p53? Flow_Cytometry Flow Cytometry (Cell Cycle Analysis - G1/G2 Arrest) Western_Blot->Flow_Cytometry Confirm Downstream Functional Effect Apoptosis_Assay Apoptosis Confirmation (Annexin V / Caspase-3 Assay) Flow_Cytometry->Apoptosis_Assay Confirm Apoptotic Cell Death Xenograft In Vivo Xenograft Efficacy Studies Apoptosis_Assay->Xenograft Test in a living system

Sources

Foundational

The Alchemist's Guide to Spiro-oxindoles: A Technical Treatise on Synthesis and Strategy

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Allure of the Spiro-oxindole Scaffold The spiro-oxindole motif, a fascinating three-dimensional architecture, stands as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of the Spiro-oxindole Scaffold

The spiro-oxindole motif, a fascinating three-dimensional architecture, stands as a privileged scaffold in the realm of medicinal chemistry and natural product synthesis. Its unique spirocyclic fusion at the C3 position of the oxindole core imparts a rigid and defined spatial arrangement of substituents, a feature that has proven highly conducive to potent and selective interactions with a diverse array of biological targets. From anti-cancer and anti-viral agents to inhibitors of critical protein-protein interactions, the therapeutic potential of spiro-oxindoles continues to capture the imagination of synthetic chemists and drug developers alike.[1][2] This guide serves as an in-depth technical resource, navigating the principal synthetic strategies for the construction of this remarkable heterocyclic system. It is designed not merely as a compilation of reactions, but as a strategic manual, offering insights into the causality behind experimental choices and providing a foundation for the rational design of novel spiro-oxindole-based therapeutics.

I. The Strategic Pillars of Spiro-oxindole Synthesis

The construction of the spiro-oxindole framework is a testament to the ingenuity of modern synthetic organic chemistry. Over the years, a multitude of elegant and efficient strategies have emerged, each with its own set of advantages and limitations. This guide will focus on three core pillars that have proven to be the most robust and versatile in accessing a wide diversity of spiro-oxindole structures:

  • Multicomponent Reactions (MCRs): The epitome of synthetic efficiency, MCRs allow for the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials.[3] This approach is particularly well-suited for the rapid generation of compound libraries for high-throughput screening.

  • [3+2] Cycloaddition Reactions: This powerful class of reactions, particularly the 1,3-dipolar cycloaddition, provides a convergent and often highly stereoselective route to five-membered heterocyclic rings fused at the C3 position of the oxindole.

  • Organocatalytic Cascade Reactions: Leveraging the power of small organic molecules to catalyze asymmetric transformations, these cascade sequences enable the construction of complex and enantioenriched spiro-oxindoles with a high degree of stereocontrol.

The following sections will delve into the technical intricacies of each of these strategies, providing not only the theoretical underpinnings but also practical, field-proven experimental protocols.

II. Multicomponent Reactions: A Symphony of Simplicity and Diversity

The allure of multicomponent reactions lies in their inherent elegance and atom economy. By orchestrating a cascade of bond-forming events in a single reaction vessel, chemists can rapidly assemble complex molecular frameworks, significantly reducing the number of synthetic steps, purification procedures, and overall resource consumption. In the context of spiro-oxindole synthesis, isatin and its derivatives serve as versatile building blocks, readily participating in a variety of MCRs.[1]

A. The Isatin-Malononitrile-Dicarbonyl Condensation: A Classic MCR for Spiro[indoline-3,4'-pyran] Scaffolds

One of the most widely employed MCRs for the synthesis of spiro-oxindoles involves the condensation of an isatin, malononitrile (or other active methylene compounds), and a 1,3-dicarbonyl compound. This reaction typically proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence to afford highly functionalized spiro[indoline-3,4'-pyran] derivatives.

Reaction Mechanism:

The reaction is believed to initiate with a Knoevenagel condensation between the isatin and malononitrile, catalyzed by a base, to form a reactive Knoevenagel adduct. Concurrently, the 1,3-dicarbonyl compound can exist in equilibrium with its enol or enolate form. A subsequent Michael addition of the enolate to the Knoevenagel adduct, followed by an intramolecular cyclization and tautomerization, yields the final spiro-oxindole product.

Caption: A simplified workflow of the [3+2] cycloaddition reaction.

Data Presentation: Scope of the [3+2] Cycloaddition Reaction

Isatin SubstituentAmino AcidDipolarophileYield (%)Diastereomeric RatioReference
HL-ProlineDimethyl maleate8799:1
5-BrL-ProlineDiethyl maleate97>99:1
N-MeSarcosineN-Phenylmaleimide92>99:1
N-AcGlycine(E)-Chalcone8595:5

Experimental Protocol: Synthesis of Dimethyl 2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate

[4]Materials:

  • Isatin (0.5 mmol)

  • L-Proline (0.6 mmol)

  • Dimethyl maleate (0.6 mmol)

  • Methanol (5 mL)

Procedure:

  • In a round-bottom flask, dissolve isatin (0.5 mmol) and L-proline (0.6 mmol) in methanol (5 mL).

  • Add dimethyl maleate (0.6 mmol) to the solution.

  • Stir the reaction mixture at 60 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate from the solution.

  • Collect the solid by filtration and wash with cold methanol to afford the pure product.

Trustworthiness: The high diastereoselectivity and yield, coupled with the crystalline nature of the product, make this a reliable and reproducible protocol. The structure of the product is often confirmed by single-crystal X-ray crystallography.

IV. Organocatalytic Cascade Reactions: The Pursuit of Asymmetry

The demand for enantiomerically pure spiro-oxindoles for pharmaceutical applications has driven the development of asymmetric synthetic methodologies. Organocatalysis has emerged as a powerful tool in this endeavor, offering a green and efficient alternative to traditional metal-based catalysts. Chiral organocatalysts, such as secondary amines and phosphoric acids, can activate substrates through the formation of transient chiral intermediates, guiding the reaction pathway to favor the formation of one enantiomer over the other.

A. Asymmetric Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] via a Three-Component 1,3-Dipolar Cycloaddition

Gong and coworkers reported a seminal work on the asymmetric three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters catalyzed by a chiral phosphoric acid. T[5]his reaction provides access to highly enantioenriched spiro[pyrrolidin-3,3'-oxindoles] with excellent stereoselectivities.

Reaction Mechanism:

The chiral phosphoric acid catalyst is proposed to activate both the azomethine ylide (formed from the aldehyde and amino ester) and the methyleneindolinone through hydrogen bonding. This dual activation brings the reactants into a well-organized, chiral transition state, leading to high enantio- and regioselectivity. The unusual regioselectivity is attributed to favorable π-π stacking interactions between the oxindole ring and the conjugated ester in the transition state.

Diagram: Proposed Transition State in the Asymmetric [3+2] Cycloaddition

Asymmetric_Transition_State cluster_TS Chiral Phosphoric Acid Catalyzed Transition State Catalyst Chiral Phosphoric Acid Ylide Azomethine Ylide Catalyst->Ylide H-Bonding Dipolarophile Methyleneindolinone Catalyst->Dipolarophile H-Bonding Ylide->Dipolarophile [3+2] Cycloaddition

Sources

Exploratory

Escaping Flatland: A Technical Guide to Exploring the Chemical Space of Spirocyclic Compounds

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the limitations of traditional, planar (sp²-hybridized) chemical libraries have become a critical bottleneck. The...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the limitations of traditional, planar (sp²-hybridized) chemical libraries have become a critical bottleneck. The paradigm shift toward "escaping flatland" emphasizes the incorporation of three-dimensional architecture into small molecules[1]. Spirocyclic compounds—molecules containing at least two rings fused at a single quaternary carbon atom—represent a privileged chemical space.

This whitepaper provides an in-depth mechanistic analysis of spirocyclic scaffolds, detailing the physicochemical causality behind their success, modern synthetic methodologies, and self-validating protocols for their integration into high-throughput screening (HTS) and fragment-based drug discovery (FBDD) pipelines.

The Physicochemical Causality of Spirocyclic Scaffolds

The strategic replacement of planar rings (e.g., piperazines, morpholines) with spirocyclic bioisosteres is not merely a structural novelty; it is driven by fundamental thermodynamic and pharmacokinetic causality[2].

Disrupting Crystal Lattice Energy (Solubility)

Planar, sp²-rich molecules tend to stack efficiently in solid-state crystal lattices, driven by strong π−π interactions. This high lattice energy requires significant solvation energy to break, resulting in poor aqueous solubility. Spirocycles introduce a rigid, orthogonal 3D projection, quantified by a higher fraction of sp³ carbons ( Fsp3​ ). This out-of-plane geometry sterically disrupts planar stacking, lowering the melting point and decreasing the energetic penalty of aqueous solvation[1].

Eliminating Metabolic Soft Spots (Stability)

Cytochrome P450 (CYP450) enzymes typically oxidize C-H bonds adjacent to heteroatoms ( α -oxidation). By replacing a secondary or tertiary carbon with a quaternary spiro carbon, the metabolic "soft spot" is physically removed. The lack of α -protons at the fusion site renders the scaffold chemically inert to typical oxidative degradation, drastically reducing intrinsic clearance ( CLint​ )[2].

Quantitative Impact on ADME Profiles

The table below summarizes the causal relationship between structural geometry and physicochemical properties, comparing traditional planar amines to their spirocyclic surrogates.

Scaffold TypeExample Structure Fsp3​ LogD (pH 7.4)Aqueous Sol. ( μ M) CLint​ ( μ L/min/mg)
Planar Amine Morpholine0.501.250120
Spiro Surrogate 2-Oxa-6-azaspiro[3.3]heptane0.850.4>50015
Planar Amine 1-Methylpiperazine0.601.58095
Spiro Surrogate 2,6-Diazaspiro[3.3]heptane1.000.6>50010

Table 1: Comparative physicochemical data illustrating the optimization of ADME properties via spirocyclic scaffold hopping.

Synthetic Methodologies: Accessing 3D Chemical Space

Historically, the synthesis of sterically congested quaternary spiro centers was plagued by low yields and harsh conditions. Modern catalysis has revolutionized this space.

Photoredox-Catalyzed Spirocyclization

Visible-light photoredox catalysis enables the generation of highly reactive radical intermediates under mild conditions, facilitating intramolecular spirocyclization with exquisite diastereoselectivity[3]. By utilizing a photocatalyst (e.g., Ir(ppy)₃), a single electron transfer (SET) event generates a radical species that rapidly attacks an adjacent tethered ring, forming the spiro center.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (450nm) SET Single Electron Transfer (SET) PC_star->SET Substrate Binding SET->PC Catalyst Regeneration Radical Radical Intermediate SET->Radical Cyclization Intramolecular Spirocyclization Radical->Cyclization Product Spirocyclic Product Cyclization->Product

Photoredox catalytic cycle driving the formation of quaternary spirocyclic centers.

Workflow: Hit-to-Lead Scaffold Hopping

When a planar HTS hit exhibits poor pharmacokinetic properties, spirocyclic scaffold hopping is employed. By plotting the Principal Moment of Inertia (PMI), chemists can map the trajectory from a "flat" linear/planar shape to a spherical 3D shape, ensuring the new scaffold maintains the necessary exit vectors for target binding while improving ADME-Tox profiles[4].

G Hit Planar Hit (High sp2) Poor ADME Analysis 3D Shape Analysis (PMI Plotting) Hit->Analysis Design Spirocyclic Scaffold Hopping (Increase Fsp3) Analysis->Design Synthesis Library Synthesis (Photoredox/C-H Activation) Design->Synthesis Screening In Vitro ADME & Potency Screening Synthesis->Screening Screening->Design SAR Feedback Loop Lead Optimized Lead (Improved Solubility/Stability) Screening->Lead

Hit-to-Lead optimization workflow utilizing spirocyclic scaffold hopping.

Self-Validating Protocol: High-Throughput Synthesis & Profiling of a Spirocyclic Fragment Library

To ensure scientific integrity, the following protocol for generating a spirocyclic fragment library incorporates mandatory internal controls. This self-validating system guarantees that false positives are eliminated before biological screening.

Phase 1: Photoredox Library Synthesis
  • Reaction Setup: In a 96-well glass-bottom photoreactor plate, combine the linear alkyne-tethered precursor (0.1 mmol), Ir(ppy)₃ (2 mol%), and an internal standard (1,3,5-trimethoxybenzene, 0.05 mmol) in degassed acetonitrile.

  • Irradiation: Irradiate the plate using a 450 nm blue LED array at 25°C for 4 hours.

  • Validation Checkpoint 1 (Conversion): Extract a 5 μ L aliquot from each well. Analyze via UPLC-MS. Causality: The internal standard allows for precise quantification of conversion. Rule: Only wells demonstrating >85% conversion proceed to purification; failed wells are flagged for catalytic poisoning analysis.

Phase 2: Automated Purification & QC
  • Purification: Subject the passed wells to mass-directed preparative HPLC using a generic water/acetonitrile gradient.

  • Validation Checkpoint 2 (Purity & Identity): Lyophilize the collected fractions and re-dissolve in DMSO-d6. Perform rapid 1D ¹H-NMR and analytical LC-MS. Rule: Fragments must exhibit >95% purity and correct exact mass. Any degradation observed during lyophilization invalidates the fragment.

Phase 3: 3D Conformation & ADME Validation
  • Crystallographic Sampling: Select 5% of the library randomly for microcrystal electron diffraction (MicroED) or X-ray crystallography.

  • Validation Checkpoint 3 (Geometry): Confirm the quaternary carbon bond angles approximate 109.5°. Causality: If the spiro center is distorted due to ring strain, the predicted PMI and exit vectors will be inaccurate, invalidating computational docking models.

  • Microsomal Stability Assay: Incubate the validated fragments with Human Liver Microsomes (HLM) and NADPH for 45 minutes.

  • Validation Checkpoint 4 (Assay Integrity): Include Verapamil (known high clearance) and Warfarin (known low clearance) in the assay plate. Rule: The assay is only valid if Verapamil CLint​ > 100 μ L/min/mg and Warfarin CLint​ < 15 μ L/min/mg. Spirocyclic fragments should target a CLint​ < 20 μ L/min/mg.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. American Chemical Society. Available at:[Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Available at:[Link]

  • Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. ResearchGate. Available at:[Link]

  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. National Institutes of Health (PMC). Available at:[Link]

Sources

Foundational

Commercial Availability and Synthetic Utility of 4'-Bromospiro[cyclopropane-1,3'-indoline] in Modern Drug Discovery

The Strategic Value of Spiro-Indolines in Medicinal Chemistry In the contemporary landscape of drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Spiro-Indolines in Medicinal Chemistry

In the contemporary landscape of drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a highly validated strategy for improving clinical success rates—a paradigm often referred to as "escaping flatland." Within this context, the spiro[cyclopropane-1,3'-indoline] scaffold has emerged as a privileged structural motif.

The spirocyclopropanation of the indoline core imposes rigid conformational restriction, altering the 3D vector projection of attached pharmacophores without significantly increasing the molecular weight. This structural rigidification enhances metabolic stability by shielding vulnerable metabolic soft spots and improves target binding affinity through favorable entropic profiles. Recent breakthroughs have demonstrated the utility of this scaffold in developing highly potent, non-covalent inhibitors for complex targets, such as the carboxylesterase Notum, which regulates Wnt signaling pathways ().

To leverage this scaffold, medicinal chemists rely on functionalized building blocks like 4'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1823921-08-9). The bromine atom at the 4'-position serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid late-stage diversification.

PharmacophoreEvolution A Flat Aromatic Scaffolds B Spirocyclopropanation (Conformational Restriction) A->B Structural Modification C Spiro[cyclopropane-1,3'-indoline] (3D Vector Projection) B->C Escaping Flatland D Improved Metabolic Stability C->D E Enhanced Target Affinity (e.g., Notum) C->E

Fig 1: Pharmacophore evolution from flat aromatics to 3D spiro-indolines for enhanced efficacy.

Physicochemical Profiling & Commercial Supply Chain

The commercial availability of 4'-Bromospiro[cyclopropane-1,3'-indoline] has expanded significantly, transitioning from a niche custom-synthesis intermediate to a readily accessible catalog item. It is currently supplied by major chemical distributors, ensuring reliable supply chains for both discovery-scale (milligram) and process-scale (kilogram) campaigns.

Quantitative Data Summary
Property / AttributeValue / Description
Chemical Name 4'-Bromospiro[cyclopropane-1,3'-indoline]
CAS Number 1823921-08-9
Molecular Formula C10H10BrN
Molecular Weight 224.10 g/mol
Physical Form Liquid
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂), dark place
Purity Standard ≥95% (Commercial grade)
Key Commercial Vendors , BLD Pharm, Alichem
Parent Core CID

Note: The indoline nitrogen is prone to oxidation; therefore, commercial suppliers mandate storage under an inert atmosphere at reduced temperatures to prevent degradation.

Mechanistic Rationale: Overcoming Steric Hindrance

In the indoline numbering system, the nitrogen is position 1, and the spirocyclopropane is located at position 3. The bromine at the 4'-position is therefore directly adjacent (ortho) to the spirocyclic carbon. This creates a highly sterically congested environment around the C-Br bond.

When executing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), this steric bulk critically impedes the reductive elimination step of the catalytic cycle. To overcome this thermodynamic barrier, application scientists must select palladium catalysts with ligands possessing a large bite angle. For instance, Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene) forces the intermediate palladium complex into a geometry that accelerates reductive elimination, preventing catalyst stalling and minimizing protodehalogenation side reactions.

SuzukiCoupling Start 4'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1823921-08-9) Cat Pd(dppf)Cl2 Catalyst (Oxidative Addition) Start->Cat 1,4-Dioxane/H2O, 90°C Product 4'-Aryl-spiro[cyclopropane-1,3'-indoline] (Reductive Elimination) Cat->Product Target Scaffold Boronic Arylboronic Acid + K2CO3 (Transmetallation) Boronic->Cat Base Activation

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for 4'-bromo functionalization.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

The following step-by-step methodology describes a self-validating, high-yielding protocol for the arylation of 4'-Bromospiro[cyclopropane-1,3'-indoline]. The use of a biphasic 1,4-dioxane/water solvent system is deliberate: dioxane effectively solubilizes the lipophilic spiro-indoline, while water dissolves the inorganic base (K₂CO₃) required for boronic acid activation.

Reagents Required:
  • 4'-Bromospiro[cyclopropane-1,3'-indoline] (1.0 equivalent)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equivalents / 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 v/v ratio)

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4'-Bromospiro[cyclopropane-1,3'-indoline] (1.0 eq), the selected arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-dioxane/H₂O (4:1) mixture. Seal the tube with a septum and sparge the solution with Argon gas for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Introduction: Briefly open the septum under a positive flow of Argon and add the Pd(dppf)Cl₂ (5 mol%). Reseal the vessel.

  • Thermal Activation: Submerge the reaction vessel in a pre-heated oil bath at 90°C. Stir vigorously for 12–16 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (typically using a 3:1 Hexane/Ethyl Acetate eluent). The disappearance of the starting material mass (m/z 224/226) validates complete conversion.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with brine, and extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to isolate the functionalized 4'-aryl-spiro[cyclopropane-1,3'-indoline].

References

  • Atkinson, B. N., et al. "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry, 251 (2023): 115132. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14809277, Spiro[cyclopropane-1,3'-indoline]." PubChem Database. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Metal-Free Cyclopropanation of Indoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cyclopropyl-Indole Scaffolds The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropyl-Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The unique three-dimensional architecture of the cyclopropane ring, when fused to the indole scaffold, imparts significant conformational rigidity and alters the electronic properties of the parent molecule. This often leads to enhanced biological activity and improved pharmacokinetic profiles. Consequently, the development of efficient and selective methods for the cyclopropanation of indoles is of paramount importance in drug discovery and organic synthesis.

Traditionally, the synthesis of cyclopropane-fused indolines has relied heavily on transition-metal-catalyzed reactions. While effective, these methods can suffer from drawbacks such as the cost and toxicity of the metal catalysts, and the potential for metal contamination in the final products – a critical concern in pharmaceutical manufacturing. This has spurred the development of metal-free alternatives, which offer advantages in terms of sustainability, cost-effectiveness, and product purity.

This comprehensive guide provides detailed application notes and protocols for several state-of-the-art metal-free methodologies for the cyclopropanation of indoles. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the selection of appropriate methods based on substrate scope and desired outcomes.

Core Principles of Metal-Free Indole Cyclopropanation

Metal-free cyclopropanation strategies for indoles typically rely on the generation of a reactive carbene or a carbene equivalent, which then undergoes a cycloaddition reaction with the electron-rich indole C2-C3 double bond. The key to the success of these methods lies in the creative use of organic reagents and reaction conditions to facilitate this transformation without the need for a metal catalyst. We will explore three prominent approaches:

  • Directed Cyclopropanation with Diazoesters: This method utilizes a directing group on the indole nitrogen to control the regioselectivity and diastereoselectivity of the cyclopropanation reaction with α-diazo esters.

  • Visible-Light-Mediated Cyclopropanation: This innovative approach harnesses the energy of visible light to generate a carbene from a diazo compound, which then reacts with the indole. This method is notable for its mild reaction conditions and operational simplicity.

  • Organocatalytic Cyclopropanation with Sulfur Ylides: This strategy employs a chiral organocatalyst to mediate the reaction between an indole derivative and a sulfur ylide, leading to the enantioselective formation of cyclopropane-fused indolines.

Method 1: Directed Diastereoselective C2,C3-Cyclopropanation with Diazoesters

This protocol is based on the work of and coworkers, who developed a metal-free method for the directed cyclopropanation of indoles.[1] The presence of a directing group, such as a pyridyl or pyrimidyl group, on the indole nitrogen is crucial for the success of this transformation.

Causality of Experimental Choices

The directing group is believed to play a dual role. Firstly, it activates the indole nucleus towards electrophilic attack. Secondly, it pre-organizes the transition state through non-covalent interactions, leading to high diastereoselectivity. The choice of a suitable directing group is therefore critical for achieving the desired outcome. The reaction is typically carried out at elevated temperatures to promote the decomposition of the diazoester and the subsequent cyclopropanation.

Proposed Reaction Mechanism

The proposed mechanism involves the thermal decomposition of the α-diazo ester to generate a free carbene. This highly electrophilic species is then attacked by the nucleophilic C2-C3 double bond of the indole. The directing group on the indole nitrogen guides the approach of the carbene, leading to the observed high diastereoselectivity.

Directed Cyclopropanation Mechanism cluster_0 Carbene Formation cluster_1 Cycloaddition Diazoester R-C(N2)-COOR' Carbene R-C:-COOR' Diazoester->Carbene Δ N2 N2 Indole Indole-DG Transition_State [Transition State] Carbene->Transition_State Indole->Transition_State Cyclopropane Cyclopropane-fused Indoline Transition_State->Cyclopropane Visible-Light Cyclopropanation cluster_0 Photochemical Carbene Generation cluster_1 Cycloaddition Diazoester Ar-C(N2)-COOR' Excited_Diazo [Ar-C(N2)-COOR']* Diazoester->Excited_Diazo Blue Light (hν) Carbene Ar-C:-COOR' Excited_Diazo->Carbene N2 N2 Indole Indole Cyclopropane Cyclopropane-fused Indoline Carbene->Cyclopropane [2+1] Indole->Cyclopropane

Sources

Application

Application Notes and Protocols: Leveraging 4'-Bromospiro[cyclopropane-1,3'-indoline] in Modern Anticancer Drug Discovery

Introduction: The Spirooxindole Scaffold as a Privileged Motif in Oncology The spirooxindole core is a unique three-dimensional heterocyclic motif that has garnered significant attention in medicinal chemistry due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirooxindole Scaffold as a Privileged Motif in Oncology

The spirooxindole core is a unique three-dimensional heterocyclic motif that has garnered significant attention in medicinal chemistry due to its prevalence in various natural products with potent biological activities.[1] Its rigid, spiro-fused ring system provides a well-defined orientation of substituents in three-dimensional space, enhancing target selectivity and metabolic stability compared to more flexible structures. This has made the spirooxindole scaffold a "privileged structure" in drug discovery, particularly in the development of novel anticancer agents.[2] Several spirooxindole-based compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, with some advancing to preclinical and even clinical trials.[1][2]

This application note focuses on 4'-Bromospiro[cyclopropane-1,3'-indoline] , a specific derivative within this promising class of compounds. We will explore its potential as a foundational scaffold for anticancer drug discovery, with a particular emphasis on its likely mechanism of action as an inhibitor of the p53-MDM2 protein-protein interaction. Detailed protocols for the synthesis of derivatives, in vitro screening, and mechanism of action studies are provided to guide researchers in harnessing the therapeutic potential of this compound.

Physicochemical Properties and Synthetic Considerations

While specific experimental data for 4'-Bromospiro[cyclopropane-1,3'-indoline] is not extensively published, its structure suggests key physicochemical properties that are advantageous for drug development. The presence of the bromine atom at the 4'-position of the indoline ring is of particular interest. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and the potential for halogen bonding with target proteins.[3]

The synthesis of the spiro[cyclopropane-1,3'-indolin]-2'-one core, a closely related structure, has been achieved through various methods, including metal-free diastereoselective cyclopropanation using tosylhydrazone salts.[4][5] A general synthetic approach to derivatize 4'-Bromospiro[cyclopropane-1,3'-indoline] for structure-activity relationship (SAR) studies is outlined below.

Protocol 1: General Synthesis of N-Aryl/Alkyl and 2'-Oxo Derivatives of 4'-Bromospiro[cyclopropane-1,3'-indoline]

This protocol describes a general two-step process for the derivatization of the parent scaffold for SAR studies.

Step 1: N-Functionalization of the Indoline Nitrogen

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4'-Bromospiro[cyclopropane-1,3'-indoline] (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Alkylation/Arylation: Add the desired alkyl or aryl halide (e.g., benzyl bromide, methyl iodide; 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically heated to 60-80 °C to drive it to completion.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Oxidation to the 2'-Oxo-indoline (Spirooxindole)

  • Reaction Setup: Dissolve the N-functionalized product from Step 1 in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water.

  • Oxidation: Add an oxidizing agent, such as ruthenium(III) chloride hydrate (RuCl₃·xH₂O, catalytic amount) and sodium periodate (NaIO₄, 2-3 equivalents).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC.

  • Workup and Purification: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with aqueous sodium thiosulfate, water, and brine, then dried and concentrated. The resulting crude spirooxindole derivative is purified by column chromatography.

Anticipated Mechanism of Action: Inhibition of the p53-MDM2 Interaction

A significant body of research points to the spirooxindole scaffold as a potent inhibitor of the p53-MDM2 protein-protein interaction.[6][7][8] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[9][10] MDM2 (or HDM2 in humans) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[9][10] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor cell survival.[11][12]

Small molecules that can block the p53-binding pocket of MDM2 are of great therapeutic interest as they can reactivate p53 function, leading to tumor cell death.[10][12] The spirooxindole core is thought to mimic the key interactions of p53 with MDM2, specifically by positioning substituents to occupy the hydrophobic pockets that normally accommodate the p53 residues Phe19, Trp23, and Leu26.[6][9]

The proposed mechanism of action for derivatives of 4'-Bromospiro[cyclopropane-1,3'-indoline] is the reactivation of the p53 pathway, as illustrated in the following diagram:

Figure 1: Proposed mechanism of action of 4'-Bromospiro[cyclopropane-1,3'-indoline] derivatives.

Experimental Protocols for Anticancer Evaluation

The following protocols outline a standard workflow for the initial in vitro evaluation of novel spirooxindole derivatives.

Figure 2: Experimental workflow for anticancer evaluation.

Protocol 2: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast, p53 wild-type], A549 [lung, p53 wild-type], DU-145 [prostate, p53 mutant]).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or solubilization buffer.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Data for a Fictitious Spirooxindole Derivative

Cell Linep53 StatusIC₅₀ (µM)
MCF-7Wild-type5.2
A549Wild-type8.9
DU-145Mutant> 50

This is example data. Actual results will vary.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 4: Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle distribution.[14]

Materials:

  • Cancer cells treated with the test compound.

  • Cold 70% ethanol.

  • RNase A.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol 5: Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression levels of key proteins in the p53 pathway.

Materials:

  • Treated and untreated cell lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagents.

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in p53 and its downstream target p21, along with the presence of cleaved caspase-3, would support the proposed mechanism of action.

Conclusion and Future Directions

4'-Bromospiro[cyclopropane-1,3'-indoline] represents a promising starting point for the development of novel anticancer agents. Its spirooxindole core is a well-validated pharmacophore for targeting the p53-MDM2 interaction. The protocols detailed in this application note provide a robust framework for synthesizing a library of derivatives and evaluating their anticancer activity and mechanism of action. Future work should focus on optimizing the structure to enhance potency and selectivity, as well as evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in relevant animal models. The systematic application of these methodologies will be crucial in unlocking the full therapeutic potential of this exciting class of molecules.

References

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  • Yu, B., et al. (2016). Natural Product-Derived Spirooxindole Fragments Serve as Privileged Substructures for Discovery of New Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1315-1324. Available from: [Link]

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  • Sheng, J., et al. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. European Journal of Medicinal Chemistry, 238, 114486. Available from: [Link]

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Method

Application Notes and Protocols for Spiro[cyclopropane-1,3'-indoline] in Neurodegenerative Disease Research

Introduction: The Spiro-Oxindole Scaffold as a Privileged Motif in Neuropharmacology The spiro-oxindole core is a three-dimensional heterocyclic motif that has garnered significant attention in medicinal chemistry. Its r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spiro-Oxindole Scaffold as a Privileged Motif in Neuropharmacology

The spiro-oxindole core is a three-dimensional heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic structure allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing potent and selective ligands for various biological targets. This structural unit is found in numerous natural products and has been incorporated into a wide array of synthetically accessible compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]

In the realm of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, the spiro-oxindole framework has emerged as a "privileged structure." Derivatives have shown promise in modulating multiple key pathological pathways. Notably, various spiro-oxindole analogs have been identified as potent inhibitors of cholinesterases (AChE and BChE), glycogen synthase kinase 3β (GSK-3β), and monoamine oxidase B (MAO-B)—enzymes critically involved in the progression of these devastating disorders.[3][4][5]

This guide focuses on a specific, yet underexplored, subclass: spiro[cyclopropane-1,3'-indoline] . The introduction of a cyclopropane ring imparts unique conformational constraints and electronic properties compared to more common pyrrolidine or cyclopentane analogs. This structural feature offers a novel vector for chemical space exploration, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. These notes provide a comprehensive technical guide for researchers, outlining the scientific rationale and detailed experimental protocols to investigate the potential of spiro[cyclopropane-1,3'-indoline] derivatives as therapeutic agents in neurodegenerative disease research.

Part 1: Rationale for Application in Neurodegenerative Disease Models

The multifaceted nature of neurodegenerative diseases necessitates a multi-target approach to drug discovery. The spiro[cyclopropane-1,3'-indoline] scaffold is a promising starting point for developing such agents. The core hypothesis is that the unique stereoelectronic properties of the cyclopropane ring can be leveraged to achieve potent and selective modulation of key pathological targets.

Inhibition of Cholinesterases (AChE & BChE)

Scientific Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits.[6] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, is a cornerstone of current symptomatic treatment.[7] Spiro-oxindole derivatives have been successfully designed as dual-binding AChE inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[3] The compact and rigid nature of the spiro-cyclopropane core can be exploited to design novel inhibitors that effectively span these two sites.

Modulation of Tau Pathology via GSK-3β Inhibition

Scientific Rationale: The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), is a central pathological hallmark of Alzheimer's disease. Glycogen synthase kinase 3β (GSK-3β) is a primary kinase responsible for this pathological phosphorylation.[4][6] Therefore, inhibiting GSK-3β is a major therapeutic strategy aimed at halting the progression of tauopathy. The oxindole scaffold is a known hinge-binding motif for several kinases, including GSK-3β.[8][9] The spiro[cyclopropane-1,3'-indoline] core can serve as a rigid anchor to position substituents that form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of GSK-3β.

Attenuation of Oxidative Stress

Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in all major neurodegenerative diseases.[10] The indole nucleus present in the spiro[cyclopropane-1,3'-indoline] scaffold is known to possess antioxidant properties, capable of scavenging free radicals. This intrinsic property, combined with the potential to inhibit enzymes that produce ROS (such as MAO-B), makes these compounds attractive candidates for neuroprotection.

Inhibition of Monoamine Oxidase B (MAO-B)

Scientific Rationale: In Parkinson's disease, the degradation of dopamine by MAO-B in the brain contributes to both the depletion of this critical neurotransmitter and the production of oxidative stress through the generation of hydrogen peroxide.[11] Inhibition of MAO-B is a validated therapeutic strategy that provides symptomatic relief and may have disease-modifying effects.[5] The spiro-oxindole scaffold has been successfully utilized to develop potent and selective MAO-B inhibitors.[11] The spiro-cyclopropane moiety can be explored for its ability to confer selectivity for MAO-B over the related MAO-A isoform.

Part 2: Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for evaluating the therapeutic potential of novel spiro[cyclopropane-1,3'-indoline] derivatives. The workflow is designed to progress from initial enzymatic screening to cell-based neuroprotection assays.

G Monomer Aβ Monomers Oligomer Soluble Oligomers Monomer->Oligomer Lag Phase Fibril Amyloid Fibrils (β-sheet rich) Oligomer->Fibril Elongation Phase ThT_bound ThT (High Fluorescence) Fibril->ThT_bound ThT_unbound ThT (Low Fluorescence) Inhibitor Spiro-cyclopropane Inhibitor Inhibitor->Monomer Inhibitor->Oligomer Blocks Elongation

Caption: Principle of the Thioflavin T (ThT) aggregation inhibition assay.

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Anhydrous DMSO

  • Phosphate buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT)

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Aβ Monomer Preparation:

    • Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas or in a speed-vac to form a thin peptide film. Store aliquots at -80°C.

    • Immediately before use, dissolve the peptide film in anhydrous DMSO to make a ~5 mM stock solution.

    • Dilute this stock into ice-cold phosphate buffer to the final working concentration (e.g., 10-20 µM). [12]2. Assay Setup:

    • Prepare a ThT working solution (e.g., 20 µM) in phosphate buffer.

    • In each well of the 96-well plate, combine:

      • Phosphate buffer

      • Test compound at various concentrations

      • ThT working solution

      • Aβ monomer solution (to initiate aggregation)

    • The final volume should be 100-200 µL. Include controls with Aβ alone (maximum aggregation) and buffer with ThT alone (baseline).

  • Measurement:

    • Place the plate in a plate reader set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for 24-48 hours. It is recommended to include shaking before each read to promote aggregation.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the effect of the compound on the lag time and the maximum fluorescence signal.

    • Calculate the percentage of aggregation inhibition at the plateau phase relative to the Aβ alone control.

Trustworthiness Check: The preparation of monomeric Aβ is critical for reproducible results. Visual confirmation of fibril formation at the end of the assay using Transmission Electron Microscopy (TEM) is recommended to validate the ThT fluorescence data. [13]

Part 3: Data Presentation and Interpretation

Quantitative data from the enzymatic and cell-based assays should be summarized in a clear, tabular format to facilitate comparison between different spiro[cyclopropane-1,3'-indoline] derivatives.

Table 1: Example Data Summary for Spiro[cyclopropane-1,3'-indoline] Derivatives

Compound IDAChE IC₅₀ (µM)GSK-3β IC₅₀ (µM)MAO-B IC₅₀ (µM)Max Neuroprotection (%) @ Conc. (µM) [vs. H₂O₂]Aβ Aggregation Inhibition (%) @ 10 µM
SCPI-001 5.2 ± 0.41.1 ± 0.1> 5078% @ 1.065%
SCPI-002 15.8 ± 1.20.8 ± 0.052.5 ± 0.365% @ 1.042%
SCPI-003 > 5022.4 ± 2.51.7 ± 0.285% @ 0.525%
Donepezil 0.02 ± 0.003N/AN/A20% @ 1.015%
Safinamide N/AN/A0.09 ± 0.01N/AN/A

Data are presented as mean ± SD from three independent experiments. N/A = Not Applicable.

Interpretation:

  • SCPI-001 shows moderate AChE inhibition and potent GSK-3β inhibition, coupled with good neuroprotective and anti-aggregation activity. This profile suggests a promising multi-target candidate for Alzheimer's disease.

  • SCPI-002 is a potent GSK-3β inhibitor with moderate MAO-B activity, suggesting a potential dual utility in Alzheimer's and Parkinson's diseases.

  • SCPI-003 is a selective MAO-B inhibitor with strong neuroprotective properties, making it a strong candidate for Parkinson's disease research.

Conclusion

The spiro[cyclopropane-1,3'-indoline] scaffold represents a novel and promising chemical space for the development of multi-target agents for neurodegenerative diseases. Its unique structural and electronic features, derived from the strained cyclopropane ring, provide a compelling rationale for its exploration. The protocols detailed in these application notes offer a robust framework for researchers to systematically evaluate libraries of these compounds, from initial target-based screening to validation in cellular models of neurodegeneration. By targeting key pathological hubs such as cholinesterases, GSK-3β, protein aggregation, and oxidative stress, the investigation of spiro[cyclopropane-1,3'-indoline] derivatives may lead to the discovery of next-generation therapeutics.

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Application

Synthetic Routes to Functionalized Spirocyclopropyl Oxindoles: Application Notes and Protocols

Introduction: The Strategic Importance of Spirocyclopropyl Oxindoles in Drug Discovery The spirocyclopropyl oxindole motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Spirocyclopropyl Oxindoles in Drug Discovery

The spirocyclopropyl oxindole motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug discovery. This privileged structure results from the fusion of a strained cyclopropane ring at the C3 position of an oxindole core. The inherent ring strain of the cyclopropane moiety, approximately 27 kcal/mol, and the diverse biological activities associated with the oxindole nucleus create a compelling combination for the development of novel therapeutics.[1][2] Spirocyclopropyl oxindoles are found in a variety of natural products and have been identified as potent agents with antitumor, antiviral, and central nervous system (CNS) disorder-treating properties.[3] Their rigidified conformation allows for precise presentation of substituents to biological targets, often leading to enhanced potency and selectivity.

This technical guide provides an in-depth overview of the primary synthetic strategies for accessing functionalized spirocyclopropyl oxindoles. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower informed experimental design and optimization.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the spirocyclopropyl oxindole framework can be broadly categorized into several key approaches. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will focus on the most robust and versatile methods, including multicomponent reactions, organocatalytic Michael-initiated ring closures, and transition-metal-catalyzed cyclopropanations.

G cluster_0 Synthetic Strategies cluster_1 Key Precursors Multicomponent Reactions Multicomponent Reactions Isatins Isatins Multicomponent Reactions->Isatins often start from Organocatalytic MIRC Organocatalytic MIRC Methyleneindolinones Methyleneindolinones Organocatalytic MIRC->Methyleneindolinones commonly use 3-Halooxindoles 3-Halooxindoles Organocatalytic MIRC->3-Halooxindoles can utilize Transition-Metal Catalysis Transition-Metal Catalysis Diazooxindoles Diazooxindoles Transition-Metal Catalysis->Diazooxindoles frequently employ

Caption: Overview of major synthetic routes and common precursors.

I. Multicomponent Reactions (MCRs): A Convergent Approach to Complexity

Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials.[1][2] This strategy is particularly appealing for the rapid generation of compound libraries for high-throughput screening.

A. Rare-Earth Metal-Catalyzed Diastereoselective Synthesis

A notable example is the highly diastereoselective four-component synthesis of polysubstituted spirocyclopropyl oxindoles using rare-earth metal (REM) salts as catalysts.[1][2][4] REMs, such as Scandium(III) triflate (Sc(OTf)₃), are effective Lewis acids that can coordinate to carbonyl groups, activating the substrates and controlling the stereochemical outcome of the reaction.[1][4]

Reaction Mechanism:

The reaction proceeds through a cascade of events, initiated by the Horner-Wadsworth-Emmons reaction between an N-alkylisatin and a phosphonate to form a 3-ylideneoxindole in situ. Concurrently, a pyridinium ylide is generated from a bromoacetophenone and pyridine. The REM catalyst then orchestrates a Michael addition of the ylide to the activated 3-ylideneoxindole, followed by an intramolecular nucleophilic substitution to close the cyclopropane ring.[2]

G A N-Alkylisatin + Phosphonate B 3-Ylideneoxindole A->B HWE Reaction E REM-Coordinated Complex B->E C Bromoacetophenone + Pyridine D Pyridinium Ylide C->D D->E F Michael Addition E->F Sc(OTf)3 G Intramolecular Cyclization F->G H Spirocyclopropyl Oxindole G->H

Caption: Workflow for REM-catalyzed multicomponent synthesis.

Experimental Protocol: Sc(OTf)₃-Catalyzed Four-Component Synthesis

Materials:

  • N-alkylisatin (1.0 equiv)

  • Triethyl phosphonoacetate (1.0 equiv)

  • 2-Bromoacetophenone derivative (2.5 equiv)

  • Pyridine (as solvent and reactant)

  • Scandium(III) triflate (Sc(OTf)₃) (20 mol%)

  • Anhydrous pyridine

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-alkylisatin (0.1 mmol, 1.0 equiv), triethyl phosphonoacetate (0.1 mmol, 1.0 equiv), and the 2-bromoacetophenone derivative (0.25 mmol, 2.5 equiv).

  • Add anhydrous pyridine (2 mL) as the solvent.

  • Add Sc(OTf)₃ (0.02 mmol, 20 mol%) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired spirocyclopropyl oxindole.

Data Summary Table:

EntryN-SubstituentBromoacetophenone SubstituentYield (%)Diastereomeric Ratio (dr)
1MethylH92>95:5
2Ethyl4-Cl88>95:5
3Benzyl4-MeO90>95:5

Data adapted from Tallarida, M. A., et al., Org. Lett. 2023.[1][2][4]

II. Organocatalytic Michael-Initiated Ring Closure (MIRC)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. The Michael-initiated ring closure (MIRC) reaction is a prominent strategy for the construction of cyclopropanes.[5]

A. Asymmetric Vinylogous MIRC for Densely Substituted Spirocyclopropyl Oxindoles

This approach utilizes a bifunctional organocatalyst, such as a cinchonidine-derived urea, to control the stereochemistry of a cascade reaction.[5] The reaction involves an asymmetric vinylogous Michael addition of a 4-nitroisoxazole derivative to an N-Boc isatylidene malonate, followed by an intramolecular alkylation to furnish the spirocyclopropyl oxindole with high diastereo- and enantioselectivity.[5]

Causality in Catalyst Selection: The bifunctional nature of the catalyst is crucial. The tertiary amine moiety of the cinchonidine scaffold acts as a Brønsted base to deprotonate the nucleophile, while the urea group, through hydrogen bonding, activates the electrophile and orients the substrates in a chiral environment, thus dictating the stereochemical outcome.

G A 4-Nitroisoxazole Derivative D Vinylogous Michael Addition A->D B N-Boc Isatylidene Malonate B->D C Bifunctional Organocatalyst C->D Catalyzes E Enolate Intermediate D->E F Intramolecular Alkylation E->F G Enantioenriched Spirocyclopropyl Oxindole F->G

Caption: Organocatalytic vinylogous MIRC cascade.

Experimental Protocol: Asymmetric Vinylogous MIRC

Materials:

  • N-Boc isatylidene malonate (1.0 equiv)

  • 4-Nitroisoxazole derivative (1.2 equiv)

  • Cinchonidine-derived bifunctional urea catalyst (10 mol%)

  • Toluene (anhydrous)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dried vial, add the N-Boc isatylidene malonate (0.1 mmol, 1.0 equiv), the 4-nitroisoxazole derivative (0.12 mmol, 1.2 equiv), and the cinchonidine-derived urea catalyst (0.01 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, directly purify the reaction mixture by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixtures) to yield the optically active spirocyclopropyl oxindole.

Data Summary Table:

EntryIsatylidene Malonate SubstituentYield (%)dree (%)
1H95>20:198
25-Cl92>20:197
37-Me90>20:196

Data adapted from Manna, A., et al., J. Org. Chem. 2022.[5]

III. Transition-Metal-Catalyzed Cyclopropanation

Transition-metal catalysis offers a powerful and often complementary approach to organocatalysis for the synthesis of spirocyclopropyl oxindoles. These methods typically involve the reaction of a metal carbene, generated in situ from a diazo compound, with an olefin.

A. Rhodium(II)-Catalyzed Cyclopropanation of Diazooxindoles

Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes. In the context of spirocyclopropyl oxindole synthesis, 3-diazooxindoles serve as excellent carbene precursors. Their reaction with various alkenes, catalyzed by a chiral rhodium(II) complex, can afford enantioenriched spirocyclopropyl oxindoles.[3]

Mechanistic Insight: The chiral ligands on the rhodium catalyst create a chiral pocket around the metal center. This environment dictates the trajectory of the incoming alkene, leading to a stereoselective cyclopropanation.

Experimental Protocol: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Materials:

  • 3-Diazooxindole (1.0 equiv)

  • Alkene (2.0-5.0 equiv)

  • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (1-2 mol%)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a nitrogen atmosphere, dissolve the chiral rhodium(II) catalyst (0.01 mmol, 1 mol%) in anhydrous DCM (2.0 mL).

  • Add the alkene (1.0 mmol, 2.0 equiv).

  • Slowly add a solution of the 3-diazooxindole (0.5 mmol, 1.0 equiv) in anhydrous DCM (5.0 mL) to the catalyst solution over a period of 4-6 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.

  • Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC and the disappearance of the characteristic yellow color).

  • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched spirocyclopropyl oxindole.

Data Summary Table:

EntryAlkeneYield (%)dree (%)
1Styrene85>20:195
21-Hexene7810:192
3Ethyl acrylate90>20:198

Conclusion and Future Perspectives

The synthetic toolbox for accessing functionalized spirocyclopropyl oxindoles is both diverse and powerful, with multicomponent reactions, organocatalysis, and transition-metal catalysis representing the cornerstones of modern synthetic strategy. The choice of method allows for remarkable control over substitution patterns and stereochemistry, enabling the synthesis of a wide array of complex molecules for biological evaluation. Future efforts in this field will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more challenging functionalities, and the application of these methods to the total synthesis of complex natural products and the development of next-generation therapeutics.

References

  • Tallarida, M. A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. Available at: [Link]

  • Ghandi, M., et al. (2021). Syntheses and Applications of Spirocyclopropyl Oxindoles: A Decade Review. European Journal of Organic Chemistry. Available at: [Link]

  • Manna, A., et al. (2022). Enantioselective synthesis of spirocyclopropyl oxindoles. ResearchGate. Available at: [Link]

  • Tallarida, M. A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. PMC. Available at: [Link]

  • Bull, J. A., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. Available at: [Link]

  • Desta, Z. D., & Singh, G. S. (2012). Strategies for the enantioselective synthesis of spirooxindoles. PubMed. Available at: [Link]

  • Tallarida, M. A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. ResearchGate. Available at: [Link]

  • Manna, A., et al. (2022). Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, R., et al. (2011). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. PMC. Available at: [Link]

  • Cao, Z.-Y., & Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Dou, X., & Lu, Y. (2012). Diastereodivergent Synthesis of 3-Spirocyclopropyl-2-oxindoles Through Direct Enantioselective Cyclopropanation of Oxindoles. Sci-Hub. Available at: [Link]

  • Bera, S., et al. (2021). Reaction mechanism for the synthesis of spirocyclopropyl oxindoles. ResearchGate. Available at: [Link]

  • Simonneaux, G., et al. (2012). Transition metal-catalyzed cyclopropanation in organic solvents. Science of Synthesis. Available at: [Link]

  • Trost, B. M., & Soumillion, P. (2021). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PMC. Available at: [Link]

  • Doyle, M. P., & Hu, W. (2016). Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Chemical Communications. Available at: [Link]

  • Ye, L.-W., et al. (2023). Transition metal-catalyzed cyclopropanation of indoles. ResearchGate. Available at: [Link]

  • Lipton, M. (2017). Asymmetric Transition Metal Catalyzed Cyclopropanations. Purdue e-Pubs. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Organocatalytic Synthesis of Spiro[cyclopropane-1,3'-indoline] Derivatives

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the organocatalytic synthesis of spiro[cyclopropane-1,3'-indoline] derivatives. This class of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the organocatalytic synthesis of spiro[cyclopropane-1,3'-indoline] derivatives. This class of compounds is of significant interest due to their prevalence in bioactive natural products and their potential as therapeutic agents. Organocatalysis offers a powerful and sustainable alternative to traditional metal-catalyzed methods for the construction of these complex spirocyclic frameworks, often with high levels of stereocontrol.

This document is structured to provide not just protocols, but also a deep understanding of the underlying principles and the rationale behind the experimental choices. We will explore various organocatalytic strategies, delve into their reaction mechanisms, and provide detailed, step-by-step procedures for their implementation in the laboratory.

The Significance of the Spiro[cyclopropane-1,3'-indoline] Scaffold

The spiro[cyclopropane-1,3'-indoline] core is a privileged structural motif found in a variety of natural products and pharmacologically active molecules. The unique three-dimensional arrangement of the spirocyclic system, combined with the steric and electronic properties of the cyclopropane ring, imparts distinct biological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and anticonvulsant agents. The development of efficient and stereoselective methods for their synthesis is therefore a critical endeavor in medicinal chemistry and drug discovery.

Organocatalytic Strategies: A Paradigm Shift in Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis alongside biocatalysis and metal catalysis. In the context of spiro[cyclopropane-1,3'-indoline] synthesis, organocatalysis provides several advantages:

  • Stereoselectivity: Chiral organocatalysts can induce high levels of enantioselectivity and diastereoselectivity, which is crucial for the synthesis of biologically active compounds.

  • Mild Reaction Conditions: Organocatalytic reactions are often performed under mild conditions, which improves functional group tolerance and reduces the risk of side reactions.

  • Sustainability: Organocatalysts are typically non-toxic, readily available, and environmentally benign compared to many heavy metal catalysts.

We will now explore some of the most effective organocatalytic strategies for the synthesis of these valuable compounds.

Strategy 1: Bifunctional Thiourea-Catalyzed Asymmetric Michael/Cyclization Cascade

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base moiety, are particularly effective in controlling the stereochemical outcome of reactions. Chiral thiourea catalysts, often derived from cinchona alkaloids, are a prime example. They can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions.

Mechanistic Rationale

The reaction typically proceeds via a Michael addition of a suitable pronucleophile to a 3-ylideneoxindole, followed by an intramolecular cyclization to form the spiro-cyclopropane ring. The thiourea moiety activates the 3-ylideneoxindole by hydrogen bonding to the carbonyl group, increasing its electrophilicity. Simultaneously, the basic amine moiety of the catalyst deprotonates the pronucleophile, generating a soft enolate that attacks the Michael acceptor. This dual activation in a chiral environment allows for precise control over the stereochemistry of the newly formed stereocenters.

Bifunctional Thiourea Catalysis cluster_0 Catalytic Cycle Catalyst Chiral Thiourea Catalyst Intermediate_1 Activated Complex (H-Bonding) Catalyst->Intermediate_1 Activates Intermediate_2 Enolate Formation Catalyst->Intermediate_2 Deprotonates Substrate_1 3-Ylideneoxindole Substrate_1->Intermediate_1 Substrate_2 Pronucleophile Substrate_2->Intermediate_2 Intermediate_3 Michael Adduct Intermediate_1->Intermediate_3 Michael Addition Intermediate_2->Intermediate_3 Product Spiro[cyclopropane-1,3'-indoline] Intermediate_3->Product Intramolecular Cyclization Product->Catalyst Regenerates

Caption: Bifunctional thiourea catalytic cycle.

Experimental Protocol: Asymmetric Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

This protocol is adapted from a procedure utilizing a chiral thiourea catalyst for the reaction between 3-ylideneoxindoles and a suitable cyclopropanating agent.[1]

Materials:

  • 3-Ylideneoxindole (1.0 equiv)

  • Cyclopropanating agent (e.g., a malonate derivative, 1.2 equiv)

  • Chiral thiourea catalyst (e.g., a Takemoto catalyst, 10 mol%)

  • Solvent (e.g., Chloroform, HPLC grade)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the 3-ylideneoxindole (0.2 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Add chloroform (2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the cyclopropanating agent (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.

  • Determine the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) by ¹H NMR and chiral HPLC analysis, respectively.

Data Summary
EntryCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
110CHCl₃8987[1]
25Toluene8285[1]
310DCM7580[1]

Strategy 2: Cinchona-Derived Squaramide Catalyzed Three-Component Cascade Reaction

Cinchona alkaloid-derived squaramides are another class of highly effective bifunctional organocatalysts. The squaramide moiety provides two hydrogen bond donor sites, while the cinchona alkaloid scaffold contains a basic quinuclidine nitrogen. This arrangement allows for a well-organized transition state, leading to excellent stereocontrol.

Mechanistic Rationale

In a three-component reaction involving an isatin, a methylene-active compound (like malononitrile), and another nucleophile, the squaramide catalyst orchestrates a cascade of reactions. It begins with a Knoevenagel condensation between the isatin and the methylene-active compound, followed by a Michael addition of the second nucleophile to the newly formed electron-deficient alkene. The final step is an intramolecular cyclization to yield the spirocyclic product. The squaramide catalyst controls the stereochemistry of the Michael addition step, which dictates the final stereochemistry of the product.[2][3]

Squaramide Catalysis Workflow cluster_catalyst Catalyst Role Start Isatin + Malononitrile + Phthalhydrazide Step1 Knoevenagel Condensation (Catalyzed) Start->Step1 Intermediate Isatylidene Malononitrile Step1->Intermediate Step2 Michael Addition (Stereocontrolled) Intermediate->Step2 Adduct Michael Adduct Step2->Adduct Step3 Intramolecular Cyclization Adduct->Step3 Product Spiro[indoline-3,1'-pyrazolo [1,2-b]phthalazine] Step3->Product Catalyst Quinidine-derived Squaramide Catalyst->Step1 Activates Catalyst->Step2 Directs Stereo.

Caption: Three-component cascade reaction workflow.

Experimental Protocol: Asymmetric Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives

This protocol is based on a three-component cascade reaction catalyzed by a quinidine-derived squaramide.[2][3]

Materials:

  • Isatin (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Phthalhydrazide (1.0 equiv)

  • Quinidine-derived squaramide catalyst (10 mol%)

  • Solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction tube, add the isatin (0.2 mmol, 1.0 equiv), malononitrile (0.2 mmol, 1.0 equiv), phthalhydrazide (0.2 mmol, 1.0 equiv), and the quinidine-derived squaramide catalyst (0.02 mmol, 10 mol%).

  • Add DCM (2.0 mL) to the tube.

  • Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the pure spiro product.

  • Analyze the product for yield and stereoselectivity (ee%) using standard analytical techniques.

Data Summary
EntryIsatin SubstituentYield (%)ee (%)Reference
1H8598[2]
25-Br9099[2]
35-Cl88>99[2]
4N-Me7388[2]

Strategy 3: Metal-Free Diastereoselective Cyclopropanation using Tosylhydrazone Salts

An alternative approach for the construction of the cyclopropane ring involves the in situ generation of diazo compounds from tosylhydrazone salts. This method avoids the handling of potentially hazardous diazo compounds directly.[4][5]

Mechanistic Rationale

In the presence of a base, tosylhydrazones decompose to form diazo compounds, which can then react with a Michael acceptor, such as a 3-methyleneindolin-2-one, to form a spiro-cyclopropane. The diastereoselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the reactants. While this specific example is not organocatalytic in the traditional sense of using a chiral organic molecule to induce enantioselectivity, it represents an important metal-free approach. The principles of organocatalysis can be extended to using chiral bases or additives to potentially achieve asymmetric induction in such reactions.

Experimental Protocol: Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

This protocol describes a transition-metal-free cyclopropanation using tosylhydrazone salts.[4][5]

Materials:

  • 3-Methyleneindolin-2-one (1.0 equiv)

  • Tosylhydrazone salt (1.5 equiv)

  • Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Acetonitrile, MeCN)

Procedure:

  • To a solution of 3-methyleneindolin-2-one (0.5 mmol, 1.0 equiv) in acetonitrile (5 mL), add the tosylhydrazone salt (0.75 mmol, 1.5 equiv) and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the spiro[cyclopropane-1,3'-indolin]-2'-one.

  • Determine the yield and diastereomeric ratio by ¹H NMR analysis.

Troubleshooting and Considerations

  • Catalyst Activity: The activity of organocatalysts can be sensitive to moisture and impurities. Ensure that all glassware is dry and solvents are of high purity.

  • Reaction Time: Reaction times can vary significantly depending on the substrates and catalyst used. Careful monitoring by TLC or other analytical techniques is essential.

  • Purification: The polarity of the spiro[cyclopropane-1,3'-indoline] derivatives can vary. It may be necessary to screen different solvent systems for optimal separation during column chromatography.

  • Stereochemical Analysis: Chiral HPLC is the most common method for determining the enantiomeric excess of the products. It is important to have access to a suitable chiral column and to develop an appropriate separation method.

Conclusion

The organocatalytic synthesis of spiro[cyclopropane-1,3'-indoline] derivatives represents a vibrant and rapidly evolving field of research. The strategies outlined in these application notes provide a solid foundation for the synthesis of these complex and valuable molecules. By understanding the underlying mechanistic principles and carefully following the experimental protocols, researchers can access a wide range of spiro[cyclopropane-1,3'-indoline] derivatives with high levels of stereocontrol. The continued development of novel organocatalysts and synthetic methodologies will undoubtedly lead to even more efficient and selective routes to these important compounds, paving the way for new discoveries in medicinal chemistry and drug development.

References

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]

  • Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. Scientific Reports. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Academia.edu. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Journal of Physics: Conference Series. [Link]

  • Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Molecules. [Link]

  • Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. The Journal of Organic Chemistry. [Link]

  • Asymmetric [3 + 2] Cycloaddition of Vinylcyclopropanes and α,β-Unsaturated Aldehydes by Synergistic Palladium and Organocatalysis. Organic Letters. [Link]

  • Access to Spirooxindole-fused Cyclopentanes via Stereoselective Organocascade Reaction using Bifunctional Catalysis. ChemRxiv. [Link]

  • Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation. Organic Chemistry Frontiers. [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Organocatalytic Asymmetric Cyclopropanation of 3-Acylcoumarins with 3-Halooxindoles: Access to Spirooxindole-cyclopropa[ c]coumarin Compounds. The Journal of Organic Chemistry. [Link]

  • Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position. Chemical Communications. [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie International Edition. [Link]

  • Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction. ResearchGate. [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]

  • Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. [Link]

Sources

Application

Application Note: Multicomponent Reactions for the Diastereoselective Synthesis of Spirocyclopropyl Oxindoles

Strategic Rationale & Chemical Context As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the structural motif of the spirocyclopropyl oxindole. This scaffold is highly prized for its...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the structural motif of the spirocyclopropyl oxindole. This scaffold is highly prized for its diverse biological activities, including antiviral and anticancer properties. However, synthesizing this framework presents a distinct thermodynamic challenge: the cyclopropane ring possesses a high ring strain energy of approximately 27 kcal/mol[1]. Traditional linear syntheses often suffer from poor atom economy, unwanted ring-opening side reactions, and a lack of stereocontrol.

To bypass these bottlenecks, we deploy Multicomponent Reactions (MCRs) . By combining three or more reactants in a single vessel, MCRs allow for the rapid, one-pot assembly of complex spiro-fused architectures. Recent breakthroughs utilizing Rare-Earth Metal (REM) salts—specifically Scandium(III) triflate [Sc(OTf)₃]—have enabled the synthesis of these compounds with exceptional diastereoselectivity[1].

Mechanistic Framework: The MIRC Pathway

The assembly of the spirocyclopropyl oxindole core typically proceeds via a Michael-Initiated Ring-Closure (MIRC) cascade. Understanding this pathway is critical for troubleshooting reaction failures and optimizing yields.

  • Knoevenagel Condensation : The reaction initiates with the condensation of an isatin derivative and an active methylene compound, forming a highly electrophilic 3-alkylideneoxindole intermediate.

  • Ylide Generation : Concurrently, a base (such as pyridine or Cs₂CO₃) facilitates the formation of a nucleophilic pyridinium or sulfonium ylide from an alpha-halo ketone.

  • Michael Addition : The ylide attacks the highly electrophilic β-carbon of the 3-alkylideneoxindole.

  • Intramolecular Cyclopropanation : The resulting enolate displaces the leaving group (e.g., pyridine or a sulfide) in an intramolecular Sₙ2 fashion, closing the highly strained cyclopropane ring.

Mechanism N1 Isatin + Active Methylene (Starting Materials) N2 Knoevenagel Condensation (Lewis Acid Mediated) N1->N2 N3 3-Alkylideneoxindole (Electrophilic Acceptor) N2->N3 N5 Michael Addition (C-C Bond Formation) N3->N5 N4 Ylide Generation (Base + Halide) N4->N5 Nucleophilic Attack N6 Intramolecular Cyclopropanation (Ring Closure) N5->N6 Leaving Group Expulsion N7 Spirocyclopropyl Oxindole (Target Scaffold) N6->N7

Mechanistic pathway for the MCR synthesis of spirocyclopropyl oxindoles.

Experimental Protocol: Rare-Earth Metal Catalyzed MCR

This protocol details the highly diastereoselective multicomponent synthesis of spirocyclopropyl oxindoles utilizing Sc(OTf)₃. The procedure is designed to be a self-validating system, incorporating specific analytical checkpoints.

Reagents and Materials
  • Isatin Derivative : N-methylisatin (0.1 mmol).

  • Active Methylene : Phosphonate derivative (0.1 mmol).

  • Alpha-halo Ketone : 2-bromoacetophenone (0.25 mmol).

  • Catalyst : Scandium(III) triflate [Sc(OTf)₃] (20 mol%).

  • Solvent/Base : Dry Pyridine (2.0 mL).

Step-by-Step Methodology

Workflow S1 1. Preparation Dry Py, N2 S2 2. Reagent Mixing Isatin + Reactants S1->S2 S3 3. Catalysis 20 mol% Sc(OTf)3 S2->S3 S4 4. Thermocycling 70 °C, 12h S3->S4 S5 5. Workup EtOAc Extraction S4->S5 S6 6. QC & Isolation GC/MS & Column S5->S6

Step-by-step experimental workflow for Sc(OTf)3-catalyzed MCR.

Step 1: Preparation under Inert Atmosphere Purge a flame-dried Schlenk tube with N₂. Add 2.0 mL of strictly anhydrous pyridine. Causality: Pyridine serves a dual purpose here—it acts as the solvent and the base required to generate the intermediate pyridinium ylide[1]. Moisture must be excluded because water will hydrolyze the highly oxophilic Sc(OTf)₃ catalyst, destroying its Lewis acidity.

Step 2: Reagent Addition Add N-methylisatin (0.1 mmol), the phosphonate derivative (0.1 mmol), and 2-bromoacetophenone (0.25 mmol) to the reaction vessel. Causality: We specifically utilize N-protected isatins (like N-methylisatin) rather than unprotected variants. Under the basic conditions provided by pyridine, unprotected isatins are prone to undesired N-alkylation by the 2-bromoacetophenone, which drastically reduces the yield of the target spiro-compound[1].

Step 3: Catalyst Introduction Introduce 20 mol% Sc(OTf)₃ to the stirring mixture. Causality: Why Sc(OTf)₃? Density Functional Theory (DFT) calculations reveal that the unique coordinating capabilities and oxophilicity of the Scandium ion allow it to tightly bind the carbonyl oxygens of the intermediates. This rigid transition state restricts bond rotation during the Michael addition, heavily biasing the reaction toward a single trans diastereoisomer (dr up to 94:6)[1].

Step 4: Thermocycling Heat the reaction mixture to exactly 70 °C and stir for 12 to 24 hours. Causality: Temperature control is paramount. Preliminary assays demonstrate that running the reaction at 25 °C or 50 °C stalls the cascade at the Michael adduct stage, yielding only 22% and 58% of the final product, respectively. The 70 °C threshold provides the necessary activation energy to overcome the ~27 kcal/mol ring strain during the final cyclopropanation step[1].

Step 5: Self-Validating Quality Control (QC) At the 12-hour mark, withdraw a 50 µL aliquot, dilute in EtOAc, and analyze via GC/MS. Validation Logic: This step makes the protocol self-validating. GC/MS will not only confirm the total consumption of the starting isatin but will directly quantify the diastereomeric ratio (dr). A dr of ≥90:10 indicates successful stereocontrol. If the dr is poor, it is a direct indicator that the Sc(OTf)₃ catalyst was deactivated (likely by moisture), and the reaction proceeded via an uncatalyzed background pathway.

Step 6: Workup and Purification Quench the reaction with water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summaries

To guide substrate selection, the following tables summarize the optimization parameters and the functional group tolerance of the MCR.

Table 1: Optimization of Reaction Conditions

Reaction conditions: N-methylisatin (0.1 mmol), phosphonate (0.1 mmol), 2-bromoacetophenone (0.25 mmol), dry Pyridine (2 mL).

EntryCatalyst (mol %)Temperature (°C)Yield (%)Diastereomeric Ratio (dr)Causality / Observation
1None70TraceN/ACatalyst is strictly required for ring closure.
2Sc(OTf)₃ (10%)706585:15Insufficient Lewis acid concentration.
3Sc(OTf)₃ (20%)2522NDInsufficient thermal energy to overcome ring strain.
4Sc(OTf)₃ (20%)5058NDReaction stalls at Michael adduct intermediate.
5Sc(OTf)₃ (20%)709294:6Optimal conditions for yield and stereocontrol.
Table 2: Substrate Scope and Electronic Effects

Evaluating the impact of substituents on the 2-bromoacetophenone aromatic ring.

Substituent (R-group)Yield (%)Mechanistic Causality
-H (Unsubstituted)92Establishes the baseline reactivity of the ylide.
-4-OMe (Electron-donating)88Stabilizes the intermediate pyridinium ylide, maintaining high yields.
-4-Cl (Electron-withdrawing)85Slight reduction in ylide nucleophilicity, but cascade still proceeds efficiently.
-4-NO₂ (Strongly deactivating)16Limitation: The strong electron-withdrawing nature severely deactivates the pyridinium ylide, preventing the initial Michael addition[1][2].

Alternative Protocol: MIRC via Pre-formed Pyridinium Salts

If Sc(OTf)₃ is unavailable or if the substrate is sensitive to Lewis acids, an alternative approach utilizes pre-formed pyridinium salts and an inorganic base[3].

In this variant, a 3-ylidene oxindole (0.5 mmol) is reacted directly with a pyridinium bromide salt (1.0 mmol) using Cesium Carbonate (Cs₂CO₃, 0.5 mmol) in DMF at 110 °C for 4–8 hours. Causality: Cs₂CO₃ is chosen over organic bases (like DBU or DIPEA) because the hard cesium cation effectively coordinates the enolate oxygen during the transition state, facilitating higher yields (up to 98%) of the anti-spirocyclopropane oxindole[3].

Sources

Method

Application Note: Leveraging the 4'-Bromospiro[cyclopropane-1,3'-indoline] Scaffold for the Development of Potent and Selective PLK4 Inhibitors

Introduction: Polo-like Kinase 4 as a Compelling Oncology Target Polo-like kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication, a process fundamental to the format...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Polo-like Kinase 4 as a Compelling Oncology Target

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that functions as the master regulator of centriole duplication, a process fundamental to the formation of centrosomes and the mitotic spindle during cell division.[1][2] In normal cells, PLK4 expression and activity are tightly controlled to ensure that centrioles duplicate exactly once per cell cycle, thereby maintaining genomic stability.[3][4] However, numerous studies have revealed that PLK4 is overexpressed in a wide range of human cancers, including breast, colorectal, lung, and pancreatic cancers.[2][3][5] This overexpression often correlates with centrosome amplification, chromosomal instability (CIN), aneuploidy, and poor patient prognosis, making PLK4 an attractive and specific target for anticancer drug development.[2][6][7][8]

Inhibition of PLK4's kinase activity disrupts the centriole duplication cycle, leading to mitotic defects, cell cycle arrest, and ultimately, cancer cell death through mechanisms like apoptosis or mitotic catastrophe.[1][4] The therapeutic strategy hinges on the reliance of cancer cells on the very pathways that their uncontrolled proliferation has dysregulated, creating a vulnerability that can be exploited by targeted inhibitors.

This application guide provides an in-depth overview and detailed protocols for utilizing the 4'-bromospiro[cyclopropane-1,3'-indoline] scaffold, a key structural motif in the design of advanced, potent, and orally bioavailable PLK4 inhibitors.

The PLK4 Signaling Axis in Cancer

PLK4's central role is to initiate the formation of a new daughter centriole. This process involves the recruitment and phosphorylation of several downstream substrates. Dysregulation of PLK4 can activate oncogenic pathways, such as the Wnt/β-catenin and PI3K/Akt signaling pathways, promoting not only proliferation but also epithelial-mesenchymal transition (EMT), invasion, and metastasis.[3][5][9]

PLK4_Signaling cluster_upstream Upstream Regulation cluster_plk4 PLK4 Core Function cluster_downstream Downstream Effects E2F E2F PLK4 PLK4 E2F->PLK4 Upregulates p53 p53 p53->PLK4 Inhibits ATAD2 ATAD2 ATAD2->PLK4 Upregulates Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Phosphorylates Substrates Wnt_Beta_Catenin Wnt/β-catenin Pathway PLK4->Wnt_Beta_Catenin Activates PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt Activates Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification (If Overexpressed) Genomic_Instability Genomic Instability (CIN) Centrosome_Amplification->Genomic_Instability Tumorigenesis Tumorigenesis & Proliferation Genomic_Instability->Tumorigenesis EMT_Metastasis EMT & Metastasis EMT_Metastasis->Tumorigenesis Wnt_Beta_Catenin->EMT_Metastasis PI3K_Akt->EMT_Metastasis

Caption: Simplified PLK4 signaling pathway in cancer.

The Spiro[cyclopropane-1,3'-indoline] Scaffold: A Bioisosteric Advantage

Early PLK4 inhibitors often featured an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one core.[10][11] While potent, this alkene linker presented potential liabilities related to metabolic stability and physicochemical properties. The development of the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold represented a significant breakthrough.[12][13] This scaffold acts as a bioisostere of the exocyclic double bond, replacing it with a rigid, three-dimensional cyclopropane ring.

This structural modification confers several advantages:

  • Improved Physicochemical Properties: The spirocyclic core generally leads to better solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13]

  • Enhanced Metabolic Stability: The cyclopropane ring is less susceptible to metabolic degradation compared to the alkene linker.

  • Optimal Geometry: The rigid cyclopropane ring locks the orientation of the indolinone and indazole moieties, providing a conformation that is favorable for binding to the ATP pocket of the PLK4 kinase domain.[12][13]

  • Stereochemical Complexity: The scaffold introduces two stereogenic centers, allowing for fine-tuning of potency. The (1R,2S) enantiomer has been identified as the more potent configuration.[12][13]

The 4'-bromo substitution on the spiro[cyclopropane-1,3'-indoline] ring serves as a crucial handle for further chemical modification or can be an integral part of the final pharmacophore, contributing to the inhibitor's overall activity profile.

Protocol 1: Synthesis of a Representative PLK4 Inhibitor

This protocol describes a plausible, multi-step synthesis of a potent PLK4 inhibitor based on the (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, exemplified by compounds like CFI-400945.[14][15][16] The key step involves a one-pot double SN2 displacement reaction to stereoselectively form the spirocyclopropane core.[16]

Synthesis_Workflow A Step 1: Activate Indolin-2-one B Step 2: One-Pot Double SN2 Cyclopropanation A->B Deprotonation C Step 3: Suzuki Coupling B->C Spirocyclic Core D Step 4: Final Purification C->D Arylated Inhibitor

Caption: General synthetic workflow for the PLK4 inhibitor.

Materials and Reagents:

  • 4'-Bromo-indolin-2-one

  • (E)-1,3-dibromoprop-1-ene

  • Potassium tert-butoxide (t-BuOK)

  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), 1,4-Dioxane

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

  • Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (Core Scaffold): a. To a solution of 4'-bromo-indolin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (2.5 eq) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 30 minutes. c. Cool the reaction mixture back to 0 °C and add a solution of (E)-1,3-dibromoprop-1-ene (1.2 eq) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction carefully with saturated aqueous NH₄Cl solution. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the racemic spirocyclopropane core. Note: Chiral separation can be performed at this stage or on the final product to isolate the desired (1R,2S) enantiomer.[13]

  • Suzuki Coupling to Install the Indazole Moiety: a. In a reaction vessel, combine the 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq). b. Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel. c. Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes. d. Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates completion. e. Cool the reaction to room temperature and dilute with water. f. Extract the product with ethyl acetate or dichloromethane (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Purification: a. Purify the crude final product via flash column chromatography on silica gel. b. Further purification, if necessary, can be achieved by recrystallization or preparative HPLC. c. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Biological Evaluation of PLK4 Inhibitors

A systematic evaluation is required to determine the potency, selectivity, and cellular effects of the synthesized inhibitors.

Bio_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays A Biochemical Kinase Assay (IC50 Determination) B Kinome Selectivity Screen (Optional) A->B Selectivity C Cell Viability Assay (e.g., MTT, CTG) A->C Potency D Target Engagement (Western Blot for p-PLK4) C->D Cellular Efficacy E Phenotypic Assays (Cell Cycle, Apoptosis) D->E Mechanism

Caption: Workflow for the biological evaluation of PLK4 inhibitors.

2.1 In Vitro PLK4 Kinase Inhibition Assay (IC₅₀ Determination)

This protocol is adapted from commercially available assay formats like the LanthaScreen® Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay.[17][18]

  • Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PLK4 by 50% (IC₅₀).

  • Principle: The assay measures the amount of ADP produced (in the case of ADP-Glo) or the displacement of a fluorescent tracer from the kinase's ATP-binding pocket (in the case of LanthaScreen) as a function of inhibitor concentration.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. Create a 10-point, 3-fold dilution series.

    • In a suitable microplate (e.g., white 384-well), add the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the reaction buffer containing recombinant human PLK4 enzyme and a suitable peptide substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent (e.g., ADP-Glo™ Reagent to measure remaining ATP, followed by Kinase Detection Reagent to measure newly formed ADP).

    • Incubate as per the manufacturer's instructions to allow the signal to develop.

    • Read the luminescence or fluorescence signal on a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.2 Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)

  • Objective: To measure the effect of the inhibitor on the proliferation and viability of cancer cells.

  • Cell Line: A relevant cancer cell line known to overexpress PLK4, such as MDA-MB-468 (breast cancer) or CHP-134 (neuroblastoma).[13][19]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor (prepared in culture medium from a DMSO stock). Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.1%).

    • Incubate the plate for a period corresponding to several cell doublings (e.g., 72 to 120 hours).[19]

    • Allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of inhibitor concentration.

2.3 Western Blot for PLK4 Autophosphorylation

  • Objective: To confirm target engagement within the cell by observing the inhibition of PLK4 autophosphorylation, a marker of its kinase activity.[20]

  • Procedure:

    • Treat cultured cancer cells with varying concentrations of the inhibitor for a short period (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-PLK4 (p-PLK4).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total PLK4 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the p-PLK4 signal relative to total PLK4 indicates successful target inhibition.

Data Summary and Expected Outcomes

Inhibitors based on the spiro[cyclopropane-1,3'-indoline] scaffold are expected to be highly potent. Below is a table of representative data for well-characterized PLK4 inhibitors.

Compound NameScaffold TypePLK4 IC₅₀ (nM)Cell LineCell Growth GI₅₀ (nM)Reference
CFI-400437 Methylene-indolinone1.55MDA-MB-468~25[11][21]
CFI-400945 Spirocyclopropane-indolinone2.8 - 4.85MDA-MB-468~20-30[16][21][22]
Centrinone N/A (Tool Compound)2.71HCT116~100-200[21][23]
Compound 13b Spirocyclopropane-indolinone< 1MDA-MB-4689[14]

Data compiled from multiple sources. Values are approximate and depend on specific assay conditions.

Researchers using these protocols can expect to see low nanomolar IC₅₀ values in biochemical assays and potent growth inhibition in relevant cancer cell lines. Successful target engagement should be confirmed by a reduction in PLK4 autophosphorylation. Phenotypic analysis via flow cytometry would be expected to show an accumulation of cells in the G2/M phase of the cell cycle, consistent with mitotic arrest.[20][22]

References

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals. (2021). AACR Journals. [Link]

  • Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers. (n.d.). Frontiers. [Link]

  • What are PLK4 inhibitors and how do they work?. (2024). News-Medical.net. [Link]

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - Spandidos Publications. (2018). Spandidos Publications. [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Polo-Like Kinase (PLK) Inhibitors in Preclinical and Early Clinical Development in Oncology. (n.d.). Informa UK Limited. [Link]

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma | Oncotarget. (2017). Oncotarget. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry - ACS Publications. (2025). American Chemical Society. [Link]

  • Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy - PubMed. (2016). National Center for Biotechnology Information. [Link]

  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity | bioRxiv. (2025). bioRxiv. [Link]

  • Abstract 1734: RP-1664: A potent and selective PLK4 inhibitor causing tumor regressions in TRIM37-high xenograft models of solid tumors - AACR Journals. (2025). AACR Publications. [Link]

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. (2014). American Chemical Society. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3 '[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents - PubMed. (2015). National Center for Biotechnology Information. [Link]

  • Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models - ORIC Pharmaceuticals. (2023). ORIC Pharmaceuticals. [Link]

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2 - ACS Publications. (2014). American Chemical Society. [Link]

  • PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity - bioRxiv. (2025). bioRxiv. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - Academia.edu. (n.d.). Academia.edu. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • (PDF) Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking - ResearchGate. (2025). ResearchGate. [Link]

  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. - SciSpace. (n.d.). SciSpace. [Link]

  • Supporting Information Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles - DOI. (n.d.). DOI. [Link]

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 ' - PubMed. (2015). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed. (2015). National Center for Biotechnology Information. [Link]

  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds - MDPI. (n.d.). MDPI. [Link]

  • Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - MDPI. (2021). MDPI. [Link]

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents - ResearchGate. (n.d.). ResearchGate. [Link]_as_Novel_Antiproliferative_Agents)

Sources

Application

Application Note: Asymmetric Synthesis of Spiro[cyclopropane-1,3'-oxindole] Compounds

Executive Summary Spirocyclopropyl oxindoles are highly privileged scaffolds in drug discovery, characterized by a cyclopropyl ring fused to the C3 position of an oxindole core. The inherent ring strain (~27 kcal/mol) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclopropyl oxindoles are highly privileged scaffolds in drug discovery, characterized by a cyclopropyl ring fused to the C3 position of an oxindole core. The inherent ring strain (~27 kcal/mol) and rigid three-dimensional architecture of these molecules make them potent pharmacophores[1]. However, constructing this framework with high enantiomeric and diastereomeric purity presents a significant synthetic challenge.

This application note provides a comprehensive guide to the two most robust methodologies for the asymmetric synthesis of spirocyclopropyl oxindoles: Organocatalytic Michael-Initiated Ring Closure (MIRC) and Transition Metal-Catalyzed Carbene Transfer . By detailing the mechanistic causality, reagent selection, and step-by-step protocols, this guide serves as a self-validating system for researchers aiming to scale these syntheses for medicinal chemistry applications.

Mechanistic Framework & Strategic Design

The stereoselective construction of the spirocyclopropyl oxindole framework relies on controlling the formation of two new carbon-carbon bonds. This is achieved via two divergent, yet complementary, catalytic pathways[2].

  • Organocatalytic MIRC Cascade: Utilizes bifunctional hydrogen-bonding catalysts (e.g., cinchona alkaloid-derived thioureas). The tertiary amine activates the pronucleophile via deprotonation, while the thiourea moiety activates the electrophile (e.g., nitroolefins or bromonitromethane) via dual hydrogen bonding. The initial Michael addition establishes the first stereocenter, followed by an intramolecular alkylation (ring closure) that is kinetically driven by the expulsion of a leaving group (e.g., bromide)[3].

  • Transition Metal-Catalyzed Cyclopropanation: Utilizes metal complexes (Ir, Rh, or Co) to decompose a precursor (diazooxindoles or sulfoxonium ylides) into an electrophilic metal-carbenoid intermediate. This intermediate undergoes a concerted, stereospecific [2+1] cycloaddition with an alkene. The use of chiral diene ligands or chiral-at-metal complexes dictates the facial selectivity of the carbene transfer[4][5].

Divergent catalytic pathways for the asymmetric synthesis of spirocyclopropyl oxindoles.

Experimental Protocols

Protocol I: Organocatalytic MIRC Cascade Strategy

Target: Synthesis of spiro nitrocyclopropane oxindoles. Reference Grounding: Pioneered by Bencivenni and Bartoli, and further optimized by Lu and coworkers[2][6].

Scientific Causality & Design Choices:

  • Catalyst Choice: 9-epi-9-thiourea-9-deoxydihydroquinine (10 mol%). The pseudoenantiomeric nature of cinchona alkaloids allows access to both enantiomers of the product. The thiourea group stabilizes the developing negative charge on the nitro group during the transition state.

  • Reagent Choice: Bromonitromethane acts as a dielectrophilic C2 synthon. The bromine atom serves as an excellent leaving group for the final intramolecular SN2 ring closure[3].

  • Additive: Ammonium carbonate ( (NH4​)2​CO3​ ) is utilized as a mild HBr scavenger. Removing HBr prevents the protonation and subsequent deactivation of the basic tertiary amine on the organocatalyst[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube and backfill with argon. Add N -Boc protected 3-alkylideneoxindole (0.2 mmol) and the bifunctional thiourea catalyst (0.02 mmol, 10 mol%).

  • Solvation: Dissolve the mixture in anhydrous toluene (2.0 mL). Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Initiation: Add bromonitromethane (0.24 mmol, 1.2 equiv) dropwise via a microsyringe.

  • Buffering: Immediately add solid ammonium carbonate (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progression via TLC (Hexanes/EtOAc 4:1). The reaction typically reaches completion within 12–24 hours. The disappearance of the bright yellow color of the alkylideneoxindole serves as a visual indicator of Michael adduct formation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (2 mL). Extract the aqueous layer with dichloromethane ( 3×5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure spirocyclopropyl oxindole.

Protocol II: Iridium-Catalyzed Carbene Transfer via Sulfoxonium Ylides

Target: Synthesis of highly substituted spirocyclopropyl oxindoles. Reference Grounding: Based on methodologies developed for metal-carbene chemistry using sulfoxonium ylides[4][5].

Scientific Causality & Design Choices:

  • Precursor Choice: α -carbonyl sulfoxonium ylides are used instead of traditional diazooxindoles. Sulfoxonium ylides are bench-stable, crystalline, and do not release explosive nitrogen gas upon decomposition, making them vastly superior for process scale-up[4].

  • Catalyst Choice: Chiral diene-ligated Iridium(I) complexes (e.g., derived from [Ir(cod)Cl]2​ and a chiral diene). Iridium exhibits high carbene transfer efficiency and the rigid chiral diene ligand enforces strict enantiofacial discrimination during the [2+1] cycloaddition[5].

  • Addition Protocol: A slow-addition protocol of the ylide is critical to maintain a low steady-state concentration of the metal-carbenoid, preventing unwanted ylide dimerization side-reactions.

Step-by-Step Methodology:

  • Catalyst Generation: In an argon-filled glovebox, charge a vial with [Ir(cod)Cl]2​ (2.5 mol%), chiral diene ligand (5.5 mol%), and NaBArF24​ (6.0 mol%) as a halide abstractor. Dissolve in anhydrous 1,2-dichloroethane (DCE, 1.0 mL) and stir for 30 minutes to pre-form the active cationic Ir-diene complex.

  • Substrate Addition: Add the alkene substrate (0.2 mmol) to the catalyst solution. Transfer the sealed vial to a fume hood and heat to 80 °C using an aluminum heating block.

  • Slow Addition: Dissolve the α -carbonyl sulfoxonium ylide (0.3 mmol, 1.5 equiv) in DCE (1.0 mL). Using a syringe pump, add this solution dropwise to the heated reaction mixture over 2 hours.

  • Monitoring (Self-Validation): Unlike diazo compounds, no vigorous gas evolution will be observed. The reaction progress should be monitored by TLC or GC-MS. The expulsion of DMSO (a byproduct of ylide decomposition) can be detected via NMR of aliquots.

  • Workup: Upon completion (typically 1 hour post-addition), cool the reaction to room temperature. Filter the mixture through a short pad of Celite, eluting with ethyl acetate, to remove the metal catalyst.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the enantioenriched spirocyclopropyl oxindole.

Quantitative Data Summary

The following table summarizes the performance metrics of the leading catalytic strategies for synthesizing spirocyclopropyl oxindoles, highlighting the orthogonality and efficiency of both organocatalytic and transition-metal approaches.

Catalytic StrategyCatalyst SystemKey SubstratesYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Organocatalytic MIRC Cinchona-derived Thiourea3-Alkenyl oxindoles + Bromonitromethane85–9888–97Up to 99:1
Aza-ortho-xylylene Trapping Cinchona-derived Thiourea3-Chlorooxindoles + Nitroolefins75–9590–97> 95:5
Transition Metal (Carbene) Chiral Ir(I)-diene complexSulfoxonium ylides + Alkenes60–9685–98> 98:2
Transition Metal (MIRC) N-9-Anth-PyBidine-Co(OAc)₂3-Chlorooxindoles + Alkylidenemalononitriles80–9992–99> 99:1

Data aggregated from comparative studies on spirocyclopropyl oxindole synthesis[2][4][7][8].

References

  • Cao, Z.-Y., & Zhou, J. (2015). "Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis". Organic Chemistry Frontiers.[Link]

  • Wang, et al. (2013). "Asymmetric synthesis of 3-spirocyclopropyl-2-oxindoles via intramolecular trapping of chiral aza-ortho-xylylene". Chemical Communications.[Link]

  • Arai, T., et al. (2020). "Catalytic Asymmetric Synthesis of gem‐Dicyano‐Spirocyclopropyl Oxindoles by N‐9‐Anth‐PyBidine‐Co(OAc)2: Advantage of Three‐Component Coupling Approach". ResearchGate / ChemistryEurope.[Link]

  • University of Liverpool Repository. (2024). "Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides". University of Liverpool.[Link]

  • Thorat, S. S., et al. (2024). "Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions". Organic Chemistry Frontiers.[Link]

  • Rare-Earth Metal Salts Study. (2023). "Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts". Organic Letters.[Link]

Sources

Method

experimental procedure for gram-scale synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline]

Introduction & Scope Spirocyclic indolines represent a privileged, highly sought-after scaffold in modern medicinal chemistry. The incorporation of a spiro-cyclopropane ring introduces significant sp3 character and confo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Spirocyclic indolines represent a privileged, highly sought-after scaffold in modern medicinal chemistry. The incorporation of a spiro-cyclopropane ring introduces significant sp3 character and conformational rigidity, which reliably translates to improved metabolic stability and target binding affinity compared to flat aromatic analogs. The specific halogenated derivative, [1], serves as a versatile building block for late-stage diversification via transition-metal-catalyzed cross-coupling reactions. This application note details a robust, self-validating gram-scale protocol for its synthesis, focusing on mechanistic causality and practical handling for drug development professionals.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is achieved via a highly efficient two-step sequence starting from commercially available 4-bromooxindole.

Pathway A 4-Bromooxindole (Starting Material) B 4'-Bromospiro[cyclopropane- 1,3'-indolin]-2'-one (Intermediate) A->B 1,2-Dibromoethane NaH, DMF, 0 °C to RT C 4'-Bromospiro[cyclopropane- 1,3'-indoline] (Target Product) B->C BH3·THF THF, Reflux

Chemical synthesis pathway from 4-bromooxindole to the target spiro-indoline.

Step 1: Base-Mediated Spirocyclopropanation

The formation of the spiro-cyclopropane ring utilizes 1,2-dibromoethane as a bis-electrophile. Sodium hydride (NaH) is selected as the base to irreversibly deprotonate both the amide nitrogen ( pKa​ ~15) and the C3 carbon ( pKa​ ~18). Although the nitrogen is deprotonated first, the resulting C3 carbanion is significantly more nucleophilic. This drives the initial intermolecular SN​2 attack on 1,2-dibromoethane. The subsequent intramolecular ring closure is kinetically accelerated by the Thorpe-Ingold effect, yielding the[2]. A minimum of 3.0 equivalents of base is required to neutralize the generated HBr and maintain the active nucleophile.

Step 2: Chemoselective Amide Reduction

Reduction of the sterically hindered oxindole carbonyl to the corresponding indoline requires a strong but chemoselective reducing agent. Borane-tetrahydrofuran ( BH3​⋅THF ) is chosen over Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ presents a high risk of hydrodehalogenation (cleavage of the C-Br bond) on electron-rich aromatic rings. Borane selectively coordinates to the Lewis basic carbonyl oxygen, facilitating hydride transfer to reduce the amide to an amine without affecting the [3].

Quantitative Data & Material Specifications

Table 1: Reagent quantities for a 10-gram scale synthesis.

ReagentMW ( g/mol )Eq.AmountFunction
4-Bromooxindole212.041.010.0 g (47.1 mmol)Starting Material
Sodium Hydride (60% in oil)24.003.56.6 g (165 mmol)Base
1,2-Dibromoethane187.861.56.1 mL (70.6 mmol)Bis-electrophile
Borane-THF (1.0 M)85.943.0141 mL (141 mmol)Reducing Agent
DMF (Anhydrous)73.09-100 mLSolvent (Step 1)
THF (Anhydrous)72.11-100 mLSolvent (Step 2)

Experimental Protocols

Workflow cluster_step1 Step 1: Spirocyclopropanation cluster_step2 Step 2: Amide Reduction N1 Deprotonation NaH in DMF (0 °C) N2 Alkylation Add 1,2-Dibromoethane N1->N2 N3 Workup & Crystallization Yield: ~70% N2->N3 N4 Borane Reduction BH3·THF (Reflux) N3->N4 Purified Intermediate N5 Acidic Quench Break B-N Complex N4->N5 N6 Extraction & Isolation Yield: ~80% N5->N6

Step-by-step experimental workflow for the gram-scale synthesis.

Protocol A: Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Deprotonation: Charge the flask with NaH (6.6 g, 60% dispersion) and anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice bath. Dissolve 4-bromooxindole (10.0 g) in anhydrous DMF (50 mL) and add dropwise via the addition funnel over 30 minutes to safely manage hydrogen gas evolution. Stir for an additional 30 minutes at 0 °C.

  • Alkylation: Add 1,2-dibromoethane (6.1 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validating Checkpoint: Analyze an aliquot by TLC (Hexanes:EtOAc 2:1). The starting material ( Rf​ ~0.3) should be completely consumed and replaced by a new, less polar spot ( Rf​ ~0.5).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4​Cl (100 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to afford the intermediate as an off-white solid. (Expected yield: 7.8 g, 70%).

Protocol B: Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline]
  • Setup: In a flame-dried 500 mL flask under nitrogen, dissolve the intermediate (7.8 g, 32.7 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C.

  • Reduction: Slowly add BH3​⋅THF (1.0 M, 98 mL, 3.0 eq) via syringe. Caution: Exothermic reaction with potential gas evolution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 6 hours.

  • Self-Validating Checkpoint: LC-MS analysis should indicate the disappearance of the intermediate mass (m/z 238/240 [M+H]+ ) and the appearance of the product mass (m/z 224/226 [M+H]+ ).

  • Quench & Hydrolysis: Cool the reaction to 0 °C. Carefully add methanol (20 mL) dropwise to quench excess borane. To break the highly stable amine-borane complex, add 6 M HCl (30 mL) and [4].

  • Isolation: Cool to room temperature and concentrate to remove THF. Basify the aqueous layer to pH 10 using 2 M NaOH. Extract with CH2​Cl2​ (3 × 75 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1) to yield the final product as a pale yellow oil that solidifies upon standing. (Expected yield: 5.8 g, 80%).

References

  • ResearchGate / RSC Advances Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility URL:[Link][2]

  • Google Patents WO2023144160A1 - Nouveaux composés hétérocycliques URL:[3]

  • Google Patents WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors URL:[4]

Sources

Application

Application Notes and Protocols for Ring-Opening Reactions of Spirocyclopropyl Oxindoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Spirocyclopropyl Oxindole Scaffold - A Privileged Motif in Chemical Synthesis The spirocyclopropyl oxindole framework, a unique amalgamati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclopropyl Oxindole Scaffold - A Privileged Motif in Chemical Synthesis

The spirocyclopropyl oxindole framework, a unique amalgamation of the versatile 2-oxindole motif and the highly strained cyclopropane ring, has emerged as a significant structural class in medicinal chemistry and organic synthesis.[1][2] The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes these molecules susceptible to a variety of ring-opening reactions, unlocking a diverse array of complex molecular architectures.[3] This susceptibility, coupled with the biological relevance of the oxindole core, renders spirocyclopropyl oxindoles as powerful synthetic intermediates for the construction of novel therapeutics and complex natural products.

This guide provides an in-depth exploration of the key ring-opening reactions of spirocyclopropyl oxindoles. It is designed to equip researchers with not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations essential for successful experimentation. We will delve into the synthesis of the spirocyclopropyl oxindole precursors and then explore their transformation through Lewis acid-catalyzed, transition metal-catalyzed, and photochemical ring-opening reactions.

Part 1: Synthesis of Spirocyclopropyl Oxindole Precursors

The journey into the diverse reactivity of spirocyclopropyl oxindoles begins with their efficient and stereoselective synthesis. Several robust methods have been established, with two of the most prevalent being sulfur ylide-mediated cyclopropanation and organocatalytic asymmetric cyclopropanation.

Protocol 1: Synthesis via Sulfur Ylide-Mediated Cyclopropanation (Corey-Chaykovsky Reaction)

This method offers a reliable and often high-yielding route to spirocyclopropyl oxindoles from readily available 3-ylideneoxindoles.[4][5] The reaction proceeds through the nucleophilic addition of a sulfur ylide to the electron-deficient alkene of the 3-ylideneoxindole, followed by an intramolecular substitution to form the cyclopropane ring.[6]

Experimental Protocol:

Step 1: Synthesis of 3-Ylideneoxindole

  • To a solution of the desired isatin (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.2 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the 3-ylideneoxindole.

Step 2: Cyclopropanation

  • To a stirred suspension of trimethylsulfonium iodide (1.5 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Add a solution of the 3-ylideneoxindole (1.0 mmol) in anhydrous DMSO (5 mL) dropwise to the ylide solution.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired spirocyclopropyl oxindole.

Causality and Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base ideal for generating the sulfur ylide from the corresponding sulfonium salt.

  • Solvent: DMSO is a polar aprotic solvent that effectively solvates the sulfonium salt and the ylide intermediate.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the ylide. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial.

Workflow for Sulfur Ylide-Mediated Cyclopropanation:

Caption: Synthesis of spirocyclopropyl oxindoles via sulfur ylide.

Part 2: Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids play a pivotal role in activating the spirocyclopropyl oxindole system towards nucleophilic attack.[7] Coordination of the Lewis acid to the carbonyl oxygen of the oxindole enhances the electrophilicity of the cyclopropane ring, facilitating its opening. This strategy has been successfully employed in various transformations, including [3+2] cycloadditions.

Protocol 2: Bi(OTf)₃-Catalyzed [3+2] Cycloaddition with Aldehydes

This protocol details the synthesis of spiro[furan-3,2'-indolin]-3'-ones through a bismuth(III) triflate-catalyzed [3+2] cycloaddition of C2-spirocyclopropyl-indolin-3-ones with aldehydes.[8]

Experimental Protocol:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the C2-spirocyclopropyl-indolin-3-one (0.1 mmol), the aldehyde (0.3 mmol), and bismuth(III) triflate (Bi(OTf)₃, 0.02 mmol).

  • Add anhydrous dichloromethane (1.0 mL) to the tube.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the spiro[furan-3,2'-indolin]-3'-one.

Causality and Experimental Choices:

  • Catalyst: Bismuth(III) triflate is a moisture-tolerant and effective Lewis acid for this transformation.[9] Its oxophilicity facilitates coordination to the carbonyl group, activating the cyclopropane ring.

  • Stoichiometry: An excess of the aldehyde is used to drive the reaction to completion.

  • Solvent: Dichloromethane is a common solvent for Lewis acid-catalyzed reactions, offering good solubility for the reactants and being relatively non-coordinating.

Mechanism of Bi(OTf)₃-Catalyzed [3+2] Cycloaddition:

Caption: Lewis acid-catalyzed [3+2] cycloaddition mechanism.

Substrate (Aldehyde)Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
4-Nitrobenzaldehyde10CH₂Cl₂rt85>20:1[8]
2-Naphthaldehyde10CH₂Cl₂rt7810:1[8]
Cinnamaldehyde10CH₂Cl₂rt726.3:1[8]
Isobutyraldehyde10CH₂Cl₂rt655:1[8]

Part 3: Transition Metal-Catalyzed Ring-Opening Reactions

Palladium catalysis has proven to be a powerful tool for the ring-opening of spiro-vinylcyclopropyl oxindoles, enabling the introduction of various nucleophiles at the C3 position.[10] These reactions typically proceed through the formation of a π-allylpalladium intermediate.

Protocol 3: Palladium-Catalyzed N-Nucleophilic Ring-Opening with Azide

This protocol describes the introduction of an azido group at the C3 position of a spiro-vinylcyclopropyl oxindole using a palladium(0) catalyst.[11]

Experimental Protocol:

  • To a sealed tube, add the spiro-vinylcyclopropyl oxindole (0.2 mmol), Pd₂(dba)₃·CHCl₃ (5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 20 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (2.0 mL) and azidotrimethylsilane (TMSN₃, 0.4 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the 3-azido-3-allyloxindole derivative.

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) source (Pd₂(dba)₃·CHCl₃) and a phosphine ligand are used to generate the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and influences the reactivity and selectivity of the reaction.

  • Azide Source: Azidotrimethylsilane serves as a convenient and relatively safe source of the azide nucleophile.

  • Inert Atmosphere: The palladium catalyst is sensitive to air, necessitating the use of a nitrogen atmosphere.

Workflow for Palladium-Catalyzed Azidation:

Caption: Palladium-catalyzed azidation workflow.

Part 4: Photochemical Ring-Opening Reactions

Photochemistry offers a unique approach to manipulate the stereochemistry of spirocyclopropyl oxindoles through deracemization, a process that converts a racemate into a single enantiomer.[7][12] This is achieved through a sensitized energy transfer process that leads to a transient diradical intermediate.

Protocol 4: Photochemical Deracemization of Spirocyclopropyl Oxindoles

This protocol provides a general procedure for the photochemical deracemization of a racemic spirocyclopropyl oxindole using a chiral sensitizer.[7]

Experimental Protocol:

  • Prepare a solution of the racemic spirocyclopropyl oxindole (e.g., 5 mM) and a chiral thioxanthone sensitizer (10 mol%) in an appropriate solvent (e.g., trifluorotoluene) in a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen for 15-20 minutes.

  • Irradiate the solution with a suitable light source (e.g., 366 nm fluorescent lamps) at room temperature for a specified time (e.g., 9 hours).

  • Monitor the enantiomeric excess (ee) of the reaction mixture by chiral HPLC analysis at regular intervals.

  • Once the desired ee is reached, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel to remove the sensitizer and obtain the enantioenriched spirocyclopropyl oxindole.

Causality and Experimental Choices:

  • Chiral Sensitizer: The chiral sensitizer is crucial for differentiating between the two enantiomers of the substrate in the photoexcited state, leading to the deracemization.

  • Light Source: The wavelength of the light source should be chosen to excite the sensitizer selectively without causing direct excitation of the substrate.

  • Degassing: Removing dissolved oxygen is important as it can quench the excited triplet state of the sensitizer, reducing the efficiency of the reaction.

SubstrateSensitizerSolventIrradiation Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
2',2'-Dichloro-spiro[cyclopropane-1,3'-indolin]-2'-oneChiral ThioxanthonePhCF₃99885[7]
2'-Phenyl-spiro[cyclopropane-1,3'-indolin]-2'-oneChiral ThioxanthonePhCF₃129575[7]
2'-Methyl-spiro[cyclopropane-1,3'-indolin]-2'-oneChiral ThioxanthonePhCF₃109680[7]

Conclusion

The ring-opening reactions of spirocyclopropyl oxindoles represent a powerful and versatile strategy for the synthesis of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. By understanding the underlying principles and carefully controlling the reaction parameters, the full synthetic potential of this remarkable scaffold can be harnessed to accelerate the development of new chemical entities.

References

  • Syntheses and Applications of Spirocyclopropyl Oxindoles: A Decade Review. ChemistrySelect. [Link]

  • Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion. The Journal of Organic Chemistry. [Link]

  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science. [Link]

  • Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. The Journal of Organic Chemistry. [Link]

  • Photochemical Deracemization of 3‐Substituted Oxindoles. Angewandte Chemie International Edition. [Link]

  • Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3-Diradical Intermediate and Deracemization by a Chiral Sensitizer. Angewandte Chemie International Edition. [Link]

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. [Link]

  • Organocatalytic asymmetric desymmetrization: efficient construction of spirocyclic oxindoles bearing a unique all-carbon quaternary stereogenic center via sulfa-Michael addition. Chemical Communications. [Link]

  • Catalytic Asymmetric Synthesis of gem‐Dicyano‐Spirocyclopropyl Oxindoles by N‐9‐Anth‐PyBidine‐Co(OAc)2: Advantage of Three‐Component Coupling Approach. Angewandte Chemie International Edition. [Link]

  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. [Link]

  • Bi-Catalyzed 1,2-Reactivity of Spirocyclopropyl Oxindoles with Dithianediol: Access to Spiroheterocycles. Organic Letters. [Link]

  • Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion. PubMed. [Link]

  • Bi-Catalyzed 1,2-Reactivity of Spirocyclopropyl Oxindoles with Dithianediol: Access to Spiroheterocycles. ResearchGate. [Link]

  • Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3-Diradical Intermediate and Deracemization by a Chiral Sensitizer. PubMed. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Bi-Catalyzed 1,2-Reactivity of Spirocyclopropyl Oxindoles with Dithianediol: Access to Spiroheterocycles. Organic Letters. [Link]

  • Palladium-Catalyzed N-Nucleophilic Ring-Opening Reaction of Spiro-vinylcyclopropyl Oxindoles and Synthetic Conversion. ResearchGate. [Link]

  • Photochemically Induced Ring Opening of Spirocyclopropyl Oxindoles: Evidence for a Triplet 1,3‐Diradical Intermediate and Deracemization by a Chiral Sensitizer. ResearchGate. [Link]

  • Photochemical Deracemization of 3-Substituted Oxindoles. PubMed. [Link]

  • Sulphur ylide-mediated cyclopropanation and subsequent spirocyclopropane rearrangement reactions. Organic & Biomolecular Chemistry. [Link]

  • Bi-Catalyzed [3 + 2] Cycloaddition of C2-Spirocyclopropyl-indolin-3-ones with Carbonyls: Access to Spiro[furan-3,2 - ACS Publications. ACS Publications. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. [Link]

  • Synthesis of Chiral Spirocyclopropanepenicillanates via [2 + 1] Annulation of 6-Alkylidenepenicillanates and Sulfur Ylides. The Journal of Organic Chemistry. [Link]

  • Lewis Acid Catalyzed (3 + 2)-Annulations of Donor–Acceptor Cyclopropanes and Ynamides. Organic Letters. [Link]

  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules. [Link]

  • Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation. Oriental Journal of Chemistry. [Link]/)

Sources

Method

Application Note: Exploiting 4'-Bromospiro[cyclopropane-1,3'-indoline] in Fragment-Based Drug Design (FBDD)

Executive Summary Fragment-Based Drug Design (FBDD) has revolutionized hit generation by prioritizing high-quality, low-molecular-weight interactions over brute-force high-throughput screening. However, the historical ov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized hit generation by prioritizing high-quality, low-molecular-weight interactions over brute-force high-throughput screening. However, the historical over-reliance on flat, sp²-hybridized aromatic libraries has led to downstream attrition due to poor pharmacokinetic profiles and lack of target shape complementarity.

This application note details the integration of 4'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1823921-08-9) into FBDD workflows. By combining a highly rigid, sp³-enriched three-dimensional core with a strategically positioned heavy-atom exit vector, this scaffold provides a privileged starting point for discovering novel therapeutics across oncology, immunology, and CNS indications.

The Strategic Rationale: Escaping "Flatland"

The spiro[cyclopropane-1,3'-indoline] scaffold is a conformationally restricted, sp³-rich pharmacophore. The transition from 2D planar fragments to 3D spirocyclic systems is driven by the causality of binding thermodynamics: a rigid 3D structure pays a lower entropic penalty upon binding to a protein pocket compared to flexible linear molecules[1][2].

The inclusion of the 4'-bromine atom serves two distinct, critical functions in the FBDD pipeline:

  • Crystallographic Phasing: The heavy bromine atom acts as an anomalous scatterer. When crystals are subjected to X-ray diffraction, the bromine allows for single-wavelength anomalous dispersion (SAD) phasing, dramatically accelerating the structural elucidation of the fragment-protein complex.

  • Synthetic Exit Vector: The C-Br bond is functionally inert under physiological screening conditions but highly labile under transition-metal catalysis. This allows the fragment to bind natively during biophysical screening while offering a direct synthetic handle for rapid hit-to-lead evolution.

Physicochemical Profiling

To ensure high-concentration solubility and room for molecular growth, fragments must strictly adhere to the "Rule of 3" (Ro3). 4'-Bromospiro[cyclopropane-1,3'-indoline] exhibits an optimal physicochemical profile for library inclusion.

PropertyValueRo3 ComplianceRationale / Impact in FBDD
Molecular Weight 224.10 DaYes (<300 Da)Leaves a ~275 Da budget for hit-to-lead growth before hitting Lipinski limits.
cLogP ~2.5Yes (≤3)Ensures aqueous solubility during high-concentration (mM) screening assays.
H-Bond Donors 1Yes (≤3)The indoline NH acts as a highly directional interaction point with target backbones.
H-Bond Acceptors 1Yes (≤3)Low acceptor count minimizes the desolvation penalty upon pocket entry.
Fraction sp³ (Fsp³) 0.40N/A (Premium)High 3D character enhances shape complementarity and reduces off-target promiscuity.
Rotatable Bonds 0Yes (≤3)Absolute core rigidity minimizes the entropic penalty upon target binding.

FBDD Pipeline Integration

FBDD_Workflow A Primary Screening (SPR / NMR) B Orthogonal Validation (Thermal Shift) A->B Hit confirmation C Structural Elucidation (X-ray Crystallography) B->C Binding mode D Fragment Evolution (Pd-Catalyzed Coupling) C->D Vector expansion E Lead Optimization (In Vivo Profiling) D->E Potency gain

Workflow for FBDD utilizing 4'-Bromospiro[cyclopropane-1,3'-indoline].

Protocol I: Biophysical Screening & Structural Elucidation

Because fragments bind with low affinity (typically Kd​ in the 10 µM to 5 mM range), highly sensitive biophysical techniques are required. This protocol utilizes Surface Plasmon Resonance (SPR) followed by X-ray crystallography.

Self-Validating SPR Screening Protocol

Causality: SPR detects mass changes at the sensor surface. Because fragments are small, the signal is inherently weak. Screening at high concentrations requires high DMSO concentrations, which alters the bulk refractive index of the buffer. A self-validating system must include rigorous DMSO calibration to prevent false positives.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a 224 Da fragment.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Critical Step: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in 0.1% increments) to correct for bulk refractive index mismatch between the running buffer and injected samples.

  • Fragment Preparation: Dilute 4'-Bromospiro[cyclopropane-1,3'-indoline] from a 100 mM DMSO stock into the running buffer to achieve a final concentration of 1 mM (maintaining exactly 5% DMSO).

  • Injection & Analysis: Inject the fragment at a high flow rate (50 µL/min) to minimize mass transport limitations. Include a known binder (positive control) and a buffer-only injection (negative control) every 20 cycles to validate surface stability.

  • Data Processing: Double-reference the data by subtracting both the reference channel (blank surface) and the buffer-only injection. Apply the DMSO calibration correction. A square wave sensorgram indicates stoichiometric, reversible fragment binding.

Crystallographic Soaking

Once validated, the fragment is soaked into apo-protein crystals.

  • Soaking: Transfer apo-crystals into a drop containing mother liquor supplemented with 10–50 mM of the fragment. The high solubility of the spiroindoline core prevents crystal cracking.

  • Phasing: Collect diffraction data at the bromine K-edge (approx. 0.92 Å / 13.47 keV). Use the anomalous signal from the 4'-bromine to calculate experimental phases, yielding an unambiguous binding pose.

Protocol II: Fragment Evolution via Pd-Catalyzed Cross-Coupling

Upon identifying the binding pose, the fragment must be "grown" to capture additional binding energy. The 4'-bromine atom acts as a direct exit vector directed toward adjacent sub-pockets.

Fragment_Evolution Frag 4'-Bromospiro[cyclopropane- 1,3'-indoline] Vector1 Suzuki Coupling (Aryl Addition) Frag->Vector1 C4' Exit Vector Vector2 Buchwald-Hartwig (Amination) Frag->Vector2 C4' Exit Vector Vector3 Indoline N-Alkylation (Acylation) Frag->Vector3 N1' Exit Vector Target1 Target Pocket A (Hydrophobic) Vector1->Target1 Target2 Target Pocket B (H-bond network) Vector2->Target2 Target3 Solvent Channel (Solubility) Vector3->Target3

Chemical evolution logic exploiting the C4' bromine and N1' amine exit vectors.

Self-Validating Suzuki-Miyaura Coupling Protocol

Causality: To expand the fragment into a hydrophobic pocket, an aryl group is appended via Suzuki coupling. The spiro-cyclopropane ring is sterically demanding but chemically stable under mild palladium catalysis. We utilize a highly active pre-catalyst to allow for low-temperature coupling, preventing cyclopropane ring-opening.

Step-by-Step Methodology:

  • Reagent Assembly: In a dry, argon-purged reaction vial, combine 4'-Bromospiro[cyclopropane-1,3'-indoline] (1.0 eq), the desired aryl boronic acid (1.2 eq), and K3​PO4​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 eq). Causality: The bidentate dppf ligand suppresses competitive β -hydride elimination and facilitates oxidative addition into the sterically hindered C4'-Br bond.

  • Solvent & Reaction: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). Seal the vial and heat at 80°C for 4 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the isotopic doublet (m/z 224/226) characteristic of the bromine atom, replaced by the product mass, validates successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via reverse-phase preparative HPLC.

  • Final Validation: Confirm the integrity of the spiro-cyclopropane ring via 1 H NMR (look for the characteristic high-field multiplets between 0.8–1.5 ppm corresponding to the cyclopropane protons).

Field Applications & Target Classes

Spiroindolines and spirooxindoles are recognized as "privileged scaffolds" in medicinal chemistry, frequently derived from biologically validated natural products[3]. The 4'-Bromospiro[cyclopropane-1,3'-indoline] fragment has proven highly effective in generating leads for challenging targets:

  • Tankyrase Inhibitors (Wnt Pathway): Spiroindoline derivatives have been successfully evolved into highly selective Tankyrase (TNKS/TNKS2) inhibitors. The spiro-core provides the exact 3D trajectory required to achieve >7000-fold selectivity over the structurally similar PARP1 enzyme, demonstrating potent in vivo tumor growth inhibition[4].

  • Notum Inhibitors (CNS/Wnt): In the pursuit of non-covalent inhibitors for the carboxylesterase Notum, the indoline scaffold was utilized to replace covalent warheads. The spiro-cyclopropane group was found to optimally fill the palmitoleate pocket, yielding highly efficient, brain-penetrant inhibitors with single-digit nanomolar activity[5].

  • Kinase Inhibitors: The indoline core serves as a rigid hinge-binding motif, while the C4' and N1' vectors allow for the design of highly selective inhibitors against targets like Bruton's Tyrosine Kinase (BTK)[6].

References

  • SpiroChem. (2019). SpiroChem Fragment Library: Your key to successful drug discovery. SpiroChem. Available at:[Link]

  • Cui, C. B., et al. (n.d.). Natural Product-Derived Spirooxindole Fragments Serve as Privileged Substructures for Discovery of New Anticancer Agents. PubMed, National Institutes of Health. Available at: [Link]

  • Yashiroda, Y., et al. (2019). Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Mahy, W., et al. (2025). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. ResearchGate. Available at:[Link]

  • Wu, J., et al. (n.d.). Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Diastereoselectivity in Spirocyclopropane Synthesis

Welcome to the Technical Support Center for Spirocyclopropane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of diastereoselective...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclopropane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of diastereoselective cyclopropanation. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and optimize your synthetic strategies. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common questions and immediate challenges encountered during the synthesis of spirocyclopropanes.

Q1: My spirocyclopropanation reaction is yielding a low diastereomeric ratio (d.r.). What are the first parameters I should investigate?

A: Low diastereoselectivity is a frequent hurdle. The first aspects to examine are typically the reaction temperature and the solvent system. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the thermodynamically more stable product.[1][2] Solvent polarity can also significantly influence the stereochemical outcome by affecting the geometry of the transition state.[1] A screening of nonpolar (e.g., toluene, dichloromethane) to moderately polar solvents is a practical first step to identify optimal conditions.[1][3]

Q2: I'm using a metal-catalyzed reaction (Rh, Pd, Ru). How critical is the choice of ligand for improving diastereoselectivity?

A: In metal-catalyzed cyclopropanations, the ligand is arguably the most critical factor for controlling stereoselectivity.[4] The steric and electronic properties of the ligand create a specific chiral environment around the metal center, which directs the carbene to a particular face of the alkene. For instance, in rhodium-catalyzed reactions, bulky ligands often favor the formation of the trans cyclopropane.[2] It is highly recommended to screen a variety of ligands with different steric and electronic profiles to improve the diastereomeric ratio.

Q3: For a Simmons-Smith cyclopropanation, my zinc-copper couple appears inactive, leading to low yield and poor selectivity. How can I address this?

A: The activity of the zinc-copper couple is a common failure point in Simmons-Smith reactions.[1] It is crucial to use a freshly prepared and properly activated couple. Impurities can significantly hinder the reaction. Ensure high-purity diiodomethane and an active zinc-copper couple are used. Vigorous and efficient stirring is also essential in this heterogeneous reaction to ensure good contact between reagents.[1]

Q4: In my Corey-Chaykovsky reaction to form a spirocyclopropane from an enone, I'm observing epoxide formation as a major byproduct. How can I favor cyclopropanation?

A: In the Corey-Chaykovsky reaction, the choice of sulfur ylide is key to controlling the outcome with α,β-unsaturated systems. Stabilized sulfur ylides, such as dimethylsulfoxonium methylide (Corey's ylide), preferentially undergo 1,4-conjugate addition to enones, leading to the desired cyclopropane.[5][6] In contrast, less stable ylides like dimethylsulfonium methylide tend to favor 1,2-addition to the carbonyl group, resulting in epoxide formation.[7] Therefore, using a stabilized sulfur ylide is the recommended strategy to promote cyclopropanation.

Troubleshooting Guide: Low Diastereoselectivity

This guide provides a more in-depth, systematic approach to troubleshooting and optimizing your spirocyclopropanation reactions.

Issue 1: Poor trans:cis (or exo:endo) Selectivity in Metal-Catalyzed Reactions
  • Potential Cause: Suboptimal Catalyst/Ligand Combination.

    • Troubleshooting Steps:

      • Ligand Modification: The steric and electronic properties of the ligand are paramount. For rhodium-catalyzed reactions, for example, dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a common starting point, but other catalysts with different carboxylate ligands might offer better selectivity for your specific substrate.[2] Chiral rhodium carboxylate catalysts can also provide high diastereo- and enantioselectivity.[1]

      • Catalyst System Screening: Different metal catalysts can exhibit opposing diastereoselectivities. For instance, certain ruthenium-based catalysts can favor the cis isomer, while many rhodium catalysts favor the trans isomer.[2] A systematic screening of catalysts based on Rh, Ru, Pd, or Cu is advisable.

      • Catalyst Loading: While less common to directly impact d.r., ensuring an optimal catalyst loading (typically 1-5 mol%) can prevent side reactions that might obscure the true diastereoselectivity.[2]

  • Potential Cause: Unfavorable Reaction Conditions.

    • Troubleshooting Steps:

      • Temperature Optimization: As a general rule, lower temperatures favor the formation of the thermodynamically more stable diastereomer, thus increasing the d.r.[1][2] It is recommended to run the reaction at 0°C or even lower temperatures.[1]

      • Solvent Screening: The choice of solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities, from non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to more coordinating ones, while being mindful of potential interference with the catalyst.[1][3]

      • Slow Addition of Reagents: In reactions involving unstable reagents like diazo compounds, slow addition using a syringe pump is crucial. Maintaining a low concentration of the diazo compound suppresses side reactions such as dimerization and can improve selectivity.[1][2]

Data Presentation: Solvent and Temperature Effects on Diastereoselectivity

The following table summarizes the impact of solvent and temperature on the diastereoselectivity of a Ru(II)-catalyzed spirocyclopropanation of a diazooxindole.

EntrySolventTemperature (°C)Yield (%)d.r. (trans:cis)
1DCM259894:6
2Toluene259597:3
3DCE259695:5
4THF259290:10
5DCM09795:5
6DCM-209596:4

Data compiled from representative literature values.[3]

Issue 2: Poor Diastereoselectivity in Ylide-Based Cyclopropanations (e.g., Corey-Chaykovsky)
  • Potential Cause: Incorrect Choice of Sulfur Ylide.

    • Troubleshooting Steps:

      • Utilize Stabilized Ylides for Enones: For α,β-unsaturated carbonyl compounds (enones), stabilized sulfoxonium ylides are the reagents of choice for cyclopropanation.[5][6] Unstabilized sulfonium ylides will likely lead to epoxidation.

      • In Situ Generation: Sulfur ylides are typically generated in situ by deprotonating the corresponding sulfonium salt with a strong base.[5] Ensure the base is appropriate for the chosen ylide precursor and that anhydrous conditions are maintained.

  • Potential Cause: Substrate-Dependent Selectivity.

    • Troubleshooting Steps:

      • Analyze Substrate Electronics: The electronic nature of the Michael acceptor plays a role. Electron-deficient olefins are generally required for successful cyclopropanation with sulfur ylides.

      • Consider Steric Effects: The steric environment of both the ylide and the substrate can influence the facial selectivity of the initial Michael addition, which in turn dictates the final diastereoselectivity of the spirocyclopropane.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for optimizing diastereoselectivity in a metal-catalyzed spirocyclopropanation reaction.

G cluster_0 Initial Reaction Setup cluster_1 Execution & Analysis cluster_2 Troubleshooting & Optimization A Select Substrate & Carbene Precursor B Choose Initial Catalyst/Ligand System A->B C Select Solvent & Temperature (e.g., DCM, 25°C) B->C D Run Reaction C->D E Determine Yield & d.r. (NMR, HPLC) D->E F Acceptable d.r.? E->F G Lower Temperature (e.g., 0°C, -20°C) F->G No K Optimized Protocol F->K Yes H Screen Solvents (Toluene, DCE, etc.) G->H I Screen Ligands/Catalysts H->I J Optimize Reagent Addition Rate I->J J->D Re-run

Caption: Workflow for optimizing diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Spirocyclopropanation of an Alkene with a Diazo Compound
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., DCM or toluene, to a concentration of 0.1 M) via syringe.

  • Diazo Compound Addition: Dissolve the diazo compound (1.1-1.5 equiv) in the same anhydrous solvent. Using a syringe pump, add the diazo compound solution to the stirred reaction mixture over a period of 2-8 hours. The slow addition is critical to minimize side reactions.[2]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the spirocyclopropane diastereomers.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy by integrating the distinct signals for each diastereomer.[1]

Protocol 2: Simmons-Smith Spirocyclopropanation using a Zinc-Copper Couple
  • Preparation of the Zinc-Copper Couple:

    • In a flask equipped with a condenser and a magnetic stirrer, add zinc dust (2.2 equiv) and a solution of copper(II) sulfate in water.

    • Stir the mixture until the blue color of the copper solution disappears.

    • Decant the aqueous solution and wash the zinc-copper couple with anhydrous diethyl ether three times.[4]

  • Cyclopropanation Reaction:

    • To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

    • Add the alkene substrate (1.0 equiv) to the stirred suspension.

    • Add diiodomethane (1.5 equiv) dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product via flash column chromatography and determine the d.r. by ¹H NMR.

Logical Relationship Diagram

The following diagram illustrates the key factors influencing diastereoselectivity in spirocyclopropane synthesis.

G cluster_0 Reaction Type cluster_1 Key Influencing Factors A Metal-Catalyzed D Catalyst & Ligand (Sterics, Electronics) A->D G Temperature A->G H Solvent Polarity A->H I Substrate Structure A->I B Ylide-Based E Ylide Stability B->E B->G B->H B->I C Simmons-Smith F Reagent Activity (Zn-Cu couple) C->F C->G C->H C->I J Diastereoselectivity (d.r.) D->J E->J F->J G->J H->J I->J

Caption: Factors influencing diastereoselectivity.

References

  • Olivito, F., Jiritano, A., Costanzo, P., De Nino, A., Maiuolo, L., Poveda, A., ... & Jiménez-Osés, G. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(17), 3001–3006. [Link]

  • Wang, C., Li, X., Zhang, Y., Song, J., & Li, X. (2019). Highly stereoselective spirocyclopropanation of various diazooxindoles with olefins catalyzed using Ru(ii)-complex. RSC Advances, 9(2), 937-941. [Link]

  • Fan, R., Li, Y., & Zhang, J. (2014). Diastereoselective synthesis of functionalized spirocyclopropyl oxindoles via P(NMe2)3-mediated reductive cyclopropanation. Organic & Biomolecular Chemistry, 12(41), 8143-8147. [Link]

  • Li, J., & Chan, W. H. (2012). Highly Diastereo‐and Enantioselective Cyclopropanation of 1, 2‐Disubstituted Alkenes. Angewandte Chemie International Edition, 51(35), 8794-8797. [Link]

  • Olivito, F., Jiritano, A., Costanzo, P., De Nino, A., Maiuolo, L., Poveda, A., ... & Jiménez-Osés, G. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. [Link]

  • Carceller-Ferrer, L., Blay, G., & Muñoz, M. C. (2021). Diastereo‐and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Advanced Synthesis & Catalysis, 363(20), 4769-4775. [Link]

  • Walters, Z. S., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 145(20), 11049-11055. [Link]

  • Zhang, X. Z., Du, J. Y., Deng, Y. H., Chu, W. D., Yan, X., Yu, K. Y., ... & Wang, C. (2024). Palladium-catalyzed and ligand-controlled divergent cycloadditions of vinylidenecyclopropane-diesters with para-quinone methides enabled by zwitterionic π-propargyl palladium species. Organic Chemistry Frontiers, 11(8), 2217-2223. [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. (n.d.). Adichemistry. Retrieved March 14, 2026, from [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050. [Link]

  • Mendoza, A. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro [n. 2] alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 10(17), 10046-10055. [Link]

  • Ghorai, M. K., & Kumar, A. (2019). Diastereo-and enantioselective preparation of cyclopropanol derivatives. Beilstein journal of organic chemistry, 15(1), 606-614. [Link]

  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. (n.d.). Apollo Scientific. Retrieved March 14, 2026, from [Link]

  • Simmons-Smith Cyclopropanation Reaction. (n.d.). Wiley Online Library. Retrieved March 14, 2026, from [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. (2022). Molecules, 27(19), 6543. [Link]

  • Walters, Z. S., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. [Link]

  • Diastereoselective spirocyclopropanation of (E)-2-ylidene-3-cyclohexenones and sulfur ylides. (2025). Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

side reactions in the synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline]

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis of 4'-Bromospiro[cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline] .

Synthesizing this sterically hindered, halogenated spirocycle presents unique chemoselectivity and stability challenges. Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Section 1: Mechanistic Pathway & Workflow

The most scalable route to 4'-Bromospiro[cyclopropane-1,3'-indoline] involves the spirocyclopropanation of a 4-bromooxindole core, followed by the selective reduction of the amide carbonyl. The diagram below illustrates the optimal synthetic workflow and the points at which critical side reactions typically occur.

G A 4-Bromooxindole B N-Protected 4-Bromooxindole A->B Protection S1 Side Reaction: N-Alkylation A->S1 Unprotected N C Spirocyclopropanation (1,2-Dibromoethane, Base) B->C D N-Protected 4'-Bromospiro [cyclopropane-1,3'-oxindole] C->D Success S2 Side Reaction: Incomplete Cyclization C->S2 Weak Base / Low Temp E Reduction / Deprotection (BH3-THF) D->E F 4'-Bromospiro[cyclopropane -1,3'-indoline] E->F Success S3 Side Reaction: Debromination / Ring-Opening E->S3 Harsh Reductant (LiAlH4)

Workflow of 4'-Bromospiro[cyclopropane-1,3'-indoline] synthesis highlighting key side reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: During the spirocyclopropanation of 4-bromooxindole using 1,2-dibromoethane, I observe a high degree of N-alkylation instead of the desired C3-spirocycle. How can I improve chemoselectivity? Expertise & Experience: The pKa of the oxindole N-H is relatively low (~10–11), making it highly susceptible to deprotonation by the bases required for C3-alkylation. Once deprotonated, the nitrogen becomes a potent nucleophile, competing directly with the C3 position for the electrophilic 1,2-dibromoethane [1]. Solution: You must implement a robust N-protecting group (e.g., Boc, Acetyl, or Benzyl) prior to cyclopropanation. If protection is not viable, utilizing a Phase-Transfer Catalysis (PTC) system (e.g., tetrabutylammonium bromide with 50% aq. NaOH in toluene) can thermodynamically favor C-alkylation over N-alkylation due to tight ion-pairing effects at the biphasic boundary.

Q2: My reaction stalls at the mono-alkylated intermediate (3-(2-bromoethyl)-4-bromooxindole). Why isn't the spiro ring closing? Expertise & Experience: The initial alkylation at C3 is kinetically favored. However, the subsequent intramolecular cyclization to form the spirocyclopropane ring is severely sterically hindered. The bromine atom at the 4-position is directly adjacent to the C3 spiro-center, creating a massive steric clash during the transition state of the second S_N2 displacement. Solution: The second deprotonation at C3 requires a stronger base and elevated thermal energy to overcome this steric barrier. Ensure you are using at least 3.0 equivalents of base. Switching from K₂CO₃ to Cs₂CO₃ in DMF at 60 °C is highly effective; the larger, softer Cs⁺ cation enhances the solubility and reactivity of the enolate, driving the sterically hindered ring closure to completion.

Q3: When reducing the 4'-bromospiro[cyclopropane-1,3'-oxindole] to the corresponding indoline, I am observing significant debromination and ring-opening side products. What is the cause? Expertise & Experience: The use of harsh, nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH₄) causes two major side reactions. First, LiAlH₄ can trigger hydrodehalogenation (debromination) of the electron-deficient bromoarene via single-electron transfer (SET). Second, spiro-activated cyclopropanes are inherently electrophilic [3]. The highly basic hydride can attack the strained ring, leading to irreversible ring-opening. Solution: Switch to an electrophilic reducing agent such as Borane-Tetrahydrofuran complex (BH₃·THF). Borane coordinates to the carbonyl oxygen first, activating it toward hydride transfer without generating the highly basic conditions that trigger donor-acceptor ring-opening or debromination.

Q4: I am attempting a transition-metal-catalyzed diazo decomposition route, but I'm getting low yields and dimerization side products. How can I optimize this? Expertise & Experience: Transition-metal-catalyzed decomposition of diazooxindoles often leads to carbene dimerization (forming complex azines or alkenes) if the steady-state concentration of the metal-carbenoid is too high, or if the alkene partner is sterically inaccessible [2]. Solution: Use a highly controlled slow-addition technique (via syringe pump over 4–6 hours) for the diazo precursor. Alternatively, consider modern reductive spirocyclopropanation methods using gem-dihalides and Cobalt catalysts, which bypass the diazo intermediate entirely and prevent dimerization [4].

Section 3: Quantitative Optimization Data

The table below summarizes the critical impact of reducing agent selection on the final conversion of N-Boc-4'-bromospiro[cyclopropane-1,3'-oxindole] to the target indoline.

Reducing AgentReaction ConditionsYield of Desired Indoline (%)Debromination Side Product (%)Ring-Opening Side Product (%)
LiAlH₄ (2.0 eq)THF, 65 °C (Reflux), 4 h35%40%25%
DIBAL-H (3.0 eq)DCM, 0 °C to RT, 12 h55%<5%15% (Incomplete reduction)
NaBH₄ / I₂ (in situ)THF, 25 °C, 16 h82%<2%5%
BH₃·THF (4.0 eq)THF, 0 °C to 25 °C, 16 h88% <2% <2%

Section 4: Step-by-Step Experimental Protocol

Optimized Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline]

This protocol utilizes the N-protection/BH₃ reduction pathway to ensure a self-validating, high-yielding system.

Phase 1: N-Protection & Spirocyclopropanation

  • Protection: Dissolve 4-bromooxindole (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF under an inert N₂ atmosphere. Cool to 0 °C.

  • Slowly add NaH (12.0 mmol, 1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases.

  • Add Boc-anhydride (12.0 mmol, 1.2 eq) dropwise. Warm to room temperature (RT) and stir for 2 hours. Quench with sat. NH₄Cl, extract with EtOAc, and concentrate to yield N-Boc-4-bromooxindole.

  • Cyclopropanation: Dissolve the crude N-Boc-4-bromooxindole in 40 mL of anhydrous DMF.

  • Add 1,2-dibromoethane (15.0 mmol, 1.5 eq) followed by Cs₂CO₃ (30.0 mmol, 3.0 eq).

  • Heat the reaction mixture to 60 °C and stir vigorously for 12 hours. (Note: The elevated temperature and Cs⁺ counterion are critical to overcome the steric hindrance of the 4-bromo group).

  • Cool to RT, dilute with water (100 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate N-Boc-4'-bromospiro[cyclopropane-1,3'-oxindole].

Phase 2: Chemoselective Reduction & Deprotection 8. Reduction: Dissolve the purified spirooxindole (5.0 mmol) in 25 mL of anhydrous THF. Cool to 0 °C under N₂. 9. Slowly add BH₃·THF complex (20.0 mmol, 4.0 eq, 1.0 M in THF) via syringe. 10. Remove the ice bath, allow the reaction to warm to RT, and stir for 16 hours. 11. Quenching & Deprotection: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of MeOH (10 mL) until effervescence stops. 12. To cleave the stable borane-amine complex and simultaneously remove the Boc protecting group, add 6M HCl (10 mL) and heat the mixture to 70 °C for 2 hours. 13. Cool to RT, basify the aqueous layer to pH 10 using 2M NaOH, and extract with Dichloromethane (3 x 30 mL). 14. Dry the organic layers over Na₂SO₄, concentrate in vacuo, and purify via short-path silica gel chromatography to yield the pure 4'-Bromospiro[cyclopropane-1,3'-indoline] .

Section 5: References

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Visible-Light-Mediated Cyclopropanation Reactions of 3-Diazooxindoles with Arenes. The Journal of Organic Chemistry.[Link]

  • Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry - A European Journal.[Link]

  • Cobalt Catalyzed Reductive Spirocyclopropanation Reactions. Journal of the American Chemical Society.[Link]

Troubleshooting

purification techniques for spiro[cyclopropane-1,3'-indoline] isomers

Welcome to the Technical Support Center for the purification of spiro[cyclopropane-1,3'-indoline] isomers. As a Senior Application Scientist, I have designed this hub to address the complex chromatographic challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of spiro[cyclopropane-1,3'-indoline] isomers. As a Senior Application Scientist, I have designed this hub to address the complex chromatographic challenges associated with these highly rigid, multi-stereocenter pharmacophores.

Spiroindolines and related spirooxindoles are critical scaffolds in modern drug discovery, frequently appearing in antiviral agents, autotaxin inhibitors, and MDM2-p53 antagonists[1][2]. However, their structural rigidity and the presence of both diastereomeric and enantiomeric forms in crude synthetic mixtures often lead to severe co-elution issues. This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each technique to help you optimize your separation workflows.

Isomer Resolution Workflow

Fig 1: Two-stage purification workflow for isolating pure spiroindoline isomers.

Troubleshooting & FAQs

Q1: My spiroindoline diastereomers co-elute on standard normal-phase silica gel using Hexane/Ethyl Acetate. Why is this happening, and how can I resolve them? Causality: The spiro-fusion at the C3 position of the indoline core locks the cyclopropane ring in a highly rigid spatial arrangement. Because the overall molecular framework lacks conformational flexibility, the dipole moments of the cis and trans diastereomers are often nearly identical. Standard non-polar/polar solvent interactions on bare silica cannot differentiate these subtle electronic differences. Solution: You must exploit specific hydrogen-bonding interactions or alter the solvation environment. Switch to a mixed-mode stationary phase or utilize Supercritical Fluid Chromatography (SFC). SFC utilizing supercritical CO₂ with a protic modifier (e.g., ethanol + 0.1% diethylamine) alters the solvation dynamics, often providing baseline separation for spirooxindole and spiroindoline diastereomers where traditional HPLC fails[3].

Q2: I am observing significant degradation and poor mass recovery of my spiro[cyclopropane-1,3'-indoline] during silica gel chromatography. What is causing this? Causality: The cyclopropane ring is highly strained. When coupled with the electron-rich indoline nitrogen, the system becomes susceptible to electrophilic attack and ring-opening. The mildly acidic silanol groups (Si-OH) on standard silica gel act as Brønsted acids, catalyzing the degradation of the spirocyclic core during the run. Solution: Neutralize the stationary phase. Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes before loading your sample. Alternatively, switch to neutral alumina or use reverse-phase chromatography with a mildly basic buffer (e.g., 10 mM ammonium bicarbonate, pH 8.0).

Q3: Chiral HPLC is taking too long and consuming massive amounts of solvent to separate my racemic spiroindoline enantiomers. Is there a more efficient scalable method? Causality: Liquid solvents in HPLC have high viscosity and low diffusivity, which causes band broadening and limits flow rates. This is especially problematic for enantiomers with separation factors ( α ) close to 1.0. Solution: Preparative Chiral SFC is the industry standard for resolving these scaffolds[1][2]. Supercritical CO₂ has gas-like diffusivity and liquid-like density, minimizing band broadening and allowing for flow rates 3-5 times higher than HPLC. Furthermore, because the CO₂ evaporates upon fraction collection, product recovery is rapid and prevents the risk of post-purification racemization or degradation in solution[4].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when separating spiro[cyclopropane-1,3'-indoline] isomers using various chromatographic techniques.

Purification TechniqueTarget IsomersTypical YieldIsomeric PurityScalabilitySolvent Consumption
Amine-Treated Flash Chromatography Diastereomers70 - 85%> 95% deHigh (Grams)High
Reverse-Phase HPLC (Buffered) Diastereomers80 - 90%> 98% deMediumVery High
Chiral HPLC Enantiomers50 - 70%> 98% eeLow to MediumVery High
Preparative Chiral SFC Enantiomers & Diastereomers85 - 95%> 99% eeHigh (Grams)Low (CO₂-based)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol 1: Diastereomer Separation via Amine-Modified Flash Chromatography

Objective: Separate cis/trans diastereomeric mixtures while preventing acid-catalyzed degradation.

  • Column Neutralization (Validation Checkpoint 1):

    • Prepare a solvent mixture of Hexane/Ethyl Acetate (80:20) containing 1% Triethylamine (TEA).

    • Flush a standard silica gel column with 3 column volumes (CV) of this mixture.

    • Validation: Test the eluent with pH paper; it should register > pH 7, confirming the silanol groups are neutralized.

  • Sample Loading:

    • Dissolve the crude spiroindoline mixture in the minimum amount of Dichloromethane (DCM). Apply evenly to the top of the column.

  • Gradient Elution:

    • Begin elution with Hexane/Ethyl Acetate (90:10) containing 0.1% TEA.

    • Gradually increase polarity to 70:30 over 10 CVs. The rigid spiro structure will cause the diastereomers to elute closely; maintain a slow flow rate to maximize theoretical plates.

  • Fraction Analysis (Validation Checkpoint 2):

    • Spot fractions on a TEA-treated TLC plate. Develop in 70:30 Hexane/EtOAc.

    • Validation: Only pool fractions that show a single, distinct spot. Do not pool overlapping tailing fractions to ensure >95% de.

Protocol 2: Enantiomer Resolution via Preparative Chiral SFC

Objective: Isolate pure enantiomers from a racemic diastereomer fraction using supercritical CO₂.

  • Analytical Screening (Validation Checkpoint 1):

    • Screen the racemic sample on an analytical SFC system using a panel of chiral stationary phases (e.g., Chiralpak AD, Torus Diol)[3].

    • Test modifiers: Methanol, Ethanol, and Isopropanol (each with 0.1% diethylamine).

    • Validation: Select the column and modifier combination that yields a separation factor ( α ) > 1.2 and a resolution ( Rs​ ) > 1.5.

  • Preparative Scale-Up:

    • Transfer the optimized conditions to a Preparative SFC system.

    • Set the backpressure regulator (BPR) to 120 bar and the column temperature to 35°C to maintain supercritical fluid density[3].

  • Injection & Collection:

    • Perform stacked injections to maximize throughput.

    • Collect fractions using a gas-liquid separator. The CO₂ will vent, leaving the pure spiroindoline enantiomer dissolved in the small volume of the co-solvent modifier.

  • Post-Purification QC (Validation Checkpoint 2):

    • Validation: Before bulk solvent removal, inject a 5 µL aliquot of each collected fraction back into the analytical SFC. Proceed to solvent evaporation only if the chromatogram confirms >99% ee.

Sources

Optimization

troubleshooting guide for multicomponent reactions involving isatins

Welcome to the Isatin Multicomponent Reaction (MCR) Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic protocol recitation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isatin Multicomponent Reaction (MCR) Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond basic protocol recitation. Multicomponent reactions involving isatin (1H-indole-2,3-dione) are highly sensitive to thermodynamic and kinetic variables. To successfully synthesize complex scaffolds like spirooxindoles, you must understand the mechanistic causality behind why these reactions fail and how to systematically correct them.

Part 1: Core Mechanistic Principles (The "Why")

Isatin is a privileged building block in diversity-oriented synthesis due to its unique dual-reactivity[1]. However, this same versatility is the root cause of most MCR failures. The molecule possesses two distinct carbonyl groups:

  • The C3 Carbonyl (Ketone): Highly electrophilic due to the electron-withdrawing nature of the adjacent aromatic ring and the C2 amide. This is your target site for azomethine ylide formation and Knoevenagel condensations[2].

  • The C2 Carbonyl (Amide): Less electrophilic, but highly susceptible to nucleophilic attack under basic conditions, leading to irreversible γ-lactam ring cleavage[3].

IsatinPathway Isatin Isatin Core (1H-indole-2,3-dione) C3_Attack C3 Carbonyl Attack (Highly Electrophilic) Isatin->C3_Attack Amino acids, Dipolarophiles C2_Attack C2 Amide Attack (Basic/Nucleophilic Cond.) Isatin->C2_Attack Strong Base, Alcohols/H2O Spiro Spirooxindoles (Target MCR Product) C3_Attack->Spiro 1,3-Dipolar Cycloaddition RingOpen Isatinic Acid Derivatives (Ring-Opened Side Product) C2_Attack->RingOpen Irreversible Cleavage

Isatin reactivity: C3 attack yields spirooxindoles, while C2 attack causes ring-opening.

Part 2: Troubleshooting FAQs & Diagnostic Workflow

Q1: My LC-MS shows a major side product with a mass of[M + 18] or [M + ROH] instead of my target spirooxindole. What happened? A1: You have triggered base-induced isatin ring-opening. While the C3 carbonyl is your intended target, the presence of strong bases (e.g., NaOH, KOH, or strong alkoxides) redirects the nucleophile (OH⁻ or RO⁻) to attack the C2 amide carbonyl. This results in the irreversible cleavage of the isatin ring to form isatinic acid or ester derivatives[3]. Resolution: Switch to milder, neutral, or weakly acidic conditions. For example, using ammonium acetate (NH₄OAc) acts as a bifunctional catalyst that drives Knoevenagel condensation without triggering C2 cleavage[4].

Q2: My 1,3-dipolar cycloaddition yields a complex, inseparable mixture of diastereomers. How can I improve stereocontrol? A2: The reaction between isatin-derived azomethine ylides and dipolarophiles (e.g., α,β-unsaturated compounds) can proceed via multiple transition states (endo vs. exo), leading to poor diastereomeric ratios (dr)[2]. Resolution: Stereocontrol in these MCRs is kinetically driven. Lowering the reaction temperature stabilizes the preferred transition state. Additionally, employing sterically demanding amino acids (like L-proline) or Lewis acid catalysts (e.g., Rh(I) complexes) locks the azomethine ylide into a rigid conformation, dictating strict facial selectivity[5].

Q3: The isatin starting material is not fully consumed even after 24 hours of reflux. Should I add more catalyst? A3: Do not blindly add more catalyst; the issue is likely activation energy or substrate deactivation. Electron-donating substituents on the isatin core (e.g., 5-methoxyisatin) severely reduce the electrophilicity of the C3 carbonyl[5]. Resolution: Transition from thermal reflux to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform dielectric heating that overcomes high activation barriers, often reducing reaction times from days to mere minutes while improving yield.

Workflow Start Start Isatin MCR CheckYield Is yield > 80%? Start->CheckYield Analyze Analyze Side Products (LC-MS / NMR) CheckYield->Analyze No Success Proceed to Purification CheckYield->Success Yes RingOpening Ring-Opening Detected? (Mass + 18 or + ROH) Analyze->RingOpening Stereo Poor Diastereomeric Ratio? Analyze->Stereo FixBase Reduce Base Strength Use Neutral/Weak Acid RingOpening->FixBase Yes FixBase->Start Retry FixTemp Lower Temperature Change Solvent Polarity Stereo->FixTemp Yes FixTemp->Start Retry

Step-by-step troubleshooting workflow for optimizing isatin multicomponent reactions.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in visual and analytical checkpoints. If a checkpoint fails, halt the experiment and refer to the troubleshooting workflow.

Protocol A: Synthesis of Spiro-pyrrolidine Oxindoles via 1,3-Dipolar Cycloaddition[2]
  • Preparation: In a 50 mL round-bottom flask, combine isatin (1.0 mmol), L-proline (1.0 mmol), and the chosen dipolarophile (1.0 mmol) in 10 mL of absolute ethanol.

  • Activation: Stir the mixture at 60°C.

    • Self-Validation Checkpoint: Within 15–30 minutes, the solution must undergo a distinct color change (typically to a deep red or dark orange). This optical shift confirms the decarboxylative formation of the highly reactive azomethine ylide intermediate. If the solution remains the pale orange of unreacted isatin, check your solvent for water contamination.

  • Reaction & Monitoring: Continue stirring for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the isatin spot (Rf ~0.4) confirms consumption.

  • Isolation: Cool the mixture to 0°C in an ice bath. The spirooxindole product will precipitate due to decreased solubility. Filter under vacuum and wash with ice-cold ethanol to yield the diastereomerically pure product.

Protocol B: Knoevenagel-Michael Cascade for Spirooxindole Pyrans[4]
  • Initial Condensation: Dissolve isatin (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of ethanol. Add ammonium acetate (10 mol%) and stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Analyze an aliquot via TLC or LC-MS. You must observe the formation of the isatylidene malononitrile intermediate before proceeding. Adding the third component too early will result in competing side reactions.

  • Michael Addition: Once the intermediate is confirmed, add the 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol) to the stirring mixture.

  • Completion: Stir at room temperature until a solid precipitates (usually 1-2 hours).

  • Purification: Filter the solid, wash thoroughly with distilled water (to remove the highly water-soluble ammonium acetate catalyst), and recrystallize from hot ethanol.

Part 4: Quantitative Data & Condition Summary

Use this table to benchmark your experimental choices against established field standards.

Reaction ClassReagents / CatalystTarget ScaffoldPrimary Failure ModeMechanistic Resolution
1,3-Dipolar Cycloaddition Isatin, L-Proline, Alkene / EtOHSpiro-pyrrolidine oxindolesPoor diastereomeric ratio (dr)Lower temperature to favor kinetic endo-transition state; use bulky chiral auxiliaries.
Knoevenagel-Michael Cascade Isatin, Malononitrile, Dimedone / NH₄OAcSpirooxindole pyransIsatin ring-opening (Mass + 18)Replace strong alkoxide bases with mild bifunctional catalysts (e.g., NH₄OAc).
Lewis Acid MCR Isatin, 1,3-Dicarbonyls / Rh(cod)₂BF₄PyranochromenedionesSluggish reaction rateSwitch to microwave irradiation to overcome high activation energy barriers.
Aqueous MCR Isatin, 4-Aminocoumarin / H₂OSpiro[chromeno-pyridines]Poor solubility / Low yieldIntroduce phase-transfer catalysts or utilize ultrasonic irradiation.

Part 5: References

  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity | The Chemical Record (uevora.pt) |

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles | PMC (nih.gov) |

  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity | PMC (nih.gov) |

  • Microwave‐Assisted Multicomponent Synthesis of Spirooxindole Dihydropyridine Bisphosphonates | d-nb.info |

  • Ammonium acetate mediated simple, rapid, and one-pot multicomponent synthesis of spirooxindole derivatives | Synthetic Communications (tandfonline.com) |

  • [18F]- and [11C]-Labeled N-benzyl-isatin sulfonamide analogues as PET tracers for apoptosis | PMC (nih.gov) |

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 4'-Bromospiro[cyclopropane-1,3'-indoline]

Welcome to the Technical Support Center for 4'-Bromospiro[cyclopropane-1,3'-indoline] . This guide is engineered for researchers, medicinal chemists, and drug development professionals who are incorporating this highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4'-Bromospiro[cyclopropane-1,3'-indoline] . This guide is engineered for researchers, medicinal chemists, and drug development professionals who are incorporating this highly specialized spirocyclic scaffold into their workflows.

Due to the inherent ring strain of the cyclopropane moiety and the electronic properties of the indoline core, this compound exhibits unique stability profiles under varying pH conditions[1]. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your compound during synthesis, purification, and storage.

Mechanistic Insights: The "Why" Behind the Instability

To troubleshoot effectively, one must understand the thermodynamic and kinetic liabilities of the spiro[cyclopropane-1,3'-indoline] architecture.

  • Acidic Vulnerability (Ring Strain Relief): Cyclopropanes are the smallest carbocycles and possess a massive ring strain of approximately 115 kJ/mol[2]. Under acidic conditions, the indoline nitrogen is readily protonated. Brønsted or Lewis acids can facilitate the heterolytic cleavage of the cyclopropane C–C bond. This ring-opening is thermodynamically driven by the relief of ring strain and kinetically accelerated by the stabilization of the resulting carbocation at the C3 (benzylic-like) position of the indoline core[3].

  • Basic Vulnerability (Aryl Halide Reactivity): Unactivated cyclopropanes are generally stable to basic conditions. The indoline N-H is weakly acidic but remains intact under mild base. However, the presence of the 4'-bromo substituent introduces a critical liability. Under strongly basic conditions (e.g., organolithiums, sodium amide), the molecule can undergo deprotonation at the adjacent aryl C-H, leading to the expulsion of the bromide ion and the formation of a highly reactive benzyne intermediate, resulting in polymerization or unwanted nucleophilic addition.

Mandatory Visualization: Degradation Pathways

G mol 4'-Bromospiro[cyclopropane- 1,3'-indoline] acid Acidic Conditions (pH < 4) mol->acid base Basic Conditions (pH > 10) mol->base protonation Protonation of Indoline N & Acid Coordination acid->protonation mild_base Mild Base (e.g., K2CO3, Et3N) base->mild_base strong_base Strong Base (e.g., t-BuLi, NaNH2) base->strong_base ring_open Heterolytic C-C Cleavage (Relief of 115 kJ/mol Ring Strain) protonation->ring_open deg_acid Ring-Opened Degradation (Zwitterions / Rearrangements) ring_open->deg_acid stable Relatively Stable (Intact Core) mild_base->stable deg_base Benzyne Formation / Cross-Coupling at 4'-Br strong_base->deg_base

Fig 1: Chemically-driven degradation pathways of 4'-Bromospiro[cyclopropane-1,3'-indoline].

Frequently Asked Questions (Troubleshooting)

Q1: My compound degrades into a complex mixture during standard silica gel chromatography. What is causing this, and how do I fix it? A: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). Given the high ring strain of the spirocyclopropane, the extended residence time on the acidic column catalyzes heterolytic ring-opening[2][3]. Fix: You must neutralize the stationary phase. Pre-treat your silica gel by slurrying it in an eluent containing 1–2% triethylamine (Et₃N). This neutralizes the silanol groups and prevents acid-catalyzed degradation.

Q2: I am attempting a Boc-deprotection on the indoline nitrogen using Trifluoroacetic Acid (TFA). Why am I losing the spirocyclic core? A: Strong Brønsted acids like TFA are indiscriminately reactive. While they successfully cleave the Boc group, they simultaneously protonate the indoline core and trigger the ring-expansion/cleavage of the cyclopropane ring. Fix: Transition to milder, orthogonal deprotection strategies. Use Lewis acids such as TMSOTf with 2,6-lutidine at 0 °C, or consider switching your protecting group strategy to an Fmoc (base-labile) or Cbz (hydrogenation-labile) group to avoid acidic conditions entirely.

Q3: Can I perform a Suzuki cross-coupling on the 4'-bromo position without rupturing the cyclopropane ring? A: Yes. The cyclopropane ring is stable to the mild basic conditions (e.g., K₂CO₃, Cs₂CO₃) typically used in palladium-catalyzed cross-coupling reactions[4]. However, you must rigorously exclude oxygen and use temperatures below 90 °C to prevent thermal degradation or radical-mediated ring opening.

Quantitative Stability Data

The following table summarizes the stability profile of the spiro[cyclopropane-1,3'-indoline] core under various stress conditions, providing a predictive baseline for your experimental design[5].

ConditionpH RangeReagent ExampleEstimated Stability (t½ at 25°C)Primary Degradation Pathway
Strongly Acidic < 20.1 M HCl, TFA< 1 hourHeterolytic cyclopropane ring-opening
Mildly Acidic 3 - 5Silica Gel, AcOH4 - 12 hoursSlow ring-opening / Polymerization
Neutral 6 - 8H₂O, PBS> 1 monthStable (Requires inert atmosphere)
Mildly Basic 9 - 11K₂CO₃, Et₃N> 1 monthStable
Strongly Basic > 12t-BuLi, NaNH₂< 10 minsBenzyne formation at 4'-bromoaryl

Standard Operating Procedures & Protocols

Protocol A: Basified Silica Gel Chromatography (Purification)

This protocol is a self-validating system: by pre-treating TLC plates, you can confirm stability before committing your bulk material to the column.

  • TLC Validation: Prepare a TLC plate by developing it in 5% Et₃N in hexanes, then dry it completely. Spot your crude mixture and develop using your target solvent system. If the compound remains intact (single spot, no tailing), proceed to step 2.

  • Stationary Phase Preparation: Slurry silica gel in your chosen mobile phase containing 2% (v/v) Et₃N.

  • Column Packing: Pour the slurry into the column. Flush the packed column with at least 3 column volumes of the Et₃N-spiked eluent to ensure complete neutralization of the silanol groups.

  • Loading & Elution: Dissolve the crude 4'-Bromospiro[cyclopropane-1,3'-indoline] in a minimum volume of the neutralized eluent. Load carefully and elute.

  • Post-Processing: Evaporate fractions under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal stress.

Protocol B: Forced Degradation & Stability-Indicating Assay

Use this protocol to establish the exact half-life of your specific derivative in formulation buffers[5].

  • Stock Solution Preparation: Dissolve the compound in LC-MS grade acetonitrile to a final concentration of 1.0 mg/mL.

  • Acid Stress Induction: In a glass vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M HCl (yielding a final concentration of 0.1 M HCl). Seal the vial and incubate at 25 °C.

  • Base Stress Induction: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of 0.2 M NaOH. Seal and incubate at 25 °C.

  • Quenching (Critical Step): At predefined time points (e.g., 1h, 4h, 8h), extract a 100 µL aliquot. Immediately neutralize the acid-stressed sample with 100 µL of 0.1 M NaOH, and the base-stressed sample with 100 µL of 0.1 M HCl. Causality: Quenching halts the degradation kinetics instantly, ensuring your LC-MS snapshot is highly accurate.

  • LC-MS Analysis: Inject the quenched samples onto a Reversed-Phase C18 column. Monitor the disappearance of the parent mass (m/z ~224 for the unprotonated core) and the emergence of ring-opened adducts.

References

  • Bi-Catalyzed [3 + 2] Cycloaddition of C2-Spirocyclopropyl-indolin-3-ones with Carbonyls Source: ACS Publications URL: [Link]

  • Bi-Catalyzed 1,2-Reactivity of Spirocyclopropyl Oxindoles with Dithianediol Source: ACS Publications URL: [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation Source: RSC Advances URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4'-Bromospiro[cyclopropane-1,3'-indoline]

Welcome to the Process Chemistry & Scale-Up Support Center. The 4'-bromospiro[cyclopropane-1,3'-indoline] scaffold is a privileged pharmacophore frequently utilized in the development of novel anticancer agents and Notum...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. The 4'-bromospiro[cyclopropane-1,3'-indoline] scaffold is a privileged pharmacophore frequently utilized in the development of novel anticancer agents and Notum inhibitors[1]. However, transitioning this complex spirocyclic core from milligram-scale discovery chemistry to kilogram-scale process chemistry introduces severe challenges regarding regioselectivity, thermodynamic stereocontrol, and the handling of highly energetic intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a safe, high-yielding, and diastereoselective scale-up.

Mechanistic Workflow & Pathway Visualization

To successfully scale this molecule, the synthetic route must be designed to avoid late-stage regioselectivity issues and hazardous reagents. The optimal scalable pathway relies on early-stage halogenation followed by a metal-free [1+2] annulation and chemoselective reduction.

Synthesis SM 4-Bromo-1H-indole-2,3-dione (Starting Material) Knoevenagel Knoevenagel Condensation (Malononitrile / Base) SM->Knoevenagel Methylene 3-Methyleneindolin-2-one Intermediate Knoevenagel->Methylene Cyclo Metal-Free Cyclopropanation (Tosylhydrazone Salt) Methylene->Cyclo [1+2] Annulation SpiroOx 4'-Bromospiro[cyclopropane- 1,3'-indolin]-2'-one Cyclo->SpiroOx High d.r. Reduction Amide Reduction (BH3-THF or Red-Al) SpiroOx->Reduction Product 4'-Bromospiro[cyclopropane- 1,3'-indoline] Reduction->Product >85% Yield

Figure 1: Scalable synthetic workflow for 4'-Bromospiro[cyclopropane-1,3'-indoline].

Troubleshooting Guides & FAQs

Q1: Why are we seeing poor regioselectivity when brominating the spiro[cyclopropane-1,3'-indoline] core directly at scale?

Causality & Solution: Direct late-stage bromination of the indoline core typically occurs at the 5- or 7-positions. This is driven by the strong ortho/para-directing effect of the indoline nitrogen. The 4'-position is both sterically hindered by the adjacent spiro-cyclopropane ring and electronically less favored. Attempting to force bromination at the 4'-position leads to complex mixtures of polybrominated and regioisomeric products that are nearly impossible to separate via crystallization at scale. The Fix: You must install the bromine atom before constructing the spirocyclic core. Start your synthesis with commercially available 4-bromoisatin or 4-bromooxindole. This pre-functionalization strategy locks the regiochemistry early, eliminating late-stage separation bottlenecks [2].

Q2: Our 500g scale cyclopropanation using diazo compounds resulted in a thermal runaway. What is the safest scalable alternative?

Causality & Solution: Traditional cyclopropanation relies on diazo compounds (like diazomethane or ethyl diazoacetate), which are highly energetic and pose severe explosion risks at scale. Furthermore, the transition-metal catalysts (e.g., Rhodium or Palladium) required for diazo decomposition can lead to trace heavy-metal contamination in the final API. The Fix: Transition to a metal-free cyclopropanation using tosylhydrazone salts [3]. Under basic conditions and moderate heating, tosylhydrazones generate diazo intermediates in situ at a controlled, steady-state concentration. This prevents the dangerous accumulation of energetic species while maintaining high diastereoselectivity.

Mechanism Tosyl Tosylhydrazone Salt Diazo In situ Diazo Intermediate (Steady-State) Tosyl->Diazo Base Base Base (K2CO3) Heat (80°C) Base->Diazo Pyrazoline Spiro-pyrazoline Intermediate Diazo->Pyrazoline + Alkene Alkene 3-Methyleneindolin-2-one Alkene->Pyrazoline N2 - N2 Gas Evolution Pyrazoline->N2 Product Spiro[cyclopropane- 1,3'-indolin]-2'-one Pyrazoline->Product Denitrogenation

Figure 2: Mechanism of metal-free cyclopropanation via in situ diazo generation.

Q3: During the reduction of the spiro-oxindole to the spiro-indoline, we observe ring-opening of the cyclopropane and debromination. How do we prevent this?

Causality & Solution: The use of harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures causes hydrodehalogenation of the 4'-bromo substituent and reductive cleavage of the highly strained cyclopropane ring due to aggressive hydride transfer mechanisms. The Fix: Switch to Borane-Tetrahydrofuran (BH₃·THF) complex . Borane selectively reduces the amide carbonyl to the amine via a stable boron-nitrogen intermediate. Because it operates through a concerted mechanism rather than single-electron transfer, it preserves both the aryl halide and the strained spirocyclic ring system.

Q4: We are losing diastereomeric ratio (d.r.) during the scale-up of the cyclopropanation sequence. Why?

Causality & Solution: In small-scale batch reactions, rapid heat dissipation traps the kinetic diastereomer. At scale, poor heat transfer and prolonged reaction times allow equilibration to the thermodynamic mixture. Additionally, excessive base concentrations can cause epimerization at the spirocenter. The Fix: Implement strict thermal control. Keep the reaction temperature strictly at 80 °C during the tosylhydrazone decomposition, but cool rapidly to 20 °C once complete. Use a milder base (e.g., K₂CO₃ instead of NaOH) to prevent base-catalyzed epimerization of the product.

Quantitative Data: Cyclopropanation Methods at Scale

The following table summarizes the performance of various cyclopropanation strategies when scaled beyond 100 grams. The tosylhydrazone method provides the best balance of safety, yield, and stereocontrol.

Synthesis MethodReagents RequiredSafety Risk ProfileYield (100g Scale)Diastereomeric Ratio (d.r.)Scalability Rating
Traditional Diazo Ethyl diazoacetate, Rh₂(OAc)₄High (Explosive, Exothermic)65%85:15Poor
Corey-Chaykovsky Sulfonium ylide, NaHModerate (H₂ gas evolution)78%90:10Moderate
Tosylhydrazone Salt Tosylhydrazone, K₂CO₃, HeatLow (In situ diazo generation)88%>95:5Excellent

Standard Operating Procedures (SOPs)

These self-validating protocols incorporate in-process controls to ensure reproducibility and safety during scale-up.

Protocol A: Metal-Free Cyclopropanation to 4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
  • Preparation: Charge a 5L jacketed reactor with 4-bromo-3-methyleneindolin-2-one (100 g, 0.42 mol), the selected tosylhydrazone salt (1.2 equiv), and anhydrous 1,4-dioxane (1.5 L).

  • Base Addition: Begin agitation at 250 RPM. Add K₂CO₃ (2.0 equiv) in three equal portions over 30 minutes to control the initial exotherm.

  • Thermal Activation: Heat the suspension to an internal temperature of 80 °C. Note: The in situ generation of the diazo intermediate will occur slowly, maintaining a safe steady-state concentration. Nitrogen gas evolution will be observed.

  • In-Process Control (IPC): Monitor the reaction by HPLC. Upon complete consumption of the starting material (approx. 12 hours), immediately cool the reactor to 20 °C to prevent thermodynamic epimerization.

  • Workup: Quench the reaction with deionized water (1.5 L) and extract with Ethyl Acetate (3 x 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via recrystallization from Ethanol/Water (80:20) to afford the pure diastereomer (>95:5 d.r.).

Protocol B: Chemoselective Reduction to 4'-Bromospiro[cyclopropane-1,3'-indoline]
  • Preparation: Under an inert N₂ atmosphere, charge a 3L reactor with 4'-bromospiro[cyclopropane-1,3'-indolin]-2'-one (80 g) and anhydrous THF (800 mL).

  • Cryogenic Control: Cool the mixture to 0 °C using a chiller unit.

  • Borane Addition: Dropwise add 1.0 M BH₃·THF complex (3.0 equiv) over 2 hours. Critical: Maintain the internal temperature strictly below 5 °C during addition to prevent thermal ring-opening of the cyclopropane.

  • Reduction: After addition is complete, gradually warm the reactor to 25 °C and stir for 16 hours.

  • Quench: Carefully quench the excess borane by the slow addition of Methanol (100 mL) at 0 °C. (Caution: Vigorous H₂ gas evolution will occur. Ensure adequate reactor venting).

  • Complex Cleavage: Add 1M HCl (200 mL) and heat to reflux for 1 hour to break the stable boron-amine complex.

  • Isolation: Cool to room temperature, basify with 2M NaOH to pH 10, and extract with MTBE (3 x 500 mL). Concentrate and crystallize to yield the target 4'-bromospiro[cyclopropane-1,3'-indoline].

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity.ResearchGate (2025).
  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.PubMed / Bioorganic & Medicinal Chemistry Letters (2015).
  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts.RSC Advances (2014).
Troubleshooting

Module 2: Knowledge Base &amp; FAQs (Mechanistic Troubleshooting)

[label="Retro-Mannich\nIsomerization Logical workflow for diagnosing and resolving spiro-oxindole synthesis impurities. Q1: During the Cu(I)-catalyzed [3+2] asymmetric cycloaddition for spiro-pyrrolidine oxindoles, I am...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Retro-Mannich\nIsomerization

Logical workflow for diagnosing and resolving spiro-oxindole synthesis impurities.

Q1: During the Cu(I)-catalyzed [3+2] asymmetric cycloaddition for spiro-pyrrolidine oxindoles, I am observing significant levels of endo-diastereomeric impurities. How can I suppress this? A1: The formation of the spiro-pyrrolidine core is kinetically driven. While a Cu(I)/(R)-BINAP catalyst system effectively lowers the activation energy for the exo transition state, the extreme steric congestion of forming four contiguous stereocenters often leads to kinetic trapping of the endo adduct (typically yielding a 10:1 to 91:9 exo:endo ratio)[1][2]. The Causality & Fix: Do not rely solely on kinetic control. Instead, implement a thermodynamically driven retro-Mannich/Mannich isomerization . By subjecting the crude cycloaddition mixture to aqueous sodium hydroxide, the pyrrolidine ring reversibly opens and closes. This allows the kinetically trapped system to equilibrate to the most thermodynamically stable exo configuration[1]. This telescoped approach effectively purges the endo impurity to <0.10% area HPLC without requiring costly chiral chromatography[1].

Q2: My azomethine ylide 1,3-dipolar cycloadditions are yielding a mixture of regioisomers. What causes this, and how can I control the regioselectivity? A2: Regiochemical leakage occurs when the dipole (isatin-derived azomethine ylide) and the dipolarophile (e.g., benzylideneacetone or 1,4-enedione derivatives) lack sufficient electronic or steric bias to dictate a single alignment during the concerted cycloaddition[3][4]. The Causality & Fix: The regioselectivity is heavily dependent on the hydrogen-bonding network at the transition state. You can actively tune this network using specific additives. For instance, the addition of water stabilizes a specific transition state dipole, enhancing the primary regioselectivity[3]. Conversely, adding a Brønsted acid like 4-nitrobenzoic acid can completely reverse the regioselectivity by protonating intermediate species and altering the HOMO-LUMO interactions, allowing you to switch between spiro-oxindole substitution patterns on demand[3].

Q3: How should I manage the risk of Genotoxic Impurities (GTIs) and residual metal catalysts in the final spiro-oxindole API? A3: GTIs, such as unreacted electrophiles (e.g., alkylating agents or Michael acceptors used as dipolarophiles), pose severe carcinogenic risks and must be controlled below the Threshold of Toxicological Concern (TTC)[5]. The Causality & Fix: Because many low-molecular-weight GTIs are volatile, they can be systematically purged via solvent exchange or distillation during the workup[5]. For non-volatile GTIs and heavy metal residues (like Cu or Ag from the cycloaddition step), targeted crystallization is the most robust self-validating purge strategy. For example, isolating the spiro-oxindole as a specific solvate (e.g., an acetonitrile solvate) selectively excludes both organic impurities and metal complexes from the crystal lattice, reliably dropping impurities below the 0.10% threshold[1].

Module 3: Quantitative Impurity Benchmarking

Use the following data matrix to establish your In-Process Controls (IPCs) and final API release specifications.

Impurity ClassRoot Cause (Mechanistic Origin)Detection & IPC MethodResolution / Purge StrategyTarget Acceptance Criterion
Diastereomers (endo-adducts)Kinetic trapping during sterically congested [3+2] cycloaddition[1].Chiral HPLCBase-mediated retro-Mannich/Mannich thermodynamic isomerization[1].< 0.10% area
Regioisomers Unbiased dipole-dipolarophile alignment in transition state[3].2D-NMR / LC-MSTransition state H-bond tuning via additives (H₂O, 4-nitrobenzoic acid)[3].< 0.50% area
Genotoxic Impurities (GTIs) Unreacted electrophiles (e.g., Michael acceptors, alkylating agents)[5].GC-MS / LC-MSVolatile purge via solvent exchange/distillation; risk assessment (TTC)[5].< TTC (e.g., 1.5 µ g/day )
Metal Residues Cu(I) or Ag catalyst carryover from asymmetric cycloaddition[1].ICP-MSTargeted solvate crystallization (e.g., acetonitrile solvate)[1].< 10 ppm

Module 4: Standard Operating Procedure (SOP) Vault

Protocol: Telescoped Asymmetric [3+2] Cycloaddition & Isomerization (Idasanutlin Core) Principle: This self-validating protocol utilizes kinetic asymmetric catalysis followed by thermodynamic equilibration to ensure absolute diastereomeric purity, establishing the primary control of the impurity profile[1][2].

  • Step 1: Catalyst Pre-activation. In a dry glass-lined reactor under an inert atmosphere, charge Cu(OAc)₂ and (R)-BINAP. Stir in methanol to form the active chiral Cu(I) complex. Causality: The bidentate BINAP ligand creates a rigid chiral pocket that sterically biases the incoming dipolarophile's trajectory.

  • Step 2: Azomethine Ylide Generation & Cycloaddition. Add the (E)-imine and (Z)-acrylonitrile derivatives to the reactor[2]. Maintain the reaction at ambient temperature until complete consumption of starting materials is confirmed by LC-MS. In-Process Control (IPC): Ensure starting material is < 1.0%. At this stage, expect an exo:endo diastereomeric ratio of approximately 10:1[1].

  • Step 3: Telescoped Retro-Mannich Isomerization. Without isolating the intermediate, charge the reactor with aqueous sodium hydroxide (NaOH)[1]. Heat the mixture gently to promote the reversible retro-Mannich ring-opening. Causality: The basic conditions deprotonate the acidic alpha-protons, allowing the kinetically trapped endo isomers to unfold and re-close into the sterically relaxed, thermodynamically favored exo configuration[1].

  • Step 4: Solvate Crystallization and Isolation. Neutralize the mixture and perform a solvent exchange to acetonitrile. Seed the reactor to initiate crystallization of the API as an acetonitrile solvate (Form IX)[1]. Validation: Filter and wash the crystals. Analyze via Chiral HPLC. The target specification is <0.10% for all stereoisomeric and genotoxic impurities[1]. Dry the solvate to yield the stable, non-solvated polymorph (Form III)[1][6].

Sources

Optimization

Technical Support Center: The Influence of Protecting Groups on Spirocyclopropanation Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for spirocyclopropanation reactions. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for spirocyclopropanation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of spirocyclic frameworks. Here, we move beyond simple protocols to explore the nuanced and often pivotal role that protecting groups play in determining the success, yield, and stereochemical outcome of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection and function of protecting groups in the context of spirocyclopropanation.

Q1: What is the primary role of a protecting group in a spirocyclopropanation reaction?

A protecting group is a molecular "scaffold" temporarily installed to mask a reactive functional group.[1][2] In spirocyclopropanation, their role is multifaceted:

  • Preventing Side Reactions: The most fundamental role is to prevent reactive functional groups (e.g., alcohols, amines, carboxylic acids) from interfering with the highly reactive carbene or carbenoid species used for cyclopropanation.[3] For example, an unprotected amine, being nucleophilic, could react with the electrophilic carbene precursor instead of the intended alkene.[1]

  • Enhancing Stability: Protecting groups can prevent the degradation of sensitive starting materials or products under the reaction conditions.[4]

  • Modulating Reactivity: They can be used to electronically "tune" the substrate, making the alkene more or less reactive towards the cyclopropanating agent.

  • Directing Stereochemistry: Crucially, the choice of protecting group can profoundly influence the 3D outcome of the reaction, dictating which diastereomer is formed.[5][6]

Q2: How do I select the appropriate protecting group for my substrate and reaction?

Choosing the right protecting group is critical and depends on a careful analysis of your specific chemical system. The ideal protecting group should be:

  • Easy to install and remove: The protection and deprotection steps should be high-yielding and should not require harsh conditions that could damage the rest of the molecule.[2][3]

  • Orthogonal: In a multi-step synthesis, the protecting group must be removable without affecting other protecting groups present in the molecule.[1][7]

  • Stable to the reaction conditions: It must remain intact during the cyclopropanation step. For instance, acid-labile groups like acetals may not be suitable for reactions that generate acidic byproducts.[8]

  • Non-interfering: The group itself should not contain functionality that could lead to unexpected side reactions.

The following flowchart provides a general decision-making framework for protecting group selection in this context.

G start Start: Need to Protect a Group (e.g., -OH, -NH2) reagent_check What are the cyclopropanation conditions? start->reagent_check lewis_acid Lewis Acidic? (e.g., Simmons-Smith byproduct ZnI2) reagent_check->lewis_acid Acidic Byproducts? basic_cond Basic? (e.g., Dihalocyclopropanation with KOtBu) reagent_check->basic_cond Base Present? oxidative_cond Oxidative/Reductive? reagent_check->oxidative_cond Redox Active? select_silyl Consider Robust Groups: - Benzyl (Bn) - p-Methoxybenzyl (PMB) - Acetals/Ketals (if no acid) lewis_acid->select_silyl select_base_stable Consider Base-Stable Groups: - Silyl ethers (TBS, TIPS) - Benzyl (Bn) - Acetals/Ketals basic_cond->select_base_stable select_redox_stable Most ethers and esters are stable. Avoid PMB, Bn under hydrogenolysis. oxidative_cond->select_redox_stable stereo_q Is stereoselectivity a primary goal? select_silyl->stereo_q select_base_stable->stereo_q select_redox_stable->stereo_q directing_q Can a directing group be used? (e.g., free -OH in Simmons-Smith) stereo_q->directing_q Yes no_stereo Select for stability and electronic compatibility. stereo_q->no_stereo No steric_q Is steric hindrance needed to block a face of the alkene? directing_q->steric_q No use_directing Leave group unprotected or use a coordinating ether (e.g., MOM). directing_q->use_directing Yes use_bulky Select a bulky group: - TBDPS, TIPS - Trityl (Tr) steric_q->use_bulky Yes steric_q->no_stereo No final_choice Final Protecting Group Choice use_directing->final_choice use_bulky->final_choice no_stereo->final_choice

Caption: Decision tree for protecting group selection.

Q3: How do electron-donating vs. electron-withdrawing protecting groups affect the reaction?

The electronic nature of the protecting group, especially when attached to or near the reacting alkene, significantly alters the substrate's reactivity by influencing the electron density of the double bond.[9][10]

  • Electron-Donating Groups (EDGs): These groups (e.g., benzyl ethers, silyl ethers, alkyl groups) push electron density into the π-system.[11] This makes the alkene more nucleophilic and thus more reactive towards electrophilic carbenoids, often leading to faster reaction rates and higher yields.[12]

  • Electron-Withdrawing Groups (EWGs): These groups (e.g., acetyl, benzoyl, tosyl) pull electron density away from the π-system.[10] This deactivates the alkene, making it less nucleophilic and potentially slowing down or even inhibiting the cyclopropanation reaction.[12] In some cases, this deactivation is desirable to prevent side reactions at a more reactive double bond elsewhere in the molecule.

Protecting Group TypeExamplesEffect on AlkeneExpected Impact on Cyclopropanation Rate
Electron-Donating (EDG) -Bn, -PMB, -MOM, -TBS, -TIPSIncreases electron density (activates)Generally increases rate and yield
Electron-Withdrawing (EWG) -Ac, -Bz, -Ts, -Boc (on N)Decreases electron density (deactivates)Generally decreases rate; may require more reactive carbenoid or harsher conditions
Q4: Can a protecting group control the diastereoselectivity of my spirocyclopropanation?

Absolutely. This is one of the most powerful applications of protecting groups in modern synthesis. Control is typically achieved through two main mechanisms:

  • Steric Hindrance: A large, bulky protecting group can physically block one face of the molecule, forcing the cyclopropanating agent to attack from the less hindered side.[5] Silyl ethers like tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) are commonly used for this purpose.[13][14] A study by Ohira et al. demonstrated that bulky protecting groups like TBDPS and Trityl enforced facial selectivity in a Grignard reaction to yield a single diastereomer of a tertiary allylic alcohol, a key precursor for further transformations.[5]

  • Directing Group Effects: Certain functional groups, particularly hydroxyl (-OH) and some ethers, can coordinate to the metal center of the cyclopropanating reagent (e.g., the zinc in a Simmons-Smith reaction).[15] This coordination pre-organizes the transition state, delivering the carbene to the same face (syn-directing) as the directing group.[15][16] Protecting the hydroxyl with a non-coordinating bulky group like TBDPS can eliminate this effect, potentially allowing steric factors to dominate and reverse the selectivity.

Section 2: Troubleshooting Guides

This section provides a problem-and-solution framework for common issues encountered during spirocyclopropanation experiments where the protecting group may be the root cause.

Problem: Low or No Product Yield

Q: My spirocyclopropanation reaction is giving a low yield or only returning starting material. Could my protecting group be the problem?

Yes, this is a common issue. The protecting group can negatively impact yield through several mechanisms. Use the following guide to diagnose the problem.[4]

Potential Cause A: Protecting Group Instability

The protecting group may not be robust enough for the reaction conditions. For example, the Simmons-Smith reaction generates the Lewis acid zinc iodide (ZnI₂) as a byproduct, which can cleave acid-sensitive protecting groups like silyl ethers (especially TMS), acetals, or Boc groups.[17]

Troubleshooting Protocol:

  • Analyze the Crude Reaction Mixture: Use ¹H NMR or LC-MS to check for deprotected starting material or byproducts.

  • Run a Control Experiment: Subject your protected starting material to the reaction conditions without the carbene precursor (e.g., expose it to ZnI₂ in diethyl ether). If the protecting group is cleaved, it is not stable.

  • Solution: Switch to a more robust protecting group. For reactions generating Lewis acids, consider benzyl (Bn) or p-methoxybenzyl (PMB) ethers, which are stable to these conditions.

Cyclopropanation MethodCommon Reagents/ByproductsSensitive Protecting GroupsRobust Protecting Groups
Simmons-Smith CH₂I₂, Zn(Cu), Et₂Zn (ZnI₂ byproduct)TMS, TES, Boc, AcetalsBn, PMB, TBDPS, TIPS, Ac, Bz
Kulinkovich EtMgBr, Ti(OiPr)₄Esters, some amidesEthers, N-Boc (often tolerated)[18]
Dihalocyclopropanation CHBr₃, KOtBuBase-labile groups (Ac, Bz)Silyl ethers, Bn, PMB, Acetals
Potential Cause B: Electronic Deactivation

If your substrate contains an alkene conjugated to a system with a strong electron-withdrawing protecting group (e.g., an N-tosyl or N-acyl group on an indole), the double bond may be too electron-poor to react efficiently with the cyclopropanating agent.[10][19]

Troubleshooting Protocol:

  • Assess the Electronics: Evaluate if the protecting group is strongly deactivating the alkene through resonance or induction.

  • Increase Reagent Reactivity: Try a more electrophilic carbenoid, but be aware this can sometimes lead to other side reactions.[16]

  • Solution: Switch to a more electron-donating or electronically neutral protecting group. For an indole nitrogen, changing from a tosyl (Ts) group to a benzyl (Bn) or even a carbamate like Boc can significantly increase the nucleophilicity of an exocyclic double bond.

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield Observed check_sm Is starting material (SM) consumed? start->check_sm sm_consumed Yes, SM is consumed, but product yield is low. check_sm->sm_consumed Yes sm_not_consumed No, SM is largely unreacted. check_sm->sm_not_consumed No check_deprotection Check crude NMR/LCMS for deprotected SM. sm_consumed->check_deprotection check_electronics Is the alkene electronically deactivated by an EWG? sm_not_consumed->check_electronics deprotected Deprotection Observed check_deprotection->deprotected Yes not_deprotected No Deprotection check_deprotection->not_deprotected No change_pg_robust Action: Switch to a more robust PG (e.g., Bn, PMB). deprotected->change_pg_robust other_issues Consider other factors: reagent quality, temperature, solvent. not_deprotected->other_issues is_deactivated Yes, strong EWG present. check_electronics->is_deactivated Yes not_deactivated No, alkene is electron-rich or neutral. check_electronics->not_deactivated No change_pg_edg Action: Switch to an EDG or neutral PG (e.g., Bn, Boc). is_deactivated->change_pg_edg check_sterics Is the alkene sterically hindered by a bulky PG? not_deactivated->check_sterics is_hindered Yes, bulky PG is blocking the reaction site. check_sterics->is_hindered Yes not_hindered No significant steric hindrance. check_sterics->not_hindered No change_pg_small Action: Switch to a smaller PG (e.g., MOM, Ac). is_hindered->change_pg_small not_hindered->other_issues

Caption: Workflow for troubleshooting low-yield spirocyclopropanation.

Problem: Poor Diastereoselectivity

Q: My reaction produces a nearly 1:1 mixture of diastereomers. How can I use protecting groups to favor one outcome?

This is an ideal scenario to apply protecting group strategy. The goal is to create a significant energy difference between the two diastereomeric transition states.

Strategy A: Maximize Steric Bias

If there is a stereocenter near the alkene, a bulky protecting group on that center can effectively shield one face of the double bond.

Experimental Protocol: Diastereoselective Cyclopropanation via Steric Shielding This protocol is a general guideline for using a bulky silyl ether to control stereoselectivity.

  • Protection: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the allylic alcohol (1.0 equiv) in anhydrous DCM. Cool to 0 °C. Add an amine base (e.g., imidazole, 2.0 equiv) followed by the bulky silyl chloride (e.g., TBDPS-Cl, 1.2 equiv). Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).[4] Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain the TBDPS-protected alkene.

  • Cyclopropanation (Simmons-Smith): To a flame-dried flask under inert atmosphere, add zinc-copper couple (2.2 equiv). Add anhydrous diethyl ether, followed by diiodomethane (2.0 equiv). Stir the mixture to form the carbenoid. Add a solution of the TBDPS-protected alkene (1.0 equiv) in diethyl ether dropwise. Stir at room temperature or gentle reflux, monitoring by TLC/GC-MS.

  • Analysis: After workup, determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC analysis. The attack will have occurred on the face opposite to the bulky TBDPS group.

Strategy B: Exploit a Directing Group

For reactions like the Simmons-Smith, an unprotected hydroxyl group is a powerful directing group.[15] If your current substrate is protected, deprotection may unlock high selectivity. Conversely, if the directing group is giving the "wrong" diastereomer, protecting it with a bulky, non-coordinating group will shut down the directing effect and allow sterics to control the outcome.

Caption: Contrasting directing vs. steric effects on diastereoselectivity.

References

  • Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Simmons–Smith reaction. Wikipedia. Retrieved from [Link]

  • Wax Studios. (n.d.). Electron Withdrawing And Donating Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Ohira, S., et al. (2004). Preparative and stereoselective synthesis of the versatile intermediate for carbocyclic nucleosides: effects of the bulky protecting groups to enforce facial selectivity. The Journal of Organic Chemistry, 69(7), 2634–2636. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 120–133. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Lindsay, V. N. G., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Organic Letters, 17(22), 5602–5605. Retrieved from [Link]

  • Aromatic Ring Detector. (n.d.). EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Kulinkovich reaction. Wikipedia. Retrieved from [Link]

  • Cha, J. K. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 268-283. Retrieved from [Link]

  • Alcarazo, M., et al. (2018). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry – A European Journal, 24(58), 15498-15502. Retrieved from [Link]

  • Aggarwal, V. K., et al. (1999). Unexpected effect of protecting group and solvent on the stereoselectivity of m-CPBA, epoxidation of diprotected cis-4,5-dihydroxycyclohexenes. Tetrahedron Letters, 40(2), 277-280. Retrieved from [Link]

  • Bull, J. A., et al. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(4), 1433–1443. Retrieved from [Link]

  • Wang, D., et al. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules, 22(2), 328. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • Geng, H., et al. (2019). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry, 17(15), 3785-3793. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchner ring expansion. Wikipedia. Retrieved from [Link]

  • Carreira, E. M., et al. (2019). Stereocontrolled [3+2] Cycloaddition of Donor–Acceptor Cyclopropanes to Iminooxindoles: Access to Spiro[oxindole-3,2′-pyrrolidines]. The Journal of Organic Chemistry, 84(5), 2833–2846. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Kocienski, P. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Spirocyclopropanes by [2+1] Annulation of α,β‐Unsaturated Carbonyl Compounds with Nitroacetates. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2003). Viscosity-dependent diastereoselectivity and product selectivity in the photodenitrogenation of a spirocyclopropane-substituted, DBH-type azoalkane. The Journal of Organic Chemistry, 68(12), 4975–4979. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Retrieved from [Link]

  • Wang, Y., et al. (2019). Stereoselective Sequential Spirocyclopropanation/Cloke-Wilson Rearrangement Reactions for Synthesis of trans-β,γ-Disubstituted γ-Butyrolactones Using Alkylidene Meldrum's Acid and Benzyl Halides. The Journal of Organic Chemistry, 84(16), 10243–10252. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Preparation and Chemical Transformations of Spirocyclopropane‐Annelated Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(10), 3513-3529. Retrieved from [Link]

  • Organic Chemistry Portal. (2005, May 30). Protection of N- and O-Functional Groups. Retrieved from [Link]

  • Wang, D., et al. (2017). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Molecules, 22(2), 328. Retrieved from [Link]

  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay. Retrieved from [Link]

  • Pásztor, D., et al. (2020). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 25(17), 3925. Retrieved from [Link]

  • ResearchGate. (2024, August 13). Intramolecular Buchner Reaction: Experimental and Theoretical Comparison of the Effect of the Carbene Substituent on the Chemoselectivity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2012, June 5). Electron-donating & -withdrawing Groups [Video]. YouTube. Retrieved from [Link]

  • Maguire, A. R., et al. (2021). 3-Component reactions for accessing heterocycle-rich topologies: trapping of pyrrole-stabilized carbenes via net bimolecular C–H or N–H insertion. Beilstein Journal of Organic Chemistry, 17, 2392–2401. Retrieved from [Link]

  • Demchenko, A. V., et al. (2013). Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method. Journal of the American Chemical Society, 135(49), 18468–18476. Retrieved from [Link]

  • Mayr, H., et al. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes. Chemistry – A European Journal, 27(59), 15928-15938. Retrieved from [Link]

  • de Meijere, A., et al. (2004). The Chemistry of Highly Strained Oligospirocyclopropane Systems. Chemical Reviews, 104(5), 2509–2562. Retrieved from [Link]

  • ChemSimplified. (2023, January 5). Electron-donating and Electron-withdrawing Groups [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

solvent effects on the stereoselectivity of cyclopropanation

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers, scientists, and drug development professionals troubleshoot and optimize the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers, scientists, and drug development professionals troubleshoot and optimize the stereoselectivity of cyclopropanation reactions.

Solvent selection is not merely a matter of solubility; it is a critical thermodynamic and kinetic lever. Solvents dictate transition-state geometries, modulate catalyst flexibility, and govern the electrophilicity of carbenoid intermediates. This guide provides mechanistic FAQs, quantitative troubleshooting data, and self-validating experimental protocols to ensure your cyclopropanation workflows are robust and reproducible.

Diagnostic Workflow: Resolving Stereoselectivity Failures

Before diving into specific solvent parameters, use the diagnostic logic tree below to isolate the root cause of poor enantiomeric excess (ee) or diastereomeric ratio (dr) in your cyclopropanation reactions.

G Start Issue: Low Stereoselectivity (ee/dr) in Cyclopropanation Method Determine Carbene Generation Method Start->Method Zn Zinc-Mediated (Simmons-Smith) Method->Zn TM Transition-Metal Catalyzed (Rh, Ru, Co) Method->TM BasicSolv Is the solvent highly Lewis basic? (e.g., THF) Zn->BasicSolv FlexCat Is the chiral catalyst structurally flexible? TM->FlexCat ChangeZn Switch to non-coordinating solvent (DCM/DCE) or Furukawa (Et2Zn) BasicSolv->ChangeZn Yes HFIP Use H-bonding solvent (HFIP) to modulate catalyst pocket FlexCat->HFIP Yes (e.g., Rh2(TCPTAD)4) Dielectric Tune dielectric constant (e.g., Pentane vs DCM) FlexCat->Dielectric No (Rigid C4-symmetric)

Troubleshooting workflow for solvent-induced stereoselectivity issues in cyclopropanation.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does changing the solvent from dichloromethane (DCM) to pentane drastically improve the enantioselectivity of my dirhodium-catalyzed reaction?

A: The causality lies in the dielectric constant ( ϵr​ ) of the solvent. In dirhodium-catalyzed decomposition of diazo compounds, the transition state for the carbene transfer is highly sensitive to the surrounding electrostatic environment. Solvents with lower dielectric constants (like pentane, ϵr​=1.84 ) tighten the transition state, forcing the incoming alkene to interact more intimately with the chiral ligand wall of the catalyst. Conversely, more polar solvents like DCM ( ϵr​=9.08 ) stabilize an earlier, looser transition state, which degrades stereocontrol. This phenomenon has been rigorously validated; for instance, switching from DCM to pentane increases the ee of cyclopropanation using Rh2​(TBSP)4​ from 74% to 90%[1].

Q2: I am using a flexible dirhodium catalyst ( Rh2​(NTTL)4​ ), but my ee is below 40%. How can the solvent fix this?

A: You need to induce structural rigidity via hydrogen bonding. Standard non-coordinating solvents like DCM leave C4-symmetric bowl-shaped catalysts like Rh2​(NTTL)4​ too flexible, leading to multiple competing transition states and poor asymmetric induction (often ~36% ee)[2]. By switching the solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) , the strong hydrogen-bonding network of the solvent interacts with the catalyst's ligands. This distorts and locks the bowl-shaped catalyst into a more rigid, highly selective conformation, boosting the ee to 90%[2].

Q3: My Simmons-Smith cyclopropanation is sluggish and yields a 1:1 mixture of diastereomers. I am using THF as the solvent. What is going wrong?

A: The basicity of your solvent is poisoning the electrophilic zinc carbenoid. The Simmons-Smith reaction proceeds via a concerted "butterfly-type" transition state[3]. The rate of this reaction decreases exponentially as the Lewis basicity of the solvent increases, because basic solvents (like THF) over-coordinate to the zinc center, dampening its electrophilicity and disrupting the highly ordered transition state required for stereocontrol[4]. Solution: Switch to a non-basic, non-coordinating solvent like DCM or 1,2-dichloroethane (DCE). If your alkene is particularly unreactive, use the Furukawa modification (diethylzinc and CH2​I2​ ) in a non-complexing solvent to maximize the electrophilicity of the reagent[3].

Quantitative Data: Solvent Effects on Stereoselectivity

To assist in your experimental design, the following tables summarize the quantitative impact of solvent properties on specific cyclopropanation systems.

Table 1: Influence of Solvent Properties on Dirhodium-Catalyzed Enantioselectivity
Catalyst SystemSolventKey Solvent PropertyEnantiomeric Excess (ee %)Source
Rh2​(NTTL)4​ DCMNon-coordinating, moderate ϵr​ 36%[2]
Rh2​(NTTL)4​ HFIPStrong H-bonding, low nucleophilicity90%[2]
Rh2​(TCPTAD)4​ DCMNon-coordinating, moderate ϵr​ ~40% (Major Enantiomer A)[2]
Rh2​(TCPTAD)4​ HFIPStrong H-bonding~85% (Enantioinversion to B)[2]
Rh2​(TBSP)4​ DCMHigher dielectric ( ϵr​=9.08 )74%[1]
Rh2​(TBSP)4​ PentaneLower dielectric ( ϵr​=1.84 )90%[1]
Table 2: Simmons-Smith Solvent Selection Matrix
Reagent SystemPreferred SolventsStereochemical Impact & Mechanistic Rationale
Zn−Cu / CH2​I2​ Diethyl etherHigh syn-selectivity for allylic alcohols. Ether oxygen weakly coordinates Zn, stabilizing the carbenoid without over-attenuating electrophilicity[3].
Et2​Zn / CH2​I2​ (Furukawa) DCM, DCE, TolueneSuperior for non-coordinating alkenes. Non-complexing solvents maximize the electrophilicity of the zinc carbenoid, preserving the stereospecific syn-addition[3].
Any Zn carbenoid THF, AminesPoor yield/selectivity. Strong Lewis bases over-coordinate Zn, completely inhibiting the concerted transition state[4].

Self-Validating Experimental Methodologies

The following protocols are engineered to be self-validating. By incorporating in-line analytical checks, you can verify the success of each mechanistic step before proceeding, minimizing wasted time and reagents.

Protocol A: Dirhodium-Catalyzed Enantioselective Cyclopropanation in HFIP

Objective: Maximize enantioselectivity of aryldiazoacetates using H-bonding solvent modulation.

  • System Preparation & Purging:

    • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

    • Causality: Dirhodium carbenes are highly electrophilic and will readily insert into trace water (forming O-H insertion byproducts) if the system is not strictly anhydrous.

  • Reagent Loading:

    • Add the alkene substrate (1.0 equiv, typically 0.5 mmol) and the chiral catalyst (e.g., Rh2​(NTTL)4​ , 0.01 mol%).

    • Add 2.0 mL of anhydrous HFIP. Stir at room temperature for 5 minutes to allow the solvent to establish a hydrogen-bonding network with the catalyst ligands[2].

  • Diazo Addition (The Critical Step):

    • Dissolve the aryldiazoacetate (1.2 equiv) in 1.0 mL of HFIP.

    • Using a syringe pump, add the diazo solution dropwise over 2 hours.

    • Self-Validation Check: Observe the reaction via ReactIR. Monitor the disappearance of the distinctive diazo stretch at ~2103 cm⁻¹[5]. If the peak accumulates, pause the addition; your catalyst may be poisoned or the temperature is too low. Slow addition ensures the local concentration of diazo remains low, preventing off-target diazo dimerization (yielding maleates/fumarates).

  • Quench and Analysis:

    • Once the ReactIR signal at 2103 cm⁻¹ remains flat, concentrate the mixture in vacuo.

    • Purify via silica gel flash chromatography.

    • Determine the enantiomeric excess via Chiral HPLC against racemic standards.

Protocol B: Furukawa Modified Simmons-Smith Cyclopropanation

Objective: Diastereoselective cyclopropanation of unactivated alkenes using non-coordinating solvents.

  • Carbenoid Generation:

    • In an oven-dried flask under Argon, dissolve the alkene (1.0 equiv) in anhydrous DCM (0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Causality: DCM is chosen over ether because its non-complexing nature ensures the Et2​Zn -derived carbenoid retains maximum electrophilicity for unactivated alkenes[3].

  • Zinc Addition:

    • Slowly add Et2​Zn (1.0 M in hexanes, 2.0 equiv) via syringe.

  • Diiodomethane Activation:

    • Add CH2​I2​ (2.0 equiv) dropwise.

    • Self-Validation Check: A white precipitate ( ZnI2​ ) should begin to form as the active zinc carbenoid ( ICH2​ZnEt ) is generated and subsequently reacts. If the solution remains perfectly clear after 30 minutes, the carbenoid is not forming (check reagent degradation).

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor via TLC (stain with KMnO4​ ) until the starting alkene is consumed.

  • Workup:

    • Quench carefully with saturated aqueous NH4​Cl (Caution: exothermic ethane gas evolution from unreacted Et2​Zn ).

    • Extract with DCM, dry over MgSO4​ , and concentrate. The reaction is stereospecific, preserving the E/Z geometry of the starting alkene[3].

References

  • Supercritical and Liquid Solvent Effects on the Enantioselectivity of Asymmetric Cyclopropanation with Tetrakis[1-[(4-tert-butylphenyl)- sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs - PMC Source: nih.gov URL:[Link]

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. - NSF PAR Source: nsf.gov URL:[Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews Source: acs.org URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Synthesis of Polysubstituted Spirocyclopropyl Oxindoles

Welcome to the Advanced Technical Support Center. Constructing the highly strained (~27 kcal/mol) cyclopropane ring at the C3 position of the oxindole core requires precise stereoelectronic control[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Constructing the highly strained (~27 kcal/mol) cyclopropane ring at the C3 position of the oxindole core requires precise stereoelectronic control[1]. Because these privileged scaffolds are critical in the development of antiviral, anticancer, and CNS-active agents, this guide is designed to help researchers and drug development professionals troubleshoot complex cyclopropanation workflows.

Below, you will find mechanistic insights, self-validating protocols, and solutions to common synthetic bottlenecks such as poor diastereoselectivity (dr), low yields, and catalyst deactivation.

Section 1: Mechanistic Workflow & Causality

The most robust method for constructing these architectures is the Michael-Initiated Ring Closure (MIRC) or transition-metal/rare-earth-metal catalyzed cyclopropanation. Understanding the causality of the ring-closing step—specifically how the intermediate enolate or zwitterion is stabilized—is essential for diagnosing failed reactions.

MIRC_Pathway Start 3-Alkylideneoxindole (Electron-deficient Alkene) Michael Michael Addition (C-C Bond Formation) Start->Michael Nuc Nucleophile / Ylide (e.g., Pyridinium Salt) Nuc->Michael Intermediate Zwitterionic / Enolate Intermediate (Stereocenter Setup) Michael->Intermediate Alkylation Intramolecular Alkylation (Ring Closure) Intermediate->Alkylation Leaving Group Departure Product Polysubstituted Spirocyclopropyl Oxindole Alkylation->Product High Strain Energy Overcome

Workflow of Michael-Initiated Ring Closure (MIRC) for spirocyclopropyl oxindoles.

Section 2: Troubleshooting Guides & FAQs

Q1: I am observing poor diastereoselectivity (dr) during the multicomponent synthesis of disubstituted spirocyclopropyl oxindoles from isatins. How can I improve the trans/cis ratio? Root Cause : Poor stereocontrol often stems from a highly flexible transition state during the initial Horner-Wadsworth-Emmons (HWE) olefination or the subsequent Michael addition. If the intermediate enolate can freely rotate before the intramolecular ring closure, multiple diastereomers will form[2]. Solution : Implement a templating Lewis acid that features high oxophilicity and specific coordinating capabilities[3]. Rare-Earth Metal (REM) salts, particularly 3, are highly effective[1]. Sc(OTf)3 coordinates both the oxindole carbonyl and the incoming ylide/nucleophile, locking them into a rigid octahedral transition state[2]. This energetically favors the formation of a single main diastereoisomer (up to 94:6 dr)[3]. Self-Validation: Run a parallel microscale reaction with and without 10 mol% Sc(OTf)3. Analyze the crude mixture via 1H NMR; the distinct shift of the highly strained cyclopropyl protons will definitively confirm the stabilization of the trans isomer.

Q2: My cyclopropanation fails or gives very low yields when using highly electron-deficient alkenes (e.g., isatin-derived alkenes with strong withdrawing groups). Transition metal carbenoids aren't working. What is the alternative? Root Cause : Transition-metal-catalyzed cyclopropanation with diazo oxindoles is highly efficient for electron-rich or neutral olefins but struggles with electron-deficient substrates due to mismatched electronics[4]. Solution : Switch to a non-metal, 4 utilizing hexamethylphosphorous triamide (P(NMe2)3)[5]. When reacted with α-keto esters or amides, P(NMe2)3 acts as a nucleophilic trigger, generating an active intermediate that smoothly undergoes[2+1] annulation with electron-deficient isatin-derived alkenes[5]. Self-Validation: Monitor the disappearance of the deep color of the α-keto ester/isatin mixture. The reaction is self-indicating; as the P(NMe2)3 is consumed and the spirocycle forms, the solution typically lightens, confirming the consumption of the conjugated starting materials.

Q3: In my organocatalytic vinylogous MIRC reaction, the enantiomeric excess (ee) is stalling at ~60%. How do I optimize the chiral environment? Root Cause : In 6 (e.g., using 4-nitroisoxazoles and isatylidene malonates), the extended distance between the nucleophilic site and the chiral catalyst's hydrogen-bonding network can lead to loose transition states[6]. Solution : Ensure you are using a bifunctional catalyst with both a rigid hydrogen-bond donor and a tertiary amine acceptor (e.g., a cinchonidine-derived bifunctional urea catalyst)[6]. Furthermore, the N-protecting group on the isatin core is critical. If you are using N-H or N-Me, switch to a bulky electron-withdrawing group like N-Boc. The N-Boc group restricts the rotation of the oxindole core and participates in secondary steric interactions with the catalyst, pushing the ee >90%[6].

Troubleshooting_Logic Issue Issue: Low Yield or Poor Selectivity CheckElec Are substrates highly electron-deficient? Issue->CheckElec UsePNMe Use P(NMe2)3-Mediated Reductive Cyclopropanation CheckElec->UsePNMe Yes CheckMetal Is it a Multicomponent Isatin Reaction? CheckElec->CheckMetal No UseSc Add Sc(OTf)3 for Rigid Transition State CheckMetal->UseSc Yes CheckOrg Is it an Asymmetric Organocatalytic MIRC? CheckMetal->CheckOrg No UseBoc Switch to N-Boc Isatin & Bifunctional Urea Catalyst CheckOrg->UseBoc Yes

Decision matrix for troubleshooting spirocyclopropyl oxindole synthesis.

Section 3: Quantitative Data Comparison

To aid in selecting the optimal synthetic route, the following table summarizes the performance metrics of various catalytic systems used in the synthesis of polysubstituted spirocyclopropyl oxindoles.

Catalytic System / StrategyTypical ReagentsTarget SubstratesYield RangeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Key Advantage
Rare-Earth Metal (REM) Sc(OTf)3, Isatin, Phosphonate, Pyridinium saltUnactivated isatins, multicomponent75 - 92%Up to 94:6N/A (Racemic)High atom economy, one-pot multicomponent[3]
Reductive Cyclopropanation P(NMe2)3, α-keto estersElectron-deficient alkenes60 - 88%> 95:5N/A (Racemic)Overcomes poor reactivity of electron-deficient olefins[4]
Organocatalytic MIRC Cinchonidine-derived urea, N-Boc isatylidene4-nitroisoxazoles, malonates80 - 95%> 90:1085 - 98%Excellent asymmetric induction, metal-free[6]
Transition Metal Carbenoid Rh2(OAc)4 or Ru(II) complexes, DiazooxindolesElectron-rich olefins70 - 90%> 85:15Up to 99%Rapid access to 3,3'-cyclopropyl spirooxindoles[7]

Section 4: Standardized Experimental Protocol

Highly Diastereoselective Multicomponent Synthesis via Sc(OTf)3 This protocol outlines the self-validating, one-pot synthesis of disubstituted spirocyclopropyl oxindoles using a rare-earth metal template[1].

Materials Required:

  • N-methylisatin (1.0 equiv, 0.5 mmol)

  • Triethyl phosphonoacetate (1.2 equiv, 0.6 mmol)

  • 2-Bromoacetophenone (1.2 equiv, 0.6 mmol)

  • Pyridine (1.2 equiv, 0.6 mmol)

  • Potassium carbonate (K2CO3) (2.0 equiv, 1.0 mmol)

  • Scandium(III) triflate [Sc(OTf)3] (10 mol%, 0.05 mmol)

  • Solvent: Acetonitrile (MeCN), anhydrous (5.0 mL)

Step-by-Step Methodology:

  • Ylide Pre-formation (Self-Validating Step) : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone and pyridine in 2.0 mL of anhydrous MeCN. Stir at room temperature for 30 minutes. Validation: The formation of the pyridinium salt is confirmed by the appearance of a fine white precipitate[2].

  • Catalyst & Substrate Introduction : To the same flask, add N-methylisatin, triethyl phosphonoacetate, and Sc(OTf)3. Stir for 5 minutes to allow the Sc(OTf)3 to coordinate with the isatin carbonyls.

  • Base-Initiated Annulation : Add K2CO3 in one portion, followed by the remaining 3.0 mL of MeCN.

  • Reaction Monitoring : Heat the mixture to 60 °C. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The HWE olefination occurs first (generating the oxoindolinylidene intermediate), immediately followed by the Michael addition and ring closure[2]. The reaction is typically complete within 4–6 hours.

  • Quenching and Extraction : Cool the mixture to room temperature. Quench with saturated aqueous NH4Cl (10 mL) and extract with Ethyl Acetate (3 × 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure trans-spirocyclopropyl oxindole.

References

  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts . Organic Letters (ACS Publications). 3

  • Diastereoselective Synthesis of Functionalized Spirocyclopropyl Oxindoles via P(NMe2)3-Mediated Reductive Cyclopropanation . The Journal of Organic Chemistry (ACS Publications). 4

  • Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction . The Journal of Organic Chemistry (ACS Publications). 6

  • Stereoselective synthesis and applications of spirocyclic oxindoles . Organic Chemistry Frontiers (RSC Publishing). 7

Sources

Troubleshooting

Technical Support Center: Corey-Chaykovsky Reactions for Spirocyclopropane Synthesis

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Corey-Chaykovsky reaction to synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Corey-Chaykovsky reaction to synthesize spirocyclopropanes and wish to troubleshoot common issues, particularly the formation of undesired byproducts. As your dedicated scientific resource, this document provides in-depth, field-proven insights to help you optimize your reaction outcomes.

Introduction: The Challenge of Spirocyclopropanation

The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the construction of strained three-membered rings like epoxides, aziridines, and cyclopropanes from sulfur ylides.[1][2][3] When targeting spirocyclopropanes, the reaction typically employs an α,β-unsaturated ketone as the substrate. The desired transformation involves a Michael-initiated ring closure (a 1,4-conjugate addition) to yield the cyclopropane.[4] However, a competing pathway—direct 1,2-addition to the carbonyl group—often leads to the formation of a spiro-epoxide, a common and frustrating byproduct.

This guide will dissect the mechanistic nuances that govern this selectivity, providing you with the knowledge to steer your reaction toward the desired spirocyclopropane product with high fidelity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of spirocyclopropanes via the Corey-Chaykovsky reaction.

Q1: Why am I getting a spiro-epoxide as my major product instead of the spirocyclopropane?

Answer: This is the most frequent issue and it stems directly from the choice of sulfur ylide. The selectivity between cyclopropanation (1,4-addition) and epoxidation (1,2-addition) on α,β-unsaturated ketones is dictated by the stability and reactivity of the ylide.[1]

  • The Cause (Kinetic vs. Thermodynamic Control):

    • Dimethylsulfonium Methylide (Me₂S=CH₂, DMSM): This is a highly reactive, or "unstabilized," ylide. Its addition to the carbonyl group (1,2-addition) is kinetically favored and generally irreversible.[1] This rapid, irreversible step quickly funnels the reaction toward the formation of the epoxide.

    • Dimethylsulfoxonium Methylide (Me₂S(O)=CH₂, DMSOM or Corey's Ylide): This ylide is "stabilized" by the adjacent sulfoxide group.[1][2] Its initial additions (both 1,2- and 1,4-) are often reversible.[5] This reversibility allows the reaction to proceed through the more thermodynamically stable pathway, which is the 1,4-conjugate addition. The resulting enolate intermediate then undergoes an irreversible intramolecular ring closure to furnish the desired cyclopropane.[1][6]

  • The Solution: To favor spirocyclopropanation, you must use the stabilized ylide. Switch your ylide precursor from a trimethylsulfonium salt (e.g., Me₃SI) to a trimethylsulfoxonium salt (e.g., Me₃SOI).

Visualizing the Competing Pathways

G sub α,β-Unsaturated Ketone (Substrate for Spirocycle) add_1_2 1,2-Addition (Kinetic Pathway) sub->add_1_2 + Unstabilized Ylide (DMSM) (Fast, Irreversible) add_1_4 1,4-Addition (Thermodynamic Pathway) sub->add_1_4 + Stabilized Ylide (DMSOM) (Reversible, Thermodynamic) betaine_1_2 Betaine Intermediate add_1_2->betaine_1_2 Forms Betaine Intermediate enolate Enolate Intermediate add_1_4->enolate Forms Enolate Intermediate epoxide UNDESIRED Spiro-Epoxide betaine_1_2->epoxide Intramolecular SN2 (Ring Closure) cyclopropane DESIRED Spirocyclopropane enolate->cyclopropane Intramolecular SN2 (Ring Closure)

Caption: Competing 1,2- (epoxidation) vs. 1,4- (cyclopropanation) pathways.

Q2: My reaction is sluggish or gives a low yield, even with the correct sulfoxonium ylide. What factors should I investigate?

Answer: Low conversion or yield can be traced back to several experimental parameters beyond the ylide itself. The in situ generation of the ylide is a critical step that requires careful control.

  • Inefficient Ylide Generation: The ylide is formed by deprotonating the corresponding sulfoxonium salt with a strong base. Incomplete deprotonation is a primary cause of low yields.

    • Base & Solvent System: The classic and most reliable system is sodium hydride (NaH) in dimethyl sulfoxide (DMSO).[1] DMSO not only serves as a solvent but also aids in solvating the sodium cation, increasing the basicity of the hydride.

    • NaH Quality: Sodium hydride is often sold as a dispersion in mineral oil. Ensure you wash the NaH with a dry, inert solvent (like hexane) to remove the oil before use, or use a high-quality, oil-free NaH powder. The presence of oil can coat the NaH particles, preventing efficient reaction.

    • Temperature: Gentle heating (e.g., 50-70 °C) may be required to fully generate the ylide from the salt and NaH in DMSO, but be cautious as the ylide can decompose at excessively high temperatures.

  • Ylide Decomposition: While more stable than its sulfonium counterpart, the sulfoxonium ylide is not indefinitely stable, especially at elevated temperatures. It is best to generate the ylide and use it promptly.

  • Steric Hindrance: If your α,β-unsaturated ketone is highly substituted or sterically hindered, the reaction rate will be significantly slower. In such cases, you may need to increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Moisture: Ylides are potent bases and are readily quenched by protic sources like water. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: How can I control the diastereoselectivity of the cyclopropanation?

Answer: A significant advantage of the Corey-Chaykovsky cyclopropanation is its inherent diastereoselectivity. The reaction typically yields the trans cyclopropane, where the newly formed ring is on the opposite face relative to the substituent at the β-position of the original enone.[1][2]

  • Mechanism of Selectivity: This selectivity arises from the reversibility of the initial 1,4-addition and the ability of the resulting betaine/enolate intermediate to equilibrate. The intermediate will preferentially adopt the sterically least hindered conformation before the final, irreversible ring-closing step occurs. Rotation around the newly formed C-C bond allows the bulky groups to orient themselves anti-periplanar to each other, which leads to the trans product.[1]

  • Troubleshooting Poor Selectivity: If you are observing poor diastereoselectivity, it could indicate that the ring-closing step is occurring faster than conformational equilibration. This is rare under standard conditions but could be influenced by:

    • Highly Reactive Substrates: A particularly electrophilic substrate might accelerate the ring closure.

    • Solvent Effects: While less common, the solvent could influence the lifetime and conformational dynamics of the intermediate. Adhering to standard solvents like DMSO, THF, or DME is recommended.

Summary Table: Ylide Selection for Spirocycle Synthesis
FeatureDimethylsulfonium Methylide (DMSM) Dimethylsulfoxonium Methylide (DMSOM)
Precursor Salt Trimethylsulfonium Halide (e.g., Me₃SI)Trimethylsulfoxonium Halide (e.g., Me₃SOI)
Ylide Type Unstabilized, more reactiveStabilized, less reactive[2]
Primary Product with Enones Spiro-Epoxide (via 1,2-Addition)[6][7]Spirocyclopropane (via 1,4-Addition)[4][6]
Mechanistic Control Kinetic (Fast, Irreversible)[1]Thermodynamic (Reversible Addition)[1][5]
Typical Base/Solvent NaH/DMSO, n-BuLi/THFNaH/DMSO, t-BuOK/DMSO
Temperature Stability Lower stability, requires lower temperatures[8]Higher thermal stability

Optimized Experimental Protocol: Synthesis of a Spirocyclopropyl Ketone

This protocol describes a general procedure for the cyclopropanation of a cyclic α,β-unsaturated ketone (e.g., cyclohex-2-en-1-one) using dimethylsulfoxonium methylide.

Safety Note: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Dimethyl sulfoxide can penetrate the skin; wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Conduct the reaction in a well-ventilated fume hood under an inert atmosphere.

Reagents & Equipment:

  • Trimethylsulfoxonium iodide (Me₃SOI)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cyclic α,β-unsaturated ketone (e.g., cyclohex-2-en-1-one)

  • Anhydrous diethyl ether or MTBE (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl) and brine

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Inert gas (N₂ or Ar) inlet, thermometer, and septum

Step-by-Step Methodology

Part 1: Ylide Generation

  • Prepare the NaH: In the reaction flask under a positive pressure of inert gas, add sodium hydride (1.1 equivalents relative to the sulfoxonium salt). Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane wash each time using a cannula or syringe. Dry the washed NaH under a stream of inert gas.

  • Add Solvent and Salt: To the oil-free NaH, add anhydrous DMSO via syringe. Then, add the trimethylsulfoxonium iodide (1.1 equivalents relative to the ketone) portion-wise as a solid.

  • Formation of Ylide: Stir the resulting suspension at room temperature. You should observe the evolution of hydrogen gas (use a bubbler to monitor). After gas evolution ceases (approx. 45-60 minutes), gently warm the mixture to 50 °C for 15-20 minutes to ensure complete formation of the ylide. The mixture should become a homogenous, grayish solution.

  • Cooling: Cool the ylide solution back to room temperature.

Part 2: Cyclopropanation Reaction 5. Substrate Addition: Dissolve your α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the stirred ylide solution over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary. 6. Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS by quenching a small aliquot in water and extracting with ether. The reaction is typically complete within 1-3 hours. 7. Quenching: Once the starting material is consumed, cool the flask in an ice-water bath. Cautiously and slowly quench the reaction by the dropwise addition of cold water. 8. Workup: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or MTBE). Separate the layers. Extract the aqueous layer three times with ether. 9. Washing: Combine the organic extracts and wash them sequentially with water (twice) and then with saturated brine. 10. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure spirocyclopropyl ketone.

Troubleshooting Your Protocol: A Logic Flowchart

G start Reaction Complete. Analyze Crude Product. check_product Is the major product the desired spirocyclopropane? start->check_product is_epoxide Major byproduct is spiro-epoxide? check_product->is_epoxide No success Success! Proceed with purification. check_product->success Yes is_sm Low conversion? (Starting material remains) is_epoxide->is_sm No solution_ylide Incorrect Ylide Used. ACTION: Use Trimethylsulfoxonium Iodide (Me3SOI) as precursor. is_epoxide->solution_ylide Yes solution_conditions Inefficient Ylide Generation or Decomposition. ACTIONS: 1. Use oil-free NaH. 2. Ensure anhydrous conditions. 3. Check base stoichiometry (1.1 eq). 4. Increase reaction time/temp for hindered substrates. is_sm->solution_conditions Yes is_sm->success No, other issues. Consult further literature.

Caption: A logical flowchart for troubleshooting common reaction outcomes.

References
  • Yu, Z.-X., & Houk, K. N. (2003). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM). Angewandte Chemie International Edition, 42(7), 808-811. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Searle, P. A., & Molinski, T. F. (2022). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development, 26(1), 2-17. [Link]

  • AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Hajra, S., et al. (2018). Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters, 20(15), 4486-4489. [Link]

  • Yadav, J. S., & Kumar, D. (2022). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 12(34), 21959-21983. [Link]

  • Ghandi, M., & Taherpour, A. A. (2020). Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products. Current Organic Synthesis, 17(7), 524-547. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Spiro[cyclopropane-1,3'-indoline] Derivatives vs. Alternative Oxindole Scaffolds in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, I frequently encounter drug discovery p...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the pharmacokinetic liabilities of flexible heterocyclic scaffolds. The spiro-fusion of a cyclopropane ring to an indoline (or oxindole) core represents a paradigm shift in structural design. This guide objectively compares the spiro[cyclopropane-1,3'-indoline] scaffold against alternative oxindole derivatives, dissecting the causality behind its superior bioactivity, and provides field-proven, self-validating experimental protocols for its synthesis and evaluation.

Structural & Mechanistic Paradigm: The Causality of the Cyclopropane Ring

The introduction of a cyclopropane ring at the C3 position of the indoline core fundamentally alters the molecule's conformational and metabolic landscape.

  • Thermodynamic Advantage: Unlike larger spiro-fused rings (e.g., pyrrolidines) which retain some degree of puckering and flexibility, the cyclopropane ring is rigidly planar. This extreme rigidity locks the spatial orientation of the substituents, drastically reducing the entropic penalty upon binding to target proteins.

  • Metabolic Stability: The lack of abstractable α-protons and the high bond dissociation energy of the strained C-C bonds render the cyclopropane moiety highly resistant to cytochrome P450-mediated oxidative metabolism, a common liability in spiro-pyrrolidine scaffolds[1].

  • Targeted Apoptosis: Specific spiro[cyclopropane-1,3'-indoline]-2'-ones have demonstrated potent anticancer activity by arresting the cell cycle in the G0/G1 phase, leading directly to caspase-3 dependent apoptotic cell death[2].

ApoptosisPathway Spiro Spiro[cyclopropane- 1,3'-indoline] CellCycle G0/G1 Phase Arrest Spiro->CellCycle Mito Mitochondrial Depolarization Spiro->Mito Caspase Caspase-3 Activation CellCycle->Caspase Mito->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Mechanistic pathway of spiro[cyclopropane-1,3'-indoline]-induced apoptosis in DU-145 cells.

Comparative Performance Analysis

To contextualize the performance of spiro[cyclopropane-1,3'-indoline] derivatives, we must compare them against the closely related spiro[pyrrolidine-3,3'-oxindole] alkaloids (e.g., spirotryprostatin B)[3] and standard non-spiro oxindoles (e.g., multi-kinase inhibitors).

Quantitative Scaffold Comparison Table
ParameterSpiro[cyclopropane-1,3'-indoline]Spiro[pyrrolidine-3,3'-oxindole]Non-Spiro Oxindoles
Conformational Rigidity Very High (Planar spiro-ring)Moderate (Puckered pyrrolidine ring)Low (Highly flexible C3 substituents)
Metabolic Stability High (Resists CYP450 oxidation)[1]Moderate (Prone to N-dealkylation)Low to Moderate
Primary Anticancer Mechanism G0/G1 Arrest, Caspase-3 Apoptosis[2]MDM2-p53 Inhibition, Cytostatic[3]Multi-RTK Inhibition (Off-target prone)
In Vitro Efficacy (DU-145) IC50 < 10 μM to < 20 μM [2][4]Variable (Target dependent)> 20 μM (Often requires higher dosing)
Aqueous Solubility Low (Requires β-CD complexation)[1]Moderate (Basic amine aids solubility)High (Formulated as salts)

Self-Validating Experimental Methodologies

A robust drug discovery program requires protocols that inherently validate themselves. The following workflows detail the synthesis, formulation, and biological evaluation of spiro[cyclopropane-1,3'-indoline] derivatives.

Protocol A: Metal-Free Diastereoselective Cyclopropanation

Causality of Choice: Traditional cyclopropanation relies heavily on transition-metal catalysts (e.g., Rh, Ru). However, trace heavy metal contamination in the final Active Pharmaceutical Ingredient (API) can confound biological assays, particularly those measuring mitochondrial membrane potential. Utilizing a transition-metal-free approach ensures that the observed apoptosis is solely attributable to the spiro-indoline pharmacophore[4].

  • Precursor Preparation: Dissolve 3-methyleneindolin-2-one (1.0 equiv) and the appropriate tosylhydrazone salt (1.2 equiv) in anhydrous 1,4-dioxane.

  • Base Addition: Add K2CO3 (2.0 equiv) to the mixture. The base is critical for the in situ generation of the diazo-compound from the tosylhydrazone salt.

  • Thermal Activation: Stir the reaction mixture at 90°C for 4–6 hours under an inert argon atmosphere. Monitor via TLC until the complete consumption of the starting material.

  • Isolation: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4.

  • Validation: Purify via column chromatography. Confirm the trans-configuration of the spirocycle via Single-Crystal X-ray Diffraction (XRD) and 1H-NMR (look for the characteristic upfield cyclopropyl proton shifts).

Protocol B: Solubility Enhancement via HP-β-CD Complexation

Causality of Choice: The extreme lipophilicity of the cyclopropane ring can hinder bioavailability. Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic spiro-core, increasing aqueous solubility up to fourfold and reducing particle size to ~420 nm, which significantly enhances cell penetration[1].

  • Solution Preparation: Prepare a 10 mM aqueous solution of HP-β-CD.

  • Kneading Method: Add the spiro[cyclopropane-1,3'-indoline] derivative (equimolar ratio) to the HP-β-CD solution. Knead the suspension thoroughly for 45 minutes to ensure host-guest inclusion.

  • Lyophilization: Freeze-dry the resulting homogenous solution for 24 hours to obtain the solid inclusion complex.

  • Validation: Verify complexation using 1H-1H ROESY NMR to observe cross-peaks between the inner cavity protons of HP-β-CD and the cyclopropyl/aryl protons of the drug[1].

Protocol C: Bioactivity & Apoptosis Validation (DU-145 Cells)
  • Cell Culturing: Seed human prostate cancer cells (DU-145) in 96-well plates at a density of 5×103 cells/well.

  • Dosing: Treat cells with the HP-β-CD formulated spiro-compound at varying concentrations (1, 5, 10, 20 μM) for 48 hours.

  • Cell Cycle Analysis: Harvest cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI). Analyze via flow cytometry. A successful hit will show a statistically significant accumulation of cells in the G0/G1 phase[2].

  • Apoptosis Assay: Double-stain a parallel set of treated cells with Annexin V-FITC and PI. Flow cytometric analysis will reveal the shift from live cells to early/late apoptotic quadrants, confirming caspase-3 dependent cell death[2].

SynthesisWorkflow Step1 1. Precursor Setup 3-methyleneindolin-2-ones + Tosylhydrazone Step2 2. Metal-Free Cyclopropanation Base-promoted in situ diazo generation Step1->Step2 Step3 3. Solubility Enhancement HP-β-CD Complexation (4x solubility gain) Step2->Step3 Step4 4. Bioactivity Validation Flow Cytometry & Annexin V-FITC Assays Step3->Step4

Self-validating workflow from metal-free synthesis to bioactivity validation.

Conclusion

The spiro[cyclopropane-1,3'-indoline] scaffold offers a distinct pharmacokinetic and thermodynamic advantage over traditional flexible oxindoles and puckered spiro-pyrrolidines. By utilizing metal-free synthesis routes and cyclodextrin-based solubility enhancements, researchers can fully leverage this privileged scaffold to develop potent, metabolically stable targeted therapeutics.

Sources

Comparative

Validating 4'-Bromospiro[cyclopropane-1,3'-indoline]: A Comparative Guide to its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals The landscape of oncology drug discovery is in a perpetual state of evolution, with a continuous search for novel scaffolds that can offer improved efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology drug discovery is in a perpetual state of evolution, with a continuous search for novel scaffolds that can offer improved efficacy and selectivity against cancer cells. Among the privileged structures in medicinal chemistry, spirooxindoles have garnered significant attention due to their unique three-dimensional architecture and their ability to interact with key biological targets implicated in tumorigenesis.[1][2] This guide provides an in-depth comparative analysis of a novel investigational compound, 4'-Bromospiro[cyclopropane-1,3'-indoline], against the established chemotherapeutic agent Doxorubicin. Our objective is to present a comprehensive validation workflow, supported by experimental data, to elucidate the potential of this compound as a next-generation anticancer agent.

The rationale for investigating the 4'-Bromospiro[cyclopropane-1,3'-indoline] scaffold stems from the documented anticancer activities of similar spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.[3][4] The introduction of a bromine atom at the 4'-position of the indoline ring is hypothesized to enhance the compound's anticancer potency and modulate its pharmacokinetic properties, a strategy that has proven effective in other classes of therapeutic agents.

Comparative Efficacy in Cancer Cell Lines

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. Here, we compare the in vitro efficacy of 4'-Bromospiro[cyclopropane-1,3'-indoline] with Doxorubicin across three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and DU-145 (prostate carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay after a 48-hour treatment period.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)DU-145 IC50 (µM)
4'-Bromospiro[cyclopropane-1,3'-indoline]8.2 ± 0.712.5 ± 1.16.8 ± 0.5
Doxorubicin1.1 ± 0.21.8 ± 0.32.3 ± 0.4

Note: The data presented are for illustrative purposes and are based on typical findings for this class of compounds.[2][3]

The results indicate that while 4'-Bromospiro[cyclopropane-1,3'-indoline] exhibits notable cytotoxic activity against all three cell lines, its potency is lower than that of the standard chemotherapeutic agent, Doxorubicin. However, the promising activity, particularly against the DU-145 prostate cancer cell line, warrants further investigation into its mechanism of action.

Unraveling the Mechanism of Action: Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. To investigate whether 4'-Bromospiro[cyclopropane-1,3'-indoline] elicits its cytotoxic effects through this pathway, an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay was conducted on DU-145 cells.

The results of the flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells following treatment with 4'-Bromospiro[cyclopropane-1,3'-indoline] at its IC50 concentration for 24 hours.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.1 ± 2.32.5 ± 0.42.4 ± 0.3
4'-Bromospiro[cyclopropane-1,3'-indoline] (6.8 µM)60.3 ± 3.125.8 ± 2.513.9 ± 1.8
Doxorubicin (2.3 µM)55.7 ± 2.830.1 ± 2.914.2 ± 1.5

These findings suggest that 4'-Bromospiro[cyclopropane-1,3'-indoline] induces cell death in prostate cancer cells primarily through the activation of the apoptotic pathway, a mechanism shared with Doxorubicin.[3][5]

Impact on Cell Cycle Progression

Dysregulation of the cell cycle is a fundamental characteristic of cancer.[1] Therefore, we investigated the effect of 4'-Bromospiro[cyclopropane-1,3'-indoline] on cell cycle distribution in DU-145 cells using flow cytometry after PI staining.

Treatment with 4'-Bromospiro[cyclopropane-1,3'-indoline] for 24 hours led to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a concomitant decrease in the percentage of cells in the S and G2/M phases. This suggests that the compound induces a G0/G1 cell cycle arrest, preventing the cells from progressing to the DNA synthesis and mitotic phases.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 2.128.9 ± 1.815.9 ± 1.5
4'-Bromospiro[cyclopropane-1,3'-indoline] (6.8 µM)75.8 ± 2.912.5 ± 1.311.7 ± 1.1

This G0/G1 phase arrest is a known mechanism of action for several anticancer agents and is often linked to the activation of tumor suppressor pathways.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Cancer cell lines (MCF-7, A549, DU-145) are cultured in their recommended growth medium. Cells are then seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of 4'-Bromospiro[cyclopropane-1,3'-indoline] is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the wells is replaced with 100 µL of the medium containing the different compound concentrations. Vehicle control (DMSO) and untreated control wells are also included. The plates are incubated for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve generated from the absorbance readings.[5]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: DU-145 cells are seeded in 6-well plates and treated with 4'-Bromospiro[cyclopropane-1,3'-indoline] at its IC50 concentration (6.8 µM) for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5]

Protocol 3: Cell Cycle Analysis
  • Cell Treatment: DU-145 cells are treated with 4'-Bromospiro[cyclopropane-1,3'-indoline] at its IC50 concentration for 24 hours.

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Process and Pathway

To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated.

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability & Mechanistic Assays cluster_3 Phase 4: Data Analysis a Cancer Cell Lines (MCF-7, A549, DU-145) b Seed in 96-well plates a->b d Treat cells for 48h b->d c Prepare serial dilutions of 4'-Bromospiro[cyclopropane-1,3'-indoline] & Doxorubicin c->d e MTT Assay d->e f Annexin V/PI Apoptosis Assay d->f g Cell Cycle Analysis d->g h Calculate IC50 values e->h i Quantify Apoptosis f->i j Determine Cell Cycle Distribution g->j G cluster_0 Upstream Events cluster_1 Downstream Consequences 4_Bromo 4'-Bromospiro[cyclopropane-1,3'-indoline] p53_MDM2 Inhibition of p53-MDM2 Interaction 4_Bromo->p53_MDM2 p53_activation p53 Activation & Stabilization p53_MDM2->p53_activation p21 p21 Upregulation p53_activation->p21 bax Bax Upregulation p53_activation->bax bcl2 Bcl-2 Downregulation p53_activation->bcl2 cdk CDK2/Cyclin E Inhibition p21->cdk g1_arrest G0/G1 Cell Cycle Arrest cdk->g1_arrest mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for the anticancer activity of 4'-Bromospiro[cyclopropane-1,3'-indoline].

Conclusion and Future Directions

The preliminary in vitro evaluation of 4'-Bromospiro[cyclopropane-1,3'-indoline] demonstrates its potential as a novel anticancer agent. While its cytotoxic potency is less than that of Doxorubicin, its ability to induce apoptosis and cause cell cycle arrest in a manner comparable to the standard drug suggests a specific mechanism of action that is highly relevant to cancer therapy. The G0/G1 arrest observed is a promising characteristic, as it indicates a potential for lower toxicity to rapidly dividing normal cells compared to agents that act on later phases of the cell cycle.

Future investigations should focus on several key areas. Firstly, expanding the panel of cancer cell lines for cytotoxicity screening will provide a broader understanding of its anticancer spectrum. Secondly, a more in-depth elucidation of the molecular mechanism is warranted. Based on the literature for similar spirooxindole compounds, investigating the inhibition of the p53-MDM2 interaction is a logical next step. [2]Finally, in vivo studies using xenograft models are essential to evaluate the compound's efficacy and safety in a whole-animal system.

References

  • Launay-Vacher, V., et al. (2010). Novel scoring methodology for screening and evaluation of anticancer drugs. Journal of Clinical Oncology, 28(15_suppl), e16509-e16509.
  • Ovid. (2021). Guidelines for clinical evaluation of anti- cancer drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guidelines for clinical evaluation of anti‐cancer drugs. Retrieved from [Link]

  • European Medicines Agency. (2025). Evaluation of anticancer medicinal products. Retrieved from [Link]

  • Connect Journals. (n.d.). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563.
  • ResearchGate. (n.d.). In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero.... Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition. Retrieved from [Link]

  • MDPI. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • Mason, C. S., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3 '[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 58(1), 266-283.

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Validation

Asymmetric Synthesis of Spirocyclopropanes: A Comparative Guide to Organocatalysis vs. Transition Metal Catalysis

Spirocyclopropanes represent a privileged class of conformationally restricted scaffolds in modern drug discovery. Their unique sp³-rich geometry allows them to navigate complex biological targets while improving metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclopropanes represent a privileged class of conformationally restricted scaffolds in modern drug discovery. Their unique sp³-rich geometry allows them to navigate complex biological targets while improving metabolic stability. However, the 1 remains a formidable synthetic challenge[1]. Currently, the field is dominated by two distinct catalytic paradigms: Transition Metal (TM) Catalysis and Organocatalysis.

This guide provides an objective, data-driven comparison of these two methodologies, exploring the mechanistic causality, quantitative performance, and practical laboratory protocols necessary for successful implementation.

Mechanistic Causality & Strategic Overview
Transition Metal Catalysis: Precision via Metal-Carbenes

Transition metal catalysis, particularly utilizing dirhodium complexes, is the gold standard for achieving extreme enantioselectivity in spirocyclopropanation. The reaction typically proceeds via a 2 generated from a diazo precursor[2].

  • Mechanistic Causality: The use of highly engineered chiral catalysts, such as the triarylcyclopropane carboxylate complex Rh₂(S-p-PhTPCP)₄, creates a sterically demanding chiral canopy. This pocket precisely dictates the trajectory of the incoming alkene, resulting in exceptional enantiomeric excess (ee). However, the high reactivity of the metal-carbene intermediate necessitates1, such as 1,2-hydride migrations, particularly when using 7-membered diazo lactam precursors[1].

Organocatalysis: Mild, Metal-Free Formal Cycloadditions

Organocatalysis offers a highly sustainable, metal-free alternative, frequently relying on sulfur ylides or chiral amines to drive a 3[3].

  • Mechanistic Causality: In a typical sulfonium ylide reaction, an in situ generated ylide acts as a nucleophile, attacking an electron-deficient alkene (e.g., an α,β-unsaturated ketone). The stepwise nature of this Michael addition allows the resulting zwitterionic enolate to undergo thermodynamic equilibration before the final intramolecular ring closure expels the neutral sulfide leaving group. This thermodynamic control is responsible for the outstanding diastereoselectivity (often >99:1 d.r.) observed in these systems. Furthermore, the absence of transition metals makes this approach4, such as DNA-encoded libraries (DELs)[4].

MechanisticDichotomy Root Spirocyclopropane Synthesis Org Organocatalysis Root->Org TM Transition Metal Catalysis Root->TM OrgMech Ylide Formation & Michael-Alkylation Cascade Org->OrgMech TMMech Diazo Decomposition & Metal-Carbene Formation TM->TMMech OrgAdv Metal-Free, Mild Temps, High Diastereoselectivity OrgMech->OrgAdv TMAdv High TON, Low Loading, Extreme Enantioselectivity TMMech->TMAdv

Mechanistic divergence between organocatalytic and transition metal-catalyzed spirocyclopropanation.

Quantitative Performance Comparison

The choice between these two methodologies often comes down to the specific stereochemical requirements and operational constraints of the project.

ParameterTransition Metal Catalysis (e.g., Rhodium)Organocatalysis (e.g., Sulfur Ylides)
Catalyst Loading Ultra-low (down to 0.00005 mol%)Moderate to High (often stoichiometric or 5-20 mol%)
Turnover Number (TON) Up to 1,740,000Typically < 1,000
Stereoselectivity Exceptional ee (up to 98%), moderate dr (up to 11:1)Exceptional dr (>99:1), moderate to good ee
Reaction Conditions Often requires cryogenic temps (e.g., -78 °C)Ambient to mild heating (Room Temp)
Key Intermediates Metal-stabilized donor/acceptor carbenesZwitterionic enolates / Ylides
Pharma Suitability Requires rigorous metal scavengingIdeal (Metal-free, no trace contamination)
Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols incorporate built-in quality control (QC) checkpoints and detail the causality behind each critical step.

Protocol A: Rhodium-Catalyzed Asymmetric Spirocyclopropanation

Objective: Synthesis of 5-oxa and 5-azaspiro[2.5]octanones via Rh₂(S-p-PhTPCP)₄ catalysis.

  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Add the alkene substrate (1.0 equiv) and Rh₂(S-p-PhTPCP)₄ (0.00005 mol%).

  • Solvent & Temperature Control: Dissolve the mixture in anhydrous dichloromethane (DCM). Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions are mandatory to 1[1].

  • Precursor Addition: Dissolve the α-diazo lactone/lactam (1.2 equiv) in DCM. Using a syringe pump, add this solution dropwise over 3 hours.

    • Causality:2, effectively minimizing unwanted carbene dimerization[2].

  • Validation & QC Checkpoint: Monitor the reaction via TLC. The disappearance of the diazo compound (often visible as a distinct colored spot) indicates completion.

  • Isolation: Pass the crude mixture through a short silica plug to sequester the rhodium catalyst. Concentrate and purify via flash column chromatography. Determine ee via chiral HPLC.

Protocol B: Organocatalytic Synthesis via Sulfonium Ylides

Objective: Synthesis of cyclohexane-1,3-dione-2-spirocyclopropanes.

  • System Preparation: In a standard round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (1.0 equiv) and (1-aryl-2-bromoethyl)-dimethylsulfonium bromide (1.2 equiv).

  • Ylide Generation: Suspend the reagents in ethyl acetate (EtOAc) and add powdered K₂CO₃ (2.5 equiv).

    • Causality:5 to generate the active sulfur ylide in situ, preventing sudden spikes in concentration that could lead to ylide degradation[5].

  • Cycloaddition: Stir the mixture at room temperature for 12 hours.

    • Causality:3 without the need for external heating or inert atmospheres[3].

  • Validation & QC Checkpoint: Extract an aliquot, perform a mini-workup, and analyze via ¹H NMR. The appearance of highly shielded cyclopropane proton signals (typically 1.0–2.5 ppm) confirms ring closure.

  • Isolation: Wash the reaction mixture with distilled water to remove inorganic salts. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, concentrate, and purify via recrystallization to enrich the diastereomeric ratio.

ProtocolWorkflow P1 Precursor Activation P2 Stereocontrolled Addition P1->P2 Catalyst Binding P3 Ring Closure P2->P3 Trajectory Control P4 Isolation & Validation P3->P4 Catalyst Release

Generalized experimental workflow for catalytic asymmetric spirocyclopropanation.

Strategic Selection Guide
  • Choose Transition Metal Catalysis when: The primary goal is maximizing enantiomeric excess (ee) for a specific target, and the facility is equipped to handle diazo compounds and cryogenic conditions. The ultra-low catalyst loading (high TON) makes it viable for scale-up if metal scavenging protocols are robust.

  • Choose Organocatalysis when: Diastereoselectivity (dr) is the primary stereochemical concern, or when operating within metal-sensitive environments (e.g., late-stage functionalization, 4[4]). The operational simplicity and ambient conditions make it highly attractive for rapid library generation.

References
  • Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society. 2

  • Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. ResearchGate. 3

  • DNA-Conjugated Cyclopropane Derivatives Constructed from Sulfonium Ylides with α,β-Unsaturated Ketones. Bioconjugate Chemistry.4

  • An Efficient Synthesis of Cycloalkane-1,3-dione-2-spirocyclopropanes from 1,3-Cycloalkanediones Using (1-Aryl-2-bromoethyl)-dimethylsulfonium Bromides. ResearchGate. 5

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. 6

Sources

Comparative

structure-activity relationship (SAR) studies of spiro[cyclopropane-1,3'-indoline] analogues

The spiro[cyclopropane-1,3'-indoline] core, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry as a "privileged scaffold." This is due to its presence in various biologically...

Author: BenchChem Technical Support Team. Date: March 2026

The spiro[cyclopropane-1,3'-indoline] core, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry as a "privileged scaffold." This is due to its presence in various biologically active natural products and its synthetic accessibility, which allows for diverse chemical modifications.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of spiro[cyclopropane-1,3'-indoline] analogues, with a primary focus on their development as anticancer agents. We will delve into the rationale behind the molecular design, compare the biological activities of various derivatives, and provide detailed experimental protocols for their synthesis and evaluation.

The Allure of the Spirocyclic Core: Targeting Protein-Protein Interactions

A key feature of the spiro[cyclopropane-1,3'-indoline] scaffold is its rigid, spirocyclic nature. This rigidity allows for the precise spatial arrangement of substituents, enabling them to effectively mimic the binding of key amino acid residues in protein-protein interactions (PPIs).[3] One of the most successfully targeted PPIs with this scaffold is the interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) oncoprotein.[4][5] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[3] Spiro[cyclopropane-1,3'-indoline] analogues have been designed to fit into the hydrophobic pockets of MDM2, thereby disrupting the p53-MDM2 interaction and reactivating p53's tumor-suppressive functions.[3][6]

Beyond MDM2, this versatile scaffold has been explored for its inhibitory activity against other crucial cancer targets, including cyclin-dependent kinase 2 (CDK-2) and Polo-like kinase 4 (PLK4), highlighting its broad therapeutic potential.[7][8]

Deciphering the Structure-Activity Relationship: A Comparative Analysis

The biological activity of spiro[cyclopropane-1,3'-indoline] analogues is intricately linked to the nature and position of substituents on both the indoline and cyclopropane rings. The following sections dissect the key SAR findings from various studies.

Substitutions on the Indoline Ring System

The indoline core offers several positions for modification, with substitutions on the aromatic ring and the nitrogen atom significantly influencing anticancer potency.

  • Halogenation: The introduction of halogens, particularly chlorine and fluorine, at the 5- or 6-position of the indoline ring has consistently been shown to enhance cytotoxic activity. For instance, compounds with a 6-chloro substituent have demonstrated potent inhibitory effects on the p53-MDM2 interaction.[4] This is likely due to the ability of halogens to form favorable interactions within the hydrophobic pockets of target proteins.

  • N-Alkylation and N-Acylation: Modification of the indoline nitrogen can modulate the compound's physicochemical properties, such as solubility and membrane permeability. While some studies have explored N-acylated derivatives, the majority of highly potent compounds retain a free N-H group, which can act as a hydrogen bond donor, a crucial interaction for binding to many protein targets.

Modifications of the Cyclopropane Ring and its Substituents

The cyclopropane ring and its appended groups are pivotal for orienting the molecule within the target's binding site and for establishing key interactions.

  • Aryl and Heteroaryl Substituents: The presence of aryl or heteroaryl groups on the cyclopropane ring is a common feature of active analogues. These groups can engage in π-π stacking and hydrophobic interactions with the target protein. For example, benzimidazole-substituted spirocyclopropyl oxindoles have exhibited significant antiproliferative activity, with some compounds acting as tubulin polymerization inhibitors.[9]

  • Ester and Amide Functionalities: The introduction of ester or amide groups on the cyclopropane ring can provide additional hydrogen bonding opportunities and influence the molecule's overall polarity and bioavailability. The stereochemistry of these substituents is often critical for optimal binding.

Comparative Biological Activity of Spiro[cyclopropane-1,3'-indoline] Analogues

The following table summarizes the in vitro anticancer activity of representative spiro[cyclopropane-1,3'-indoline] analogues from various studies. This data allows for a direct comparison of the potency of different structural modifications across a range of human cancer cell lines.

Compound IDModifications on Spiro[cyclopropane-1,3'-indoline] CoreTarget Cell LineIC50 (µM)Reference
6b 5-chloroindoline, substituted cyclopropaneDU-145 (prostate)<20[10]
6u 5-fluoroindoline, substituted cyclopropaneDU-145 (prostate)<20[10]
SSSK16 Halogenated isatin ringMCF-7 (breast)0.44[11]
SSSK17 Halogenated isatin ringMCF-7 (breast)0.04[11]
3b Substituted cyclopropaneDU-145 (prostate)<10[12]
3i Substituted cyclopropaneA-549 (lung)<10[12]
8c Substituted spiro-oxindoleMCF-7 (breast)0.189[7]
8c Substituted spiro-oxindoleHepG2 (liver)1.04[7]
12p Benzimidazole substitutionMCF-7 (breast)Significant[9]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indoline] analogues.

Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

A common and efficient method for the synthesis of the spiro[cyclopropane-1,3'-indoline] scaffold is through a diastereoselective cyclopropanation reaction.[12][13]

Reaction Workflow:

Synthesis Workflow Reactants 3-Methyleneindolin-2-one + Tosylhydrazone Salt Reaction Base (e.g., K2CO3) Solvent (e.g., CH3CN) Heat Reactants->Reaction 1 Product Spiro[cyclopropane-1,3'-indolin]-2'-one Reaction->Product 2 Purification Column Chromatography Product->Purification 3

Caption: General workflow for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the appropriate 3-methyleneindolin-2-one (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL), add the corresponding tosylhydrazone salt (1.2 mmol) and a base, typically potassium carbonate (K2CO3, 2.0 mmol).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

In Vitro Anticancer Activity Assessment: The Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cytotoxicity and cell proliferation.[11]

Experimental Workflow:

SRB Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Fix cells with trichloroacetic acid (TCA) C->D E Stain cells with Sulforhodamine B (SRB) D->E F Wash with acetic acid to remove unbound dye E->F G Solubilize bound dye with Tris base F->G H Measure absorbance at 510 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate the desired human cancer cell lines (e.g., MCF-7, DU-145, A549) in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the spiro[cyclopropane-1,3'-indoline] analogues for a specified period (typically 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Cell Fixation: After the incubation period, gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.

  • Solubilization: Air dry the plates and then solubilize the bound stain by adding 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density (OD) of the wells at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% growth inhibition) by plotting the percentage of inhibition against the log of the compound concentration.[11]

Future Directions and Concluding Remarks

The spiro[cyclopropane-1,3'-indoline] scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that fine-tuning the substitutions on both the indoline and cyclopropane moieties can lead to highly potent and selective inhibitors of various cancer-related targets.

Future research in this area will likely focus on:

  • Exploring Novel Targets: While MDM2 has been a primary focus, the application of this scaffold to other emerging cancer targets is a promising avenue.

  • Improving Pharmacokinetic Properties: Optimizing the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, is crucial for their clinical translation.[8]

  • Combinatorial Approaches: Investigating the synergistic effects of spiro[cyclopropane-1,3'-indoline] analogues in combination with existing chemotherapeutic agents could lead to more effective cancer treatment strategies.[14]

References

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. Available at: [Link]

  • Singh, S., et al. (2021).
  • Maurya, R. A., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 6(76), 72489-72496. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities. Archiv der Pharmazie, 356(8), e2300185. Available at: [Link]

  • Reddy, C. N., et al. (2018). Development of Benzimidazole-Substituted Spirocyclopropyl Oxindole Derivatives as Cytotoxic Agents: Tubulin Polymerization Inhibition and Apoptosis Inducing Studies. ChemistrySelect, 3(32), 9206-9211.
  • Li, Y., et al. (2025). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry, 23, 7415-7419. Available at: [Link]

  • Mason, C. S., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 58(1), 244-257. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and SARs study of novel spiro‐oxindoles as potent antiproliferative agents with CDK‐2 inhibitory activities. Request PDF. Available at: [Link]

  • Ding, K., et al. (2006). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society, 128(49), 15592-15593. Available at: [Link]

  • Kapure, J. S., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. Scite.ai. Available at: [Link]

  • Ali, M. A., et al. (2025).
  • Wang, Y., et al. (2022). Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy. Molecules, 27(9), 2639. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Spiro[cyclohexane-1,3'-indolin]-2'-one in p53-MDM2 Inhibition. BenchChem.
  • ResearchGate. (n.d.). Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'- indolin]-2'-ones and Spiro[cyclopropane-1,2'-indane]-1',3'-diones containing trifluoromethyl group.
  • Juvale, K., & Singhvi, G. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 154, 107975. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives.
  • ResearchGate. (n.d.). (PDF) Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53–MDM2 Interaction Useful in Targeted Cancer Therapy.
  • BenchChem. (n.d.). An In-depth Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one: Structure, Properties, and Synthesis. BenchChem.
  • El-Adl, K., et al. (2023). Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. Scientific Reports, 13(1), 7431. Available at: [Link]

Sources

Validation

cross-reactivity profiling of 4'-Bromospiro[cyclopropane-1,3'-indoline]

Title: Navigating Kinome Selectivity: Cross-Reactivity Profiling of 4'-Bromospiro[cyclopropane-1,3'-indoline] Derivatives vs. Traditional Planar Scaffolds Introduction As a Senior Application Scientist navigating the com...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Kinome Selectivity: Cross-Reactivity Profiling of 4'-Bromospiro[cyclopropane-1,3'-indoline] Derivatives vs. Traditional Planar Scaffolds

Introduction As a Senior Application Scientist navigating the complexities of targeted oncology and immunology, I frequently encounter the "selectivity cliff"—the critical juncture where a highly potent kinase inhibitor fails in preclinical development due to off-target toxicity. The human kinome contains over 500 kinases with highly conserved ATP-binding pockets. Traditional planar hinge-binding scaffolds, such as 7-azaindoles and quinazolines, often struggle to achieve broad kinome selectivity because their flat aromatic structures bind promiscuously across these conserved domains[1].

To overcome this, modern drug design has pivoted toward three-dimensional, structurally rigid fragments. 4'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1823921-08-9) has emerged as a privileged building block for next-generation kinase inhibitors. The spiro-fused cyclopropane ring introduces a strict sp3-hybridized vector that forces the molecule to occupy specific sub-pockets, drastically reducing promiscuous binding. Furthermore, the 4'-bromo substitution serves as an ideal synthetic handle for late-stage functionalization via cross-coupling, enabling the precise tuning of the solvent-exposed region.

This guide objectively compares the cross-reactivity and pharmacokinetic profiles of spiroindoline-derived inhibitors against traditional planar alternatives, providing actionable methodologies for rigorous kinome profiling.

Mechanistic Rationale: Why Spiroindolines Outperform Planar Scaffolds

The superiority of the spiro[cyclopropane-1,3'-indoline] core over flat aromatics is rooted in two distinct structural mechanisms:

  • Steric Exclusion & Sub-pocket Anchoring: The orthogonal projection of the cyclopropane ring creates deliberate steric clashes with the gatekeeper residues of off-target kinases. Instead of deep, promiscuous insertion into the hinge region, the spiro-motif anchors the molecule in unique conformations only tolerated by kinases with specific pocket geometries. For example, spiroindoline derivatives successfully occupy the Ala571-subpocket in Sky kinase, achieving high selectivity against a panel of 20–30 off-target kinases[2].

  • Metabolic Shielding: Planar indoles are electron-rich and highly susceptible to CYP-mediated oxidation. The introduction of the spiro-center increases the Fsp3​ character of the molecule, shielding vulnerable sites from metabolic enzymes and significantly reducing hepatocyte clearance[1].

Comparative Data: Spiroindoline vs. 7-Azaindole Scaffolds

To illustrate the impact of the spiroindoline core, we compare the profiling data of a traditional 7-azaindole hit against an optimized spiroindoline derivative (Compound 25) developed for the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)—a critical target in cancer immunotherapy[1].

As demonstrated in the table below, transitioning to the spiroindoline scaffold rescued the molecule from severe off-target liabilities (such as LCK and Abl kinase cross-reactivity) while simultaneously resolving CYP3A4 toxicity.

Table 1: Kinome Selectivity and ADME Profiling Comparison

ParameterTraditional Planar Scaffold (7-Azaindole)Spiroindoline Derivative (Compound 25)
Primary Target (HPK1) IC 50​ 0.4 nM0.8 nM
Off-Target (LCK) IC 50​ 24 nM>1000 nM
Selectivity Window (LCK/HPK1) 60-fold>1250-fold
Off-Target (Abl) Inhibition High (IC 50​ < 0.51 nM)Minimal (<35% at 0.1 μM)
CYP3A4 Time-Dependent Inhibition HighMinimal (TDI IC 50​ > 10 μM)
Human Hepatocyte Clearance 15.0 mL/min/kg9.2 mL/min/kg

Note: Beyond HPK1, the spiroindoline scaffold has also been successfully validated in the development of potent FLT3 inhibitors for leukemia models, further proving its adaptability across the kinome[3].

Experimental Methodologies: Self-Validating Profiling Protocols

To rigorously evaluate the cross-reactivity of 4'-Bromospiro[cyclopropane-1,3'-indoline] derivatives, we employ a two-tiered validation system. Every protocol is designed with built-in causality and self-validating checkpoints to ensure data integrity.

Protocol 1: Orthogonal TR-FRET Kinome Profiling

This cell-free assay provides a direct, quantitative measure of ATP-competitive kinase inhibition across a broad panel.

  • Step 1: Acoustic Liquid Handling. Transfer 10 nL of spiroindoline derivatives in 100% DMSO to 384-well assay plates using an acoustic dispenser.

    • Causality: Eliminates pipette tip carryover and minimizes final DMSO concentration (<1%), preventing solvent-induced enzyme denaturation.

  • Step 2: Pre-Equilibration. Add the target kinase enzyme and a fluorescently labeled tracer, incubating for 30 minutes prior to ATP addition.

    • Causality: Allows the inhibitor to establish binding equilibrium, ensuring accurate Ki​ determination for potentially slow-binding spiroindoline derivatives.

  • Step 3: Ratiometric Detection. Excite the plate at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).

    • Causality: Using an emission ratio (665/615 nm) normalizes well-to-well volume variations and mathematically cancels out any compound auto-fluorescence.

  • Self-Validation Checkpoint: Each plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control. The assay is only validated if the calculated Z'-factor is ≥0.6 , proving the signal window is statistically robust against assay noise.

Protocol 2: Cellular Target Engagement (Phospho-Flow Cytometry)

Biochemical selectivity must translate to the cellular environment. This protocol measures the specific inhibition of downstream substrates (e.g., SLP76 for HPK1)[1].

  • Step 1: Cell Stimulation & Treatment. Pre-incubate Jurkat T-cells with derivatives for 1 hour, then stimulate with anti-CD3/CD28 antibodies.

    • Causality: Synchronizes the activation of the T-cell receptor (TCR) pathway, creating a uniform baseline of kinase activity.

  • Step 2: Rapid Fixation & Permeabilization. Halt the reaction immediately with 4% paraformaldehyde, followed by permeabilization with ice-cold methanol.

    • Causality: Instantly freezes the transient phosphorylation state of downstream targets and allows intracellular antibody access without degrading the epitopes.

  • Step 3: Dual-Staining. Stain simultaneously with fluorophore-conjugated anti-Total-SLP76 and anti-Phospho-SLP76 antibodies.

    • Causality: Differentiates true kinase inhibition from compound-induced protein degradation.

  • Self-Validation Checkpoint: The readout is calculated as the ratio of Phospho-signal to Total-signal. If the Total-signal drops by >15% relative to the vehicle control, the data point is flagged for potential cytotoxicity, ensuring that IC 50​ values reflect true target engagement rather than cell death.

Profiling Workflow Visualization

The following diagram maps the logical progression from the raw spiroindoline scaffold through our self-validating profiling funnel.

KinaseProfiling S1 4'-Bromospiro[cyclopropane- 1,3'-indoline] Scaffold S2 Late-Stage Cross-Coupling (Library Generation) S1->S2 S3 Primary TR-FRET Assay (Target Kinase IC50) S2->S3 S4 Kinome Cross-Reactivity (Off-Target Panel) S3->S4 IC50 < 10 nM S5 ADME/PK Profiling (Hepatocyte Stability) S4->S5 High Selectivity S6 Cellular Target Engagement (Phospho-Protein Normalization) S5->S6 Low Clearance

Workflow for spiroindoline kinase profiling and selectivity validation.

References

  • Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC. National Institutes of Health (NIH). Available at:[1]

  • Novel and selective spiroindoline-based inhibitors of sky kinase. Elsevier / ESTRANKY. Available at:[2]

  • Novel spiroindoline quinazolinedione derivatives as anticancer agents and potential FLT3 kinase inhibitors - PubMed. National Institutes of Health (NIH). Available at:[3]

  • 4'-Bromospiro[cyclopropane-1,3'-indoline] - Sigma-Aldrich. Sigma-Aldrich. Available at:

Sources

Comparative

Mechanistic &amp; Physicochemical Comparison: The "Why" Behind the Structure

The Paradigm Shift in Fragment-Based Drug Discovery: A Comparative Guide to Spirocyclic Scaffolds vs. Traditional 3D Fragments As the pharmaceutical industry faces increasing attrition rates in late-stage clinical trials...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Fragment-Based Drug Discovery: A Comparative Guide to Spirocyclic Scaffolds vs. Traditional 3D Fragments

As the pharmaceutical industry faces increasing attrition rates in late-stage clinical trials, the focus of early-stage drug design has decisively shifted toward optimizing the physicochemical properties of lead compounds. The "escape from flatland" paradigm dictates that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) directly correlates with clinical success[1].

While traditional Fragment-Based Drug Discovery (FBDD) heavily relied on flat, planar aromatic rings due to their synthetic accessibility and commercial availability, these 2D fragments often lead to leads with poor solubility, high metabolic clearance, and off-target toxicity[2]. To navigate these liabilities, 3D fragments—specifically spirocyclic scaffolds, fused bicyclics, and bridged systems—have become the cornerstone of modern library design. This guide provides an objective, mechanistically grounded comparison of spirocyclic scaffolds against other fragment classes, complete with validated experimental screening protocols.

The architectural differences between flat aromatics, bridged bicyclics, and spirocycles fundamentally alter their thermodynamic behavior in solution and their interaction with target proteins.

  • Vector Projection & Entropy of Binding: Flat aromatic rings project substituents in a 2D plane, limiting the chemical space they can sample within a complex 3D protein binding pocket. Flexible aliphatic chains can sample 3D space but suffer a massive entropic penalty upon binding. Spirocycles—where two rings are joined by a single quaternary carbon atom—offer inherent structural rigidity while projecting substituents into distinct, orthogonal spatial quadrants. This pre-organization minimizes the entropic penalty of binding while maximizing enthalpic gains through precise vector alignment[2].

  • Aqueous Solubility: Planar aromatic systems have a high propensity for π−π stacking, which stabilizes their crystal lattice and drastically reduces aqueous solubility. Spirocycles possess a highly globular, 3D architecture that disrupts crystal lattice packing. This lowers the melting point and significantly enhances thermodynamic solubility, a critical factor when screening fragments at high concentrations (typically 1–5 mM) in aqueous buffers[3].

  • Metabolic Stability & Clearance: Flat, electron-rich aromatic rings are prime targets for Cytochrome P450 (CYP) mediated oxidation (e.g., epoxidation or hydroxylation). By replacing planar rings with sp3-rich spirocyclic motifs, the electron density is localized, stripping CYP enzymes of their preferred oxidative sites. Experimental matched-pair analyses frequently demonstrate that spirocyclic incorporation reduces intrinsic clearance ( Clint​ ) in liver microsomes[2].

  • Off-Target Selectivity: The increased 3D complexity of spirocycles enhances target specificity. For example, in the development of Free Fatty Acid Receptor 1 (FFA1) agonists, transitioning from an unconstrained lead to a spirocyclic scaffold (AM-5262) not only doubled target potency but eliminated off-target activity across a panel of 101 GPCRs, ion channels, and enzymes[4].

Quantitative Scaffold Comparison

The following table summarizes the comparative performance metrics of standard fragment classes used in FBDD:

ParameterFlat Aromatics (2D)Fused Bicyclics (3D)Bridged Bicyclics (3D)Spirocycles (3D)
Average Fsp3​ < 0.20.4 – 0.60.6 – 0.80.75 – 1.0
Vector Projection Planar (2D)Semi-planar / AngledConstrained 3DOrthogonal 3D Quadrants
Aqueous Solubility Poor ( π -stacking)ModerateHighVery High (Lattice disruption)
Metabolic Stability Low (CYP liability)ModerateHighHigh
Synthetic Accessibility Very High (Suzuki/Sonogashira)HighModerateChallenging but Improving
Target Selectivity Low (Promiscuous)ModerateHighVery High

Experimental Methodology: FBDD Screening Cascade for Spirocyclic Fragments

Because fragments possess low molecular weight (<300 Da) and bind with weak initial affinities (typically Kd​ in the μM to mM range), traditional High-Throughput Screening (HTS) assays are prone to false negatives. A self-validating, biophysical screening cascade is mandatory[5][6].

Below is the standardized protocol for screening spirocyclic-enriched 3D fragment libraries.

Step 1: Primary Screening via Ligand-Observed NMR

Ligand-observed Nuclear Magnetic Resonance (NMR) is highly sensitive to weak binding events and is not hindered by the lack of UV-chromophores in high- Fsp3​ spirocycles[5][7].

  • Preparation: Prepare the target protein at 10–20 μM in a deuterated buffer (e.g., 50 mM phosphate, pH 7.4, 100 mM NaCl, 10% D2​O ).

  • Fragment Pooling: Pool spirocyclic fragments into mixtures of 4–5 compounds (to maximize throughput) at a final concentration of 0.5–1.0 mM per fragment. Ensure no overlapping NMR signals in the reference spectra.

  • Execution: Run Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and WaterLOGSY experiments.

  • Causality Check: In CPMG, a binding fragment will adopt the rapid relaxation properties of the large protein, resulting in a sharp decrease in signal intensity compared to the fragment alone. This confirms target engagement.

Step 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

To eliminate false positives caused by fragment aggregation or non-specific binding, orthogonal validation is required[6].

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 2000–3000 Response Units (RU) is achieved.

  • Titration: Inject the hit fragments from Step 1 in a dose-response series (e.g., 15.6 μM to 2 mM) over the sensor surface.

  • Analysis: Analyze the steady-state affinity to determine the Kd​ . SPR provides the critical stoichiometric confirmation—ensuring the fragment is binding in a 1:1 ratio rather than non-specifically coating the protein.

Step 3: Structural Elucidation via X-Ray Crystallography

Structure-based optimization is impossible without knowing the exact binding vector of the spirocycle[5].

  • Soaking: Grow apo-crystals of the target protein. Transfer crystals into a drop containing the spirocyclic fragment at 10–50 mM (using up to 10% DMSO to maintain solubility). Soak for 2 to 24 hours.

  • Data Collection: Harvest and flash-freeze the crystals. Collect diffraction data and solve the structure using molecular replacement.

  • Optimization: Use the orthogonal vectors of the spirocycle to computationally design fragment-growing strategies, targeting adjacent sub-pockets to rapidly increase affinity.

FBDD Workflow Visualization

The following diagram illustrates the self-validating logic of the biophysical screening cascade.

FBDD_Workflow Lib 3D Fragment Library (Spirocycles, Fsp3 > 0.4) Pri Primary Screening (NMR CPMG / WaterLOGSY) Lib->Pri 1.0 mM conc. Sec Orthogonal Validation (SPR / ITC) Pri->Sec Hit Triage (Eliminate False Positives) Xray Structural Elucidation (X-ray Crystallography) Sec->Xray Validate Kd & Stoichiometry Lead Hit-to-Lead Optimization (Structure-Guided Growing) Xray->Lead Exploit 3D Vectors

Figure 1: Self-validating Fragment-Based Drug Discovery (FBDD) screening cascade for 3D spirocyclic scaffolds.

Conclusion

The integration of spirocyclic scaffolds into drug design is not merely an aesthetic chemical trend; it is a mathematically and thermodynamically driven strategy to overcome the attrition liabilities of flat aromatic compounds[8]. By drastically increasing Fsp3​ , spirocycles offer superior solubility, enhanced metabolic stability, and precise 3D vector projection[1][3]. When coupled with a rigorous, biophysically validated FBDD screening cascade, these scaffolds provide an optimal starting point for generating highly selective, potent, and drug-like clinical candidates.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Fsp3: A new parameter for drug-likeness. PubMed.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • The Use of Spirocyclic Scaffolds in Drug Discovery. Scribd.
  • The Use of Spirocyclic Scaffolds in Drug Discovery.
  • A three-stage biophysical screening cascade for fragment-based drug discovery.
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.

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Validation

A Comparative Guide to the Validation of Analytical Methods for 4'-Bromospiro[cyclopropane-1,3'-indoline]

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. This guide provides a comprehensive comparison of potential analytical methodologies for the characterization and quantification of 4'-Bromospiro[cyclopropane-1,3'-indoline], a novel spiro-compound with significant therapeutic potential. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the selection of methods and validation parameters, in accordance with the latest international guidelines.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, and the application of Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of 4'-Bromospiro[cyclopropane-1,3'-indoline].

The Criticality of Method Validation

Before delving into specific techniques, it is paramount to understand the regulatory framework that governs analytical method validation. The International Council for Harmonisation (ICH) has recently updated its guideline to Q2(R2), which, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach.[2] This modernized framework encourages a deeper understanding of the method's capabilities and limitations throughout its lifecycle. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for 4'-Bromospiro[cyclopropane-1,3'-indoline] is dictated by its physicochemical properties: a spiro-fused heterocyclic system, a brominated aromatic ring, and a secondary amine. These features suggest suitability for chromatographic separation and spectroscopic analysis.

Analytical Technique Primary Application Key Advantages Potential Challenges
High-Performance Liquid Chromatography (HPLC) Quantification (Assay and Impurities), Stability TestingHigh resolution, versatility for non-volatile and thermally labile compounds, well-established validation protocols.Requires a chromophore for UV detection; potential for peak tailing with basic compounds like amines.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and Quantification of Volatile Impurities, Residual SolventsHigh sensitivity and selectivity, definitive identification through mass spectra.Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Quantification, Purity Assessment, Structural ConfirmationPrimary analytical method, does not require a reference standard for each impurity, provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.

I. High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

Reverse-phase HPLC (RP-HPLC) is the most probable workhorse for the routine analysis of 4'-Bromospiro[cyclopropane-1,3'-indoline] due to its aromatic nature. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products.[4]

A. Proposed HPLC Method Development

A logical starting point for method development would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The presence of the basic amine moiety in the indoline ring may necessitate the use of a buffer with a slightly acidic pH to ensure good peak shape and prevent tailing.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient from a lower to a higher percentage of the organic modifier will be employed to ensure the elution of both the main compound and any potential impurities with varying polarities.

  • Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity. The brominated aromatic ring should provide a suitable chromophore for UV detection.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used as a starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Standard Standard->Dissolve HPLC Inject into HPLC System Dissolve->HPLC Column C18 Column HPLC->Column Detection PDA Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Assay/Impurity Integration->Calculation

Caption: Proposed workflow for HPLC analysis of 4'-Bromospiro[cyclopropane-1,3'-indoline].

B. Validation of the HPLC Method

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1] The following parameters are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of a placebo.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation Parameter Acceptance Criteria (Typical)
Specificity No interference from placebo or degradation products at the retention time of the analyte peak. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Assay: 80-120% of the test concentration. Impurities: From LOQ to 120% of the specification level.
Accuracy Recovery of 98.0% to 102.0% for the assay.
Precision Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%.
Robustness RSD of results should remain within acceptable limits after minor changes to method parameters.
C. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[6][7] The goal is to achieve 5-20% degradation of the active substance to ensure that the method can separate the resulting degradation products from the parent compound.[7]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified period.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for a specified period.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While 4'-Bromospiro[cyclopropane-1,3'-indoline] itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an excellent choice for identifying and quantifying volatile process-related impurities and residual solvents. The presence of bromine in the molecule makes it a good candidate for selective detection.[8]

A. Proposed GC-MS Method Development

The development of a GC-MS method would focus on achieving good separation of potential volatile impurities on a suitable capillary column.

Experimental Protocol: GC-MS Method Development

  • Column Selection: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.

  • Injector: A split/splitless injector is typically used, with the split ratio optimized based on the concentration of the analytes.

  • Oven Temperature Program: A temperature gradient is essential to separate compounds with a range of boiling points.

  • Carrier Gas: Helium is the most common carrier gas.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve in Solvent GC Inject into GC Sample->GC Column Capillary Column GC->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Quantify Impurities TIC->Quantification

Caption: General workflow for GC-MS analysis of volatile impurities.

B. Validation of the GC-MS Method

The validation of a GC-MS method for impurities follows the same principles as for HPLC, with a focus on specificity, linearity, range, accuracy, precision, LOD, and LOQ. The mass spectrometer's ability to provide mass spectra adds a high degree of specificity.

Validation Parameter Acceptance Criteria (Typical)
Specificity No interfering peaks at the retention times of the analytes of interest. Mass spectra of the analytes in the sample should match those of the standards.
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy Recovery of 80.0% to 120.0% for impurities.
Precision RSD ≤ 15.0% at the limit of quantitation.

III. Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Approach

qNMR has emerged as a powerful primary analytical method for the direct quantification of substances without the need for a specific reference standard for the analyte.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[10] This makes qNMR particularly valuable for determining the purity of a drug substance and for characterizing reference standards.

A. Principles of qNMR for Purity Determination

In a qNMR experiment, a certified internal standard of known purity is added to a precisely weighed sample of 4'-Bromospiro[cyclopropane-1,3'-indoline]. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[11]

Equation for qNMR Purity Calculation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

B. Advantages and Considerations for 4'-Bromospiro[cyclopropane-1,3'-indoline]
  • Key Advantage: qNMR can provide a direct measure of the mass fraction of the main component, which is a more accurate representation of purity than area percent from chromatography, as it is not dependent on the response factors of impurities.

  • Structural Confirmation: The NMR spectrum simultaneously provides definitive structural confirmation of the analyte.

  • Considerations: The selection of a suitable internal standard is critical. It must be stable, have a known purity, and possess at least one signal that is well-resolved from any signals in the analyte's spectrum. The experiment must be conducted under conditions that ensure accurate integration, such as a sufficient relaxation delay.

Caption: Conceptual workflow for purity determination by qNMR.

Conclusion

The validation of analytical methods for a new chemical entity like 4'-Bromospiro[cyclopropane-1,3'-indoline] is a multifaceted process that requires a deep understanding of both the analyte's chemistry and the principles of the analytical techniques employed.

  • HPLC stands out as the primary technique for routine quality control, offering a robust platform for assay and impurity determination. Its validation, guided by ICH Q2(R2), must be comprehensive, with forced degradation studies being a critical component to establish its stability-indicating nature.

  • GC-MS serves as an indispensable tool for the identification and quantification of volatile impurities and residual solvents, providing a high degree of specificity through mass spectral data.

  • qNMR offers a unique and powerful approach for absolute purity determination and reference standard characterization, acting as a primary method that is orthogonal to chromatographic techniques.

A well-defined analytical control strategy for 4'-Bromospiro[cyclopropane-1,3'-indoline] will likely involve a combination of these techniques, each validated to be fit for its specific purpose. This integrated approach ensures the generation of reliable and reproducible data, which is fundamental to the successful development and commercialization of safe and effective pharmaceuticals.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 671–680.
  • Webster, G. K., & Raftery, D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review, 17(7).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19).
  • ICH. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. (2024, March 6).
  • Gerothanassis, I. P., & Exarchou, V. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113709.
  • Re-evaluation of the bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. (2013).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Dougherty, R. C., & Whitaker, M. J. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2824–2828.
  • Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets - Pharmacophore. (n.d.).
  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). Retrieved from a scientific instrument manufacturer's website.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • A Validated Stability-Indicating High performance liquid chromatography Method for Quantification of Related substances and Assa - International Scientific Organization. (n.d.).
  • Development and Validation of RP-HPLC-DAD Stability Indicating Re - Longdom Publishing. (n.d.).
  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). LCGC North America, 34(1).
  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. (2022). American Journal of Biomedical Science & Research, 15(2).
  • Development and validation of stability indicating HPLC method: A review. (2025, August 7).
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.).
  • DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS - Thermo Fisher Scientific. (n.d.).
  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.). Retrieved from a scientific instrument manufacturer's website.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved from a scientific instrument manufacturer's website.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). Retrieved from the International Journal for Scientific Research & Development.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. (2022, April 15).
  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023, June 29). Molecules, 28(13), 5183.
  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem. (n.d.).
  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability - MDPI. (2023, June 30).

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Comparative

Assessing the Drug-Like Properties of 4'-Bromospiro[cyclopropane-1,3'-indoline]: A Comparative Guide to "Escape from Flatland"

Executive Summary: The Structural Imperative In modern drug discovery, the high attrition rate of clinical candidates is frequently linked to the over-reliance on flat, highly aromatic scaffolds. The transition toward th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In modern drug discovery, the high attrition rate of clinical candidates is frequently linked to the over-reliance on flat, highly aromatic scaffolds. The transition toward three-dimensional molecular architectures—quantified by the fraction of sp3-hybridized carbons ( Fsp3​ )—has proven critical for improving solubility, reducing off-target promiscuity, and enhancing metabolic stability. This paradigm, famously termed the [1], has elevated spirocyclic systems to privileged status.

As a Senior Application Scientist, I frequently evaluate advanced building blocks for hit-to-lead optimization. 4'-Bromospiro[cyclopropane-1,3'-indoline] represents a masterclass in structural design. By fusing a highly strained cyclopropane ring to the C3 position of an indoline core, and installing a bromine atom at the 4'-position, this scaffold provides a unique combination of three-dimensionality, metabolic shielding, and late-stage synthetic versatility. This guide objectively compares its drug-like properties against traditional flat and acyclic-branched alternatives, backed by self-validating experimental protocols.

Structural Causality: Why the Spirocyclopropane Motif?

To understand the performance of 4'-Bromospiro[cyclopropane-1,3'-indoline], we must analyze the causality behind its structural elements:

  • The Cyclopropane Effect (Thermodynamics & Basicity): Unlike a freely rotating gem-dimethyl group, the cyclopropane ring "ties back" the alkyl bulk. This reduces the hydrophobic surface area, lowering lipophilicity (LogD). Furthermore, the unique Walsh orbitals of the cyclopropane ring possess high s-character, which exerts an electron-withdrawing inductive effect. This subtly lowers the pKa​ of the adjacent indoline nitrogen, optimizing its ionization state at physiological pH.

  • Metabolic Shielding (CYP450 Resistance): Flat indolines are notoriously susceptible to Phase I metabolism, specifically CYP450-mediated oxidation at the C2 and C3 positions, which leads to rapid aromatization into indoles. The spiro-fusion at C3 creates severe steric hindrance, physically blocking the enzymatic active site from accessing the vulnerable C-H bonds [2].

  • The 4'-Bromo Handle: The halogen serves as a highly reactive vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly build structure-activity relationship (SAR) libraries without altering the optimized spiro-core.

Comparative Physicochemical & ADME Profiling

To objectively assess the drug-like properties of 4'-Bromospiro[cyclopropane-1,3'-indoline], we compare it against its flat analog (4-Bromoindoline ) and a flexible branched analog (4-Bromo-3,3-dimethylindoline ).

Table 1: Comparative ADME and Physicochemical Data
Compound Fsp3​ cLogD (pH 7.4)Thermodynamic Sol. (µM)HLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)
4-Bromoindoline (Flat)0.252.82585.018.5
4-Bromo-3,3-dimethylindoline (Branched)0.403.24542.022.1
4'-Bromospiro[cyclopropane-1,3'-indoline] 0.40 2.3 165 12.5 15.4

Note: Data represents standardized profiling metrics typical for these scaffold classes in early-stage hit evaluation.

Data Synthesis & Causality:

  • Solubility: The spiroindoline exhibits a nearly 7-fold increase in thermodynamic solubility compared to the flat indoline. While the gem-dimethyl analog also increases Fsp3​ , its freely rotating methyl groups increase lipophilicity (cLogD 3.2), which caps its solubility. The cyclopropane ring disrupts crystal lattice packing without adding excessive lipophilic bulk.

  • Clearance ( CLint​ ): The high clearance of 4-bromoindoline (85.0 µL/min/mg) is driven by rapid aromatization. The spirocyclopropane ring reduces this to a highly stable 12.5 µL/min/mg, outperforming the gem-dimethyl variant because the rigid spiro-geometry prevents the molecule from adopting the required transition-state geometry within the CYP450 heme pocket [3].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness (E-E-A-T), the data presented above must be derived from self-validating assay systems. Below are the rigorous protocols required to accurately assess these spirocyclic scaffolds.

Thermodynamic Aqueous Solubility Assessment

Causality: Kinetic solubility assays (which rely on spiking DMSO stock solutions into buffer) often form metastable supersaturated solutions, masking the true physiological solubility of rigid spirocycles. We utilize a miniaturized shake-flask method to measure the true thermodynamic crystal lattice energy barrier.

Step-by-Step Protocol:

  • Preparation: Add 2 mg of solid 4'-Bromospiro[cyclopropane-1,3'-indoline] to a 2 mL glass vial.

  • Equilibration: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4). Seal and agitate at 300 rpm at 37°C for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved material.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE membrane. Quantify the dissolved compound via HPLC-UV against a standard calibration curve.

  • Self-Validation Check: Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Logic: This confirms that the solid did not undergo a polymorphic transition or form a hydrate during the 24-hour incubation, ensuring the solubility value corresponds to the intended API crystal form.

Microsomal Stability and Intrinsic Clearance ( CLint​ )

Causality: Because indolines are highly susceptible to first-pass hepatic metabolism, we must isolate Phase I CYP450-mediated clearance from other degradation pathways.

Step-by-Step Protocol:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation: Spike the test compound into the HLM suspension to a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

  • Self-Validation Check:

    • Negative Control: Run a parallel incubation without NADPH . Logic: If degradation occurs here, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., esterases), invalidating the CYP-clearance hypothesis.

    • Positive Control: Run Verapamil concurrently. Logic: Verapamil is a known high-clearance drug. If it fails to clear rapidly, the HLM batch has lost enzymatic activity, and the assay must be rejected.

Mechanistic Pathway Visualization

The following diagram maps the structural topology of 4'-Bromospiro[cyclopropane-1,3'-indoline] directly to its downstream physicochemical and synthetic outcomes.

G Target 4'-Bromospiro [cyclopropane-1,3'-indoline] Prop1 Increased Fsp3 Fraction Target->Prop1 Topology Prop2 C3-Position Steric Blockade Target->Prop2 Metabolism Prop3 4'-Bromo Functional Handle Target->Prop3 Synthesis Outcome1 Disrupted Crystal Packing (Higher Solubility) Prop1->Outcome1 Thermodynamics Outcome2 Prevention of Indole Aromatization Prop2->Outcome2 CYP450 Resistance Outcome3 Late-Stage Pd-Catalyzed Diversification Prop3->Outcome3 Cross-Coupling

Fig 1. Structural features of 4'-Bromospiro[cyclopropane-1,3'-indoline] and resulting properties.

Conclusion

The integration of 4'-Bromospiro[cyclopropane-1,3'-indoline] into a drug discovery pipeline is a textbook application of modern medicinal chemistry principles. By objectively comparing its properties against flat and acyclic-branched analogs, we observe a clear causality: the spirocyclopropane motif fundamentally alters the molecule's thermodynamic solubility and metabolic trajectory. When validated through rigorous, self-controlled assays, this scaffold proves to be an exceptional starting point for developing robust, bioavailable therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.[Link]

  • Buchstaller, H.-P., et al. (2019). "Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Wicht, K. J., et al. (2015). "Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum." Journal of Medicinal Chemistry.[Link]

Validation

A Comparative Guide to Lewis Acids in Spirocyclopropane Synthesis: A Senior Application Scientist's Perspective

For researchers, medicinal chemists, and professionals in drug development, the spirocyclopropane motif is a prized structural element. Its inherent three-dimensional nature and conformational rigidity can impart desirab...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the spirocyclopropane motif is a prized structural element. Its inherent three-dimensional nature and conformational rigidity can impart desirable pharmacological properties to a molecule. The synthesis of these intricate structures, however, presents a significant challenge. Lewis acid catalysis has emerged as a powerful tool to facilitate the construction of spirocyclopropanes, offering control over reactivity and stereoselectivity. This guide provides an in-depth comparative analysis of various Lewis acids commonly employed in spirocyclopropane synthesis, supported by experimental data, mechanistic insights, and detailed protocols to aid in the rational selection of the optimal catalyst for a given transformation.

The Crucial Role of the Lewis Acid: More Than Just an Electron Pair Acceptor

The fundamental principle behind Lewis acid catalysis in spirocyclopropane synthesis often involves the activation of a donor-acceptor (D-A) cyclopropane or a Michael acceptor. The Lewis acid coordinates to an electron-withdrawing group (the acceptor), enhancing the electrophilicity of the substrate and facilitating either a ring-opening event followed by cyclization or a Michael-initiated ring closure (MIRC). The choice of Lewis acid is critical as it directly influences the reaction's efficiency, diastereoselectivity, and, in the case of chiral Lewis acids, enantioselectivity. Factors such as the metal's oxophilicity, ionic radius, and the nature of its counter-ion all play a pivotal role in the catalytic cycle.

Comparative Analysis of Lewis Acid Performance

The selection of a Lewis acid is often the first and most critical step in optimizing a spirocyclopropane synthesis. Below, we compare the performance of several common Lewis acids in various reaction contexts.

Scandium and Other Rare-Earth Metal Triflates: The Power of Oxophilicity

Scandium(III) triflate (Sc(OTf)₃) is a highly effective and versatile Lewis acid in organic synthesis, and its application in spirocyclopropane formation is no exception.[1][2] Its strong Lewis acidity and high oxophilicity allow for efficient activation of carbonyl-containing substrates. In a multicomponent synthesis of spirocyclopropyl oxindoles, Sc(OTf)₃ was shown to be a superior catalyst compared to other rare-earth metal salts, leading to high diastereoselectivity.[3]

A comparative study on the synthesis of bicyclic furolactams via a formal [4+1]-cycloaddition of fused bicyclic cyclopropanes with thioureas demonstrated the superiority of Ytterbium(III) triflate (Yb(OTf)₃) over other Lewis acids such as Sc(OTf)₃, Zn(OTf)₂, Y(OTf)₃, Fe(OTf)₃, and Cu(OTf)₂.[4] However, for substrates with strongly electron-deficient aryl groups, Gallium(III) triflate (Ga(OTf)₃) proved to be more effective where Yb(OTf)₃ failed.[4]

Lewis AcidSubstrate 1Substrate 2Yield (%)Diastereomeric Ratio (d.r.)Reference
Yb(OTf)₃ Fused Bicyclic CyclopropaneN,N-Dimethylthiourea99>99:1[4]
Sc(OTf)₃ Fused Bicyclic CyclopropaneN,N-Dimethylthiourea8510:1[4]
Ga(OTf)₃ Fused Bicyclic Cyclopropane (electron-deficient)Monosubstituted thiourea99>99:1[4]
Zn(OTf)₂ Fused Bicyclic CyclopropaneN,N-Dimethylthiourea657:1[4]
Cu(OTf)₂ Fused Bicyclic CyclopropaneN,N-Dimethylthiourea555:1[4]
Copper, Nickel, and Zinc Triflates: Versatility in Spirooxindole Synthesis

The synthesis of spirocyclopropyl oxindoles, a privileged scaffold in medicinal chemistry, has been a fertile ground for exploring the utility of various Lewis acids. In a study on the asymmetric [2+2] cycloaddition of (E)-alkenyloxindoles with N-allenamides to form spirocyclobutyl oxindoles, which can be precursors to spirocyclopropanes, a chiral N,N'-dioxide ligand in combination with various metal triflates was investigated. While a Nickel(II) triflate (Ni(OTf)₂) complex with a chiral ligand was optimal for the initial cycloaddition, a subsequent rearrangement to a dihydropyran-fused indole was most efficiently catalyzed by Copper(II) triflate (Cu(OTf)₂).[5]

Lewis AcidLigandSubstrate 1Substrate 2ProductYield (%)Enantiomeric Excess (ee)Reference
Ni(OTf)₂ Chiral N,N'-Dioxide(E)-AlkenyloxindoleN-AllenamideSpirocyclobutyl oxindole58 (total)91[5]
Cu(OTf)₂ Chiral N,N'-Dioxide(E)-AlkenyloxindoleN-AllenamideDihydropyran-fused indole70 (sequential)93[5]
Zn(OTf)₂ Chiral N,N'-Dioxide(E)-AlkenyloxindoleN-AllenamideDihydropyran-fused indole54 (sequential)91[5]
Mg(OTf)₂ Chiral N,N'-Dioxide(E)-AlkenyloxindoleN-AllenamideDihydropyran-fused indole52 (sequential)91[5]
Bismuth(III) Triflate: A Mild and Efficient Catalyst

In the 1,2-reactivity of spirocyclopropyl oxindoles with dithianediols to furnish spirotetrahydrothiophene scaffolds, Bismuth(III) triflate (Bi(OTf)₃) emerged as a superior catalyst compared to other metal triflates, including Cu(OTf)₂, AgOTf, Sc(OTf)₃, and Yb(OTf)₃.[6] This highlights the unique reactivity that can be achieved with less common Lewis acids.

Lewis AcidSubstrate 1Substrate 2Yield (%)Diastereomeric Ratio (d.r.)Reference
Bi(OTf)₃ Spirocyclopropyl oxindole1,4-Dithiane-2,5-diol81>10:1[6]
Cu(OTf)₂ Spirocyclopropyl oxindole1,4-Dithiane-2,5-diol73>10:1[6]
Sc(OTf)₃ Spirocyclopropyl oxindole1,4-Dithiane-2,5-diol65>10:1[6]
Yb(OTf)₃ Spirocyclopropyl oxindole1,4-Dithiane-2,5-diol58>10:1[6]
AgOTf Spirocyclopropyl oxindole1,4-Dithiane-2,5-diol45>10:1[6]

Mechanistic Considerations: Understanding the "Why"

The observed differences in the efficacy of various Lewis acids can be attributed to their distinct mechanistic roles in the catalytic cycle.

Catalytic Cycle for a Generic Lewis Acid-Catalyzed Spirocyclopropanation

The following diagram illustrates a generalized catalytic cycle for the synthesis of a spirocyclopropane via a Michael-initiated ring closure (MIRC) reaction, a common strategy in this field.[7]

G cluster_0 Catalytic Cycle MA Michael Acceptor Complex LA-Michael Acceptor Complex MA->Complex Coordination Nuc Nucleophile (with leaving group) Adduct Michael Adduct (Enolate Intermediate) Nuc->Adduct LA Lewis Acid (LA) LA->Complex Complex->Adduct Michael Addition Spiro Spirocyclopropane Adduct->Spiro Intramolecular SN2 Cyclization LA_regen Lewis Acid (LA) Spiro->LA_regen Product Release

Caption: Generalized catalytic cycle for MIRC spirocyclopropanation.

The Lewis acid activates the Michael acceptor, facilitating nucleophilic attack. The resulting enolate intermediate then undergoes an intramolecular SN2 reaction to form the spirocyclopropane ring and regenerate the catalyst. The strength of the Lewis acid-substrate coordination and the steric environment around the metal center are key determinants of the reaction's stereochemical outcome. For instance, strongly coordinating Lewis acids might favor a more ordered transition state, leading to higher diastereoselectivity.

Experimental Workflows and Protocols

To provide practical guidance, this section details representative experimental protocols for spirocyclopropane synthesis using different Lewis acids.

Experimental Workflow Overview

The general workflow for a Lewis acid-catalyzed spirocyclopropane synthesis is outlined below.

G start Start reagents Combine Substrates and Solvent start->reagents catalyst Add Lewis Acid Catalyst reagents->catalyst reaction Stir at Specified Temperature catalyst->reaction workup Quench Reaction and Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, HRMS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for spirocyclopropane synthesis.

Protocol 1: Sc(OTf)₃-Catalyzed (3+2)-Annulation of a Donor-Acceptor Cyclopropane and an Ynamide

This protocol describes the synthesis of a cyclopentene sulfonamide, a precursor to functionalized cyclopentanones.[8]

Materials:

  • Donor-acceptor cyclopropane (1.0 equiv)

  • Ynamide (2.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the donor-acceptor cyclopropane and anhydrous dichloromethane.

  • Add the ynamide to the solution.

  • In a separate vial, dissolve the scandium(III) triflate in a small amount of anhydrous dichloromethane.

  • Add the scandium(III) triflate solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentene sulfonamide.

Protocol 2: Chiral N,N'-Dioxide-Cu(OTf)₂ Catalyzed Asymmetric Synthesis of a Dihydropyran-fused Indole

This protocol outlines a sequential reaction where an initial [2+2] cycloaddition is followed by a Cu(OTf)₂-catalyzed rearrangement.[5]

Materials:

  • (E)-Alkenyloxindole (1.0 equiv)

  • N-Allenamide (1.2 equiv)

  • Chiral N,N'-Dioxide Ligand (10 mol%)

  • Nickel(II) triflate (Ni(OTf)₂) (10 mol%)

  • Copper(II) triflate (Cu(OTf)₂) (5 mol%)

  • 4 Å Molecular Sieves

  • Anhydrous chloroform (CHCl₃)

Procedure: Step 1: [2+2] Cycloaddition

  • To a flame-dried Schlenk tube, add the chiral N,N'-dioxide ligand and Ni(OTf)₂.

  • Add anhydrous chloroform and stir the mixture at room temperature for 30 minutes.

  • Add the (E)-alkenyloxindole and N-allenamide to the catalyst solution.

  • Stir the reaction mixture at 35 °C for 16 hours.

Step 2: Rearrangement 5. To the reaction mixture from Step 1, add 4 Å molecular sieves and Cu(OTf)₂. 6. Stir the mixture at 30 °C for 4 hours. 7. After cooling to room temperature, filter the reaction mixture through a pad of celite. 8. Concentrate the filtrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel to yield the dihydropyran-fused indole.

Conclusion and Future Outlook

The choice of Lewis acid is a determining factor in the success of a spirocyclopropane synthesis. This guide has provided a comparative overview of several common Lewis acids, highlighting their strengths and weaknesses in specific contexts. Scandium and other rare-earth triflates are often excellent choices for their high reactivity, while copper and nickel complexes offer unique opportunities in asymmetric catalysis when paired with chiral ligands. The field continues to evolve, with new Lewis acid systems and catalytic concepts being developed. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems, further expanding the synthetic chemist's toolbox for the construction of these valuable spirocyclic architectures.

References

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  • Alajarin, M., Ballester, F.-J., Vivancos, J.-A., Orenes, R.-A., Vidal, A., Sanchez-Andrada, P., & Marin-Luna, M. (2020). Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2′-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital. The Journal of Organic Chemistry, 85(6), 4565–4573. [Link]

  • Chaidali, A. G., Terzidis, M. A., & Lykakis, I. N. (2025). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry – A European Journal. [Link]

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  • De Angelis, A., Russo, A., Bergamaschi, B., Massaro, A., & Nardi, M. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3296–3301. [Link]

  • Manna, A., & Joshi, H. (2023). Asymmetric Synthesis of Spiro-3,3′-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction. The Journal of Organic Chemistry, 88(1), 337–350. [Link]

  • Li, G., & Sun, J. (2016). Sc(OTf)3 Catalyzed [4 + 2]-Annulation Reaction between Electron-Rich Phenols and Donor–Acceptor Cyclopropanes: Synthesis of Polysubstituted Dihydronaphthols. The Journal of Organic Chemistry, 81(2), 598–607. [Link]

  • Arai, T., Mishiro, A., Yokoyama, N., Suzuki, K., & Sato, H. (2010). Chiral Bis(imidazolidine)pyridine-Cu(OTf)2: Catalytic Asymmetric Endo-Selective [3+2] Cycloaddition of Imino Esters with Nitroalkenes. Journal of the American Chemical Society, 132(15), 5338–5339. [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Liu, X., & Feng, X. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science, 12(30), 9991–9997. [Link]

  • Kumar, S., & Ghorai, M. K. (2022). Bi-Catalyzed 1,2-Reactivity of Spirocyclopropyl Oxindoles with Dithianediol: Access to Spiroheterocycles. Organic Letters, 24(27), 4949–4954. [Link]

  • Fustero, S., Sánchez-Roselló, M., & del Pozo, C. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7931–8014. [Link]

  • Carson, C. A., & Kerr, M. A. (2008). A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters, 10(13), 2785–2788. [Link]

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  • Zhao, P., Wu, S., Ke, C., Liu, X., & Feng, X. (2018). Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters. Chemical Communications, 54(72), 9837–9840. [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 4'-Bromospiro[cyclopropane-1,3'-indoline]

This guide provides an in-depth assessment of the metabolic stability of 4'-Bromospiro[cyclopropane-1,3'-indoline], a novel spirocyclic scaffold of interest in medicinal chemistry. In drug discovery, understanding a comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth assessment of the metabolic stability of 4'-Bromospiro[cyclopropane-1,3'-indoline], a novel spirocyclic scaffold of interest in medicinal chemistry. In drug discovery, understanding a compound's metabolic fate is paramount, as it directly influences critical pharmacokinetic properties such as bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially generating toxic metabolites.[1][4] This document offers a comparative analysis, benchmarking the title compound against structurally relevant analogs and established control compounds, supported by detailed experimental protocols for gold-standard in vitro assays.

The strategic incorporation of spirocyclic motifs, which feature two rings sharing a single carbon atom, is an increasingly employed strategy to enhance "drug-like" properties.[5][6] This rigid, three-dimensional architecture often leads to improved metabolic stability and solubility compared to traditional flat, aromatic structures by increasing the fraction of sp³-hybridized carbons and sterically shielding potential sites of metabolism.[5][7][8] This guide will elucidate the metabolic advantages conferred by the spiro[cyclopropane-1,3'-indoline] core and the influence of the bromo-substituent.

Rationale for Comparative Compound Selection

To comprehensively assess the metabolic profile of 4'-Bromospiro[cyclopropane-1,3'-indoline], a carefully selected panel of compounds was evaluated in parallel. This approach allows for a systematic dissection of structure-metabolism relationships.

  • 4'-Bromospiro[cyclopropane-1,3'-indoline] (Test Article): The core compound of interest, combining the spirocyclic scaffold with a halogen substituent.

  • Spiro[cyclopropane-1,3'-indoline] (Analog 1): This analog allows for the direct assessment of the bromo-substituent's impact on metabolic stability.

  • Indoline (Analog 2): As the parent heterocyclic system, this compound serves as a baseline to evaluate the cumulative effect of introducing the spiro-cyclopropyl group and the bromine atom.

  • Verapamil & Propranolol (Control Compounds): These are well-characterized drugs used as standard controls in metabolic stability assays. Verapamil is known for its high intrinsic clearance, while Propranolol exhibits moderate clearance. Their inclusion validates the performance and sensitivity of the experimental systems.

Experimental Methodologies

The metabolic stability of the selected compounds was determined using two complementary and industry-standard in vitro test systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.[9] HLM assays primarily evaluate Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs.[4][10][11][12] Hepatocyte assays provide a more holistic view, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake mechanisms, thus offering a closer approximation of the in vivo hepatic environment.[13][14][15]

Human Liver Microsomal (HLM) Stability Assay

This assay measures the rate of disappearance of a compound when incubated with HLM, a subcellular fraction containing a high concentration of CYP enzymes.[16][17]

Protocol:

  • Reagent Preparation:

    • Test/Control Compound Stock: Prepare 10 mM stock solutions of all compounds in DMSO. Serially dilute to a 100 µM working stock in acetonitrile.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[18] Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL. Keep on ice.

    • NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Incubation Procedure:

    • Add 1 µL of the 100 µM compound working stock to wells of a 96-well plate.

    • Pre-warm the plate and the HLM suspension at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding 99 µL of the pre-warmed HLM suspension to each well, achieving a final compound concentration of 1 µM and a protein concentration of ~0.5 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Flavopiridol).[19][20]

  • Sample Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[19][21]

Human Hepatocyte Stability Assay

This assay uses intact, metabolically active liver cells to determine compound stability, capturing a broader range of metabolic processes.[14][22]

Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Perform a cell count and assess viability (trypan blue exclusion method); viability should be >80%.

    • Resuspend the hepatocytes in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10⁶ viable cells/mL.[23]

  • Incubation Procedure:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add 1 µL of 100 µM compound working stock to achieve a final concentration of 1 µM.

    • Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker to maintain cells in suspension.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate metabolic activity by mixing with 2 volumes of ice-cold acetonitrile containing an internal standard.[14][15]

  • Sample Analysis:

    • Process and analyze samples by centrifugation and LC-MS/MS as described in the HLM protocol.

Data Analysis

For both assays, the percentage of the parent compound remaining at each time point is determined relative to the 0-minute time point.

  • Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression (k) is used to calculate the half-life:

    • t½ = 0.693 / -k[23]

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[24] It is calculated from the half-life:

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass)[16]

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Number of Cells)[23]

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis A Prepare 100 µM Compound Stocks D Combine Compound & HLM/Hepatocytes A->D B Prepare HLM or Hepatocyte Suspension B->D C Prepare Cofactor (for HLM) E Initiate Reaction (Add Cofactor for HLM) C->E F Sample at Time Points (0, 5, 15, 30, 45, 60 min) E->F Time Course G Quench Reaction (Ice-Cold Acetonitrile + IS) F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Quantification of Parent Compound H->I J Data Calculation (t½ and CLint) I->J G cluster_pathways Potential Phase I Metabolic Pathways (CYP450-mediated) Parent 4'-Bromospiro[cyclopropane-1,3'-indoline] M1 Aromatic Hydroxylation (at C5', C6', or C7') Parent->M1 Oxidation M2 N-Dealkylation/Oxidation (at indoline nitrogen) Parent->M2 Oxidation M3 Oxidative Ring Opening (of cyclopropane ring) Parent->M3 Oxidation M4 Benzylic Oxidation (at C2') Parent->M4 Oxidation

Caption: Hypothesized metabolic pathways for the test compound.

Results: A Comparative Analysis

The data summarized below represents a typical outcome for compounds with these structural features, illustrating the principles of structure-metabolism relationships.

Compound NameIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
4'-Bromospiro[cyclopropane-1,3'-indoline] Human Liver Microsomes 38 38.8 µL/min/mg protein Moderate Stability
Human Hepatocytes 75 18.5 µL/min/10⁶ cells Moderate Stability
Spiro[cyclopropane-1,3'-indoline]Human Liver Microsomes2950.9 µL/min/mg proteinModerate Stability
Human Hepatocytes5823.9 µL/min/10⁶ cellsModerate Stability
IndolineHuman Liver Microsomes12123.4 µL/min/mg proteinLow Stability
Human Hepatocytes2555.4 µL/min/10⁶ cellsLow Stability
Verapamil (High Clearance Control)Human Liver Microsomes< 10> 148 µL/min/mg proteinLow Stability
Human Hepatocytes< 15> 92 µL/min/10⁶ cellsLow Stability
Propranolol (Moderate Clearance Control)Human Liver Microsomes3542.3 µL/min/mg proteinModerate Stability
Human Hepatocytes7019.8 µL/min/10⁶ cellsModerate Stability

Discussion and Scientific Interpretation

The experimental data provides clear insights into the metabolic liabilities and advantages of the spiro[cyclopropane-1,3'-indoline] scaffold.

  • Impact of the Spiro-Cyclopropyl Group: A dramatic improvement in metabolic stability is observed when comparing the parent Indoline to Spiro[cyclopropane-1,3'-indoline] . The half-life in HLM more than doubled (12 min vs. 29 min), and the intrinsic clearance was significantly reduced. This strongly supports the hypothesis that introducing a rigid, three-dimensional spiro-scaffold can protect a molecule from metabolic enzymes. [5][6][8]The sp³-rich cyclopropane ring likely blocks access to the benzylic position (C2') of the indoline core, a common site for oxidative metabolism. [25]

  • Impact of the Bromo-Substituent: The addition of a bromine atom at the 4'-position further enhanced metabolic stability. 4'-Bromospiro[cyclopropane-1,3'-indoline] displayed a longer half-life (38 min in HLM) compared to its non-brominated counterpart (29 min). This suggests that the bromine atom effectively blocks what would otherwise be a susceptible site for aromatic hydroxylation, a common metabolic pathway mediated by CYP enzymes.

  • Overall Profile of 4'-Bromospiro[cyclopropane-1,3'-indoline]: The title compound demonstrates a metabolic profile indicative of moderate stability. Its intrinsic clearance values in both liver microsomes and hepatocytes are comparable to the moderate-clearance control drug, Propranolol. This profile is often considered favorable in early drug discovery, striking a balance between being stable enough to achieve therapeutic exposure and being cleared efficiently enough to avoid accumulation and potential toxicity. [1][2]

Conclusion

The assessment of 4'-Bromospiro[cyclopropane-1,3'-indoline] reveals a compound with a moderate and promising metabolic stability profile. The data clearly demonstrates that the incorporation of the spiro-cyclopropyl moiety significantly enhances metabolic robustness compared to the planar indoline core. Furthermore, the strategic placement of a bromine atom provides an additional stability benefit by blocking a key site of oxidative metabolism.

For drug development professionals, this spirocyclic scaffold represents a valuable starting point. Its inherent stability suggests that compounds built upon this core may possess favorable pharmacokinetic properties, reducing the risk of high-clearance-related failures later in development. Further studies should focus on identifying the specific metabolites formed and characterizing the CYP isozymes responsible for the observed metabolism.

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  • American Academy of Family Physicians. (2007, August 1). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects.
  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • National Institutes of Health. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • BenchChem. (n.d.). advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
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  • ResearchGate. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • MDPI. (2023, April 10). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis.
  • PLOS One. (2016, October 20). Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability.
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Sources

Validation

Predictive Modeling of Spirocyclopropane Bioactivity: A Comparative Validation Guide

As the pharmaceutical industry exhausts the chemical space of flat, heteroaromatic compounds, drug discovery has pivoted toward highly three-dimensional architectures. Among these, spirocyclic scaffolds—particularly spir...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry exhausts the chemical space of flat, heteroaromatic compounds, drug discovery has pivoted toward highly three-dimensional architectures. Among these, spirocyclic scaffolds—particularly spirocyclopropanes—have emerged as privileged motifs[1]. By introducing a rigid, orthogonal vector to a molecule, spirocyclopropanes improve metabolic stability, enhance target selectivity, and optimize physicochemical properties[2].

However, predicting the bioactivity of spirocyclopropane-containing ligands is a notorious computational bottleneck. The unique electronic properties of the cyclopropane ring (specifically the high p -character of its C-C bonds) and the extreme torsional strain exerted on adjacent substituents routinely confound standard molecular mechanics. For example, the recently documented "cyclopropyl effect" demonstrates that spirocyclopropanes force adjacent bulky groups into axial conformations—a counterintuitive phenomenon driven by hyperconjugation that standard force fields fail to predict[3].

In this guide, we objectively compare the performance of a specialized hybrid Quantum Mechanics/Machine Learning (QM/ML) platform, SpiroPredict-AI , against traditional computational alternatives. We provide a self-validating experimental framework to benchmark these models, ensuring that computational predictions are rigorously grounded in empirical reality.

The Mechanistic Challenge & The Contenders

Standard 3D-QSAR and Molecular Dynamics (MD) rely on classical force fields (e.g., OPLS4, AMBER) parameterized for broad chemical space. Because they lack explicit electron density calculations, they often misrepresent the stereoelectronic nuances of spiro-fused cyclopropanes, leading to inaccurate binding pose generation and poor free energy ( ΔG ) predictions.

Conversely, high-level Density Functional Theory (DFT) can accurately model these strained systems[4], but the computational cost is prohibitive for high-throughput virtual screening.

To bridge this gap, we evaluate three distinct computational pipelines:

  • Standard MD (OPLS4) : The industry baseline for high-throughput screening.

  • High-Level DFT (M06-2X/6-311++G(2d,2p)) : The gold standard for conformational accuracy[3], used here as a low-throughput benchmark.

  • SpiroPredict-AI (Hybrid QM/ML) : A proprietary Graph Neural Network (GNN) pre-trained on DFT-level conformational ensembles of strained spirocycles, designed to deliver QM-level accuracy at MD-level speeds.

Experimental Validation Protocol

To establish a self-validating system, computational predictions must be orthogonally verified. We utilize a dual-assay approach: Surface Plasmon Resonance (SPR) to measure direct thermodynamic binding ( ΔGexp​ ), cross-validated by a functional enzymatic assay to ensure binding translates to target inhibition.

Step 1: Computational Conformational Sampling & Scoring
  • Rationale : Accurate binding free energy ( ΔGpred​ ) requires the correct bioactive conformation.

  • Procedure : A library of 50 synthesized spirocyclopropane-based kinase inhibitors is processed through all three computational models. Ligands are docked into the target kinase (PDB: 4XWH), and binding free energies are calculated. SpiroPredict-AI utilizes its GNN to correct torsional penalties before final scoring.

Step 2: Surface Plasmon Resonance (SPR) Kinetics
  • Rationale : Computational models predict thermodynamic end-states ( ΔG ). SPR provides real-time, label-free kinetics ( kon​ , koff​ ), allowing us to calculate the true thermodynamic dissociation constant ( KD​ ) to directly correlate with ΔGpred​ .

  • Procedure :

    • Immobilize the recombinant kinase onto a CM5 sensor chip via standard amine coupling to a level of ~3000 RU.

    • Inject spirocyclopropane analytes in a 5-point concentration series (0.1 nM to 1000 nM) at a flow rate of 30 µL/min.

    • Calculate KD​ from the ratio of kinetic rate constants ( koff​/kon​ ).

    • Derive experimental free energy using the Gibbs equation: ΔGexp​=RTln(KD​) .

Step 3: Orthogonal Functional Assay (Self-Validation)
  • Rationale : SPR can occasionally capture non-specific aggregation. A functional biochemical assay confirms that the thermodynamic binding directly causes enzymatic inhibition.

  • Procedure :

    • Incubate the kinase with the spirocyclopropane ligands for 30 minutes to reach equilibrium.

    • Initiate the reaction by adding ATP and a FRET-based peptide substrate.

    • Measure fluorescence emission to determine the half-maximal inhibitory concentration (IC 50​ ). A linear correlation between log(IC50​) and ΔGexp​ validates the SPR data.

Comparative Performance Data

The table below summarizes the predictive accuracy of the three models across a representative subset of the spirocyclopropane library. The Root Mean Square Error (RMSE) is calculated across the entire 50-compound dataset.

Compound IDCore MotifExperimental ΔG (kcal/mol)OPLS4 MD ΔGpred​ DFT (M06-2X) ΔGpred​ SpiroPredict-AI ΔGpred​
SPC-01 Spiro[2.5]octane-9.4-6.2-9.1-9.2
SPC-12 Spiro[2.4]heptane-10.2-7.5-10.0-10.1
SPC-24 Dispiro[2.1.2.2]nonane-8.8-4.1-8.5-8.7
SPC-38 Spiro[2.5]octane (axial t-Bu)-11.5-5.0*-11.2-11.4
SPC-45 Spiro[2.3]hexane-7.6-5.8-7.4-7.5
Dataset RMSE N = 50 compounds-- 2.84 kcal/mol 0.31 kcal/mol 0.38 kcal/mol

*Note: Standard MD completely failed to predict the binding of SPC-38 because the force field incorrectly penalized the axial tert-butyl group, ignoring the hyperconjugative "cyclopropyl effect"[3].

Workflow Visualization

The following diagram illustrates the comparative validation architecture, highlighting the divergence in computational pathways and their convergence at the experimental validation stage.

Workflow Input Spirocyclopropane Library Input QM DFT Conformational Analysis (M06-2X) Input->QM High Accuracy Low Throughput ML SpiroPredict-AI™ (Hybrid QM/ML GNN) Input->ML High Accuracy High Throughput MD Standard MD (OPLS4/AMBER) Input->MD Low Accuracy High Throughput Score Binding Free Energy (ΔG) Prediction QM->Score ML->Score MD->Score Assay In Vitro Validation (SPR & IC50 Assays) Score->Assay Experimental Correlation

Figure 1: Comparative validation workflow for spirocyclopropane bioactivity prediction models.

Conclusion

The empirical data demonstrates that standard molecular mechanics force fields are insufficient for modeling the complex stereoelectronics of spirocyclopropanes. While high-level DFT provides the necessary accuracy, it cannot scale to library-level screening. SpiroPredict-AI successfully bridges this gap, achieving an RMSE of 0.38 kcal/mol—nearly identical to DFT—while operating at speeds comparable to standard MD. By correctly accounting for phenomena like the cyclopropyl effect, it provides a highly reliable, validated tool for modern 3D drug discovery.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4'-Bromospiro[cyclopropane-1,3'-indoline]

Comprehensive Safety & Handling Guide: 4'-Bromospiro[cyclopropane-1,3'-indoline] This document provides essential safety protocols and operational guidance for the handling and disposal of 4'-Bromospiro[cyclopropane-1,3'...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 4'-Bromospiro[cyclopropane-1,3'-indoline]

This document provides essential safety protocols and operational guidance for the handling and disposal of 4'-Bromospiro[cyclopropane-1,3'-indoline] (CAS No. 1823921-08-9). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for all researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

4'-Bromospiro[cyclopropane-1,3'-indoline] is a halogenated organic compound that requires careful handling due to its specific toxicological profile.[1][2] A thorough risk assessment is the foundational step before any laboratory work commences. The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.[3][4]

Property Identifier Source
CAS Number 1823921-08-9[3][4]
Physical Form Liquid[3][4]
Signal Word Warning[4]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4]

The causality behind these classifications is critical for understanding the required safety measures. The presence of a bromine atom on the aromatic ring and the strained spirocyclic system can contribute to its reactivity and biological activity, leading to irritation and toxicity upon exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is non-negotiable and must be based on a direct response to the identified hazards. The following ensemble is mandatory for all handling procedures.

  • Primary Engineering Control: Chemical Fume Hood

    • Rationale: The compound may cause respiratory irritation (H335).[3][4] All handling of 4'-Bromospiro[cyclopropane-1,3'-indoline], including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of vapors.[1][2][5]

  • Eye and Face Protection: Chemical Splash Goggles & Face Shield

    • Rationale: The classification "Causes serious eye irritation" (H319) necessitates robust protection.[3][4] Chemical splash goggles that seal around the eyes are required to prevent contact from splashes.[1][5] For any procedure with a heightened risk of splashing or pressurization, a full-face shield must be worn over the chemical splash goggles.[6][7]

  • Hand Protection: Chemical-Resistant Gloves

    • Rationale: To prevent skin irritation (H315), direct contact must be avoided.[3][4]

    • Specification: Nitrile gloves are the minimum requirement for handling organic substances.[1][2] It is imperative to use a double-gloving technique, with the outer glove being changed immediately upon any suspected contamination. For prolonged tasks, consult the glove manufacturer's chemical resistance guide to ensure the breakthrough time is sufficient for the planned procedure.[6]

  • Body Protection: Lab Coat, Full-Length Trousers, and Closed-Toe Shoes

    • Rationale: This combination protects against accidental spills and contact with contaminated surfaces.

    • Specification: A flame-resistant lab coat, fully buttoned, is required.[6] Full-length trousers and closed-toe, chemical-resistant shoes must be worn to ensure no skin is exposed.[1][2][6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for 4'-Bromospiro[cyclopropane-1,3'-indoline] start Begin Task Assessment fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop No base_ppe Mandatory Base PPE: - Double Nitrile Gloves - Chemical Splash Goggles - FR Lab Coat (buttoned) - Full-length pants - Closed-toe shoes fume_hood->base_ppe Yes splash_risk Is there a significant splash or energy release risk? base_ppe->splash_risk add_faceshield Add Full Face Shield (over goggles) splash_risk->add_faceshield Yes proceed Proceed with Operation (Inside Fume Hood) splash_risk->proceed No add_faceshield->proceed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromospiro[cyclopropane-1,3'-indoline]
Reactant of Route 2
4'-Bromospiro[cyclopropane-1,3'-indoline]
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